molecular formula C11H19NO5 B1532011 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid CAS No. 1095010-48-2

1-Boc-5-Hydroxypiperidine-3-carboxylic Acid

Cat. No.: B1532011
CAS No.: 1095010-48-2
M. Wt: 245.27 g/mol
InChI Key: AXUHIOXBQRNCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-5-Hydroxypiperidine-3-carboxylic Acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(9(14)15)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUHIOXBQRNCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678076
Record name 1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-48-2
Record name 1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged motif in modern drug discovery, appearing in a vast array of pharmaceuticals and natural products.[1] The introduction of stereocenters into this heterocyclic system profoundly influences its pharmacological activity, making the development of stereoselective synthetic routes a critical endeavor for medicinal chemists. This guide provides an in-depth technical overview of a robust and scientifically validated strategy for the stereoselective synthesis of (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid, a chiral building block with significant potential for the development of novel therapeutics. The precise spatial arrangement of the hydroxyl and carboxylic acid functionalities on the piperidine ring offers a unique three-dimensional pharmacophore that can be exploited for targeted drug design.

This document is intended for researchers, scientists, and drug development professionals. It will detail a chemoenzymatic approach, which leverages the high selectivity of enzymes to establish the key stereocenters, followed by chemical transformations to yield the final product. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central pillars of this guide, ensuring both scientific integrity and practical applicability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid ( 1 ), suggests a disconnection strategy that hinges on the formation of a key intermediate: a cis-3,5-dihydroxypiperidine derivative. This approach allows for the stereocontrolled installation of the two hydroxyl groups, which can then be differentiated in a subsequent selective oxidation step.

Our proposed forward synthesis, therefore, commences with the construction of a suitably protected cis-3,5-dihydroxypiperidine. A chemoenzymatic approach is particularly well-suited for this purpose, offering high diastereo- and enantioselectivity.[2] Subsequent selective oxidation of the primary hydroxyl group to a carboxylic acid, followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, will furnish the target molecule.

Visualizing the Synthetic Pathway

Synthetic Pathway cluster_0 Chemoenzymatic Desymmetrization cluster_1 Selective Oxidation cluster_2 Deprotection and Protection N-Benzyl-3,5-dihydroxypiperidine_meso N-Benzyl-cis-3,5-dihydroxypiperidine (meso) Monoacetate (3R,5S)-N-Benzyl-5-acetoxy-3-hydroxypiperidine N-Benzyl-3,5-dihydroxypiperidine_meso->Monoacetate Lipase PS-C, Vinyl Acetate Diol_Intermediate (3R,5S)-N-Benzyl-3,5-dihydroxypiperidine Monoacetate->Diol_Intermediate K2CO3, MeOH Hydroxy_Ester Methyl (3S,5R)-N-Benzyl-5-hydroxypiperidine-3-carboxylate Diol_Intermediate->Hydroxy_Ester 1. TEMPO, BAIB 2. SOCl2, MeOH Final_Product (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid (1) Hydroxy_Ester->Final_Product 1. H2, Pd/C 2. Boc2O, NaOH

Caption: Proposed synthetic route for (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid.

Part 1: Chemoenzymatic Synthesis of the Chiral Diol Intermediate

The cornerstone of this synthesis is the creation of the enantiopure diol intermediate, (3R,5S)-N-Benzyl-3,5-dihydroxypiperidine. A highly efficient method to achieve this is through the enzymatic desymmetrization of the corresponding meso-diol. This strategy avoids the challenges of creating two contiguous stereocenters through purely chemical asymmetric methods.

Rationale for the Chemoenzymatic Approach

Enzymes, as chiral catalysts, can exhibit exquisite selectivity in discriminating between enantiotopic groups in a prochiral or meso substrate. In this case, a lipase can selectively acylate one of the two hydroxyl groups of meso-N-benzyl-cis-3,5-dihydroxypiperidine, leading to a non-racemic monoacetate product with high enantiomeric excess.[2] This enzymatic resolution is often performed under mild conditions and can be highly scalable.

Experimental Protocol: Synthesis of (3R,5S)-N-Benzyl-3,5-dihydroxypiperidine

Step 1: Synthesis of meso-N-Benzyl-cis-3,5-dihydroxypiperidine

The synthesis of the starting meso-diol can be achieved through established literature procedures, for instance, via a five-step synthesis from N-benzylglycinate.[2]

Step 2: Enzymatic Desymmetrization

  • To a solution of meso-N-benzyl-cis-3,5-dihydroxypiperidine (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether) is added vinyl acetate (3.0 eq).

  • Lipase from Pseudomonas cepacia (Lipase PS-C, Amano) is added (typically 10-50% by weight of the substrate).

  • The suspension is stirred at room temperature (or slightly elevated, e.g., 30-40 °C) and the reaction is monitored by chiral HPLC or GC.

  • Upon reaching approximately 50% conversion, the enzyme is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting mixture of monoacetate and unreacted diol is separated by column chromatography on silica gel to afford the desired (3R,5S)-N-benzyl-5-acetoxy-3-hydroxypiperidine.

Step 3: Hydrolysis of the Monoacetate

  • The purified monoacetate is dissolved in methanol.

  • Potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature until complete deacetylation is observed by TLC.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield (3R,5S)-N-benzyl-3,5-dihydroxypiperidine as a pure enantiomer.

Step Product Typical Yield Enantiomeric Excess (ee)
Enzymatic Acetylation(3R,5S)-N-Benzyl-5-acetoxy-3-hydroxypiperidine~45%>99%
Hydrolysis(3R,5S)-N-Benzyl-3,5-dihydroxypiperidine>95%>99%

Part 2: Selective Oxidation and Functional Group Manipulation

With the chiral diol in hand, the next critical step is the selective oxidation of the primary hydroxyl group at the C5 position to a carboxylic acid, without affecting the secondary hydroxyl group at the C3 position.

Rationale for Selective Oxidation

The differentiation of primary and secondary alcohols is a classic challenge in organic synthesis. TEMPO-mediated oxidation systems have proven to be highly effective for the selective oxidation of primary alcohols to carboxylic acids under mild conditions. The use of (diacetoxyiodo)benzene (BAIB) as the terminal oxidant in the presence of catalytic TEMPO provides a clean and efficient transformation.

Experimental Protocol: Synthesis of the Hydroxy Ester Intermediate

Step 1: Selective Oxidation to the Carboxylic Acid

  • To a solution of (3R,5S)-N-benzyl-3,5-dihydroxypiperidine (1.0 eq) in a mixture of acetonitrile and water (2:1) is added 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.1 eq) and (diacetoxyiodo)benzene (BAIB, 2.5 eq).

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is washed with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

  • The pH of the aqueous layer is adjusted to ~3 with 1 M HCl, and the product is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (3S,5R)-N-benzyl-5-hydroxypiperidine-3-carboxylic acid.

Step 2: Esterification

  • The crude carboxylic acid is dissolved in methanol.

  • The solution is cooled to 0 °C, and thionyl chloride (SOCl₂, 1.2 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated.

  • Purification by column chromatography on silica gel affords methyl (3S,5R)-N-benzyl-5-hydroxypiperidine-3-carboxylate.

Part 3: Final Deprotection and Boc Protection

The final steps of the synthesis involve the removal of the N-benzyl protecting group and the introduction of the Boc group to yield the target molecule.

Rationale for Protecting Group Strategy

The benzyl group serves as a robust protecting group for the piperidine nitrogen throughout the initial synthetic steps. Its removal via catalytic hydrogenation is a clean and high-yielding transformation. The subsequent introduction of the Boc group is a standard procedure that provides a stable, yet readily cleavable, protecting group often required for further synthetic manipulations or for biological screening.

Experimental Protocol: Synthesis of (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid (1)

Step 1: N-Debenzylation and Hydrolysis

  • Methyl (3S,5R)-N-benzyl-5-hydroxypiperidine-3-carboxylate (1.0 eq) is dissolved in methanol.

  • Palladium on carbon (10% Pd/C, ~10 mol%) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The resulting crude amino ester is dissolved in a mixture of tetrahydrofuran and water.

  • Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature until the ester hydrolysis is complete.

Step 2: N-Boc Protection

  • To the crude amino acid solution from the previous step, cooled to 0 °C, is added a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in tetrahydrofuran.

  • The pH of the reaction mixture is maintained at ~9-10 by the addition of a 1 M aqueous solution of sodium hydroxide.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The organic solvent is removed under reduced pressure.

  • The aqueous layer is washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted Boc₂O.

  • The aqueous layer is acidified to pH ~3 with 1 M HCl and then extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid ( 1 ).

Conclusion and Future Outlook

The chemoenzymatic strategy outlined in this technical guide provides a reliable and stereocontrolled route to (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid. By leveraging the selectivity of enzymatic desymmetrization, the challenging task of establishing the cis-3,5-disubstituted stereochemistry is efficiently addressed. The subsequent chemical transformations are robust and well-precedented, allowing for the synthesis of the target molecule in high purity and with excellent stereochemical integrity.

This versatile chiral building block can serve as a valuable starting material for the synthesis of a diverse range of complex molecules, including novel pharmaceutical candidates. The orthogonal protecting groups and the distinct functionalities of the hydroxyl and carboxylic acid groups offer numerous handles for further chemical elaboration, opening avenues for the exploration of new chemical space in drug discovery programs.

References

An In-depth Technical Guide to 1-Boc-5-hydroxypiperidine-3-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted piperidine rings are a privileged motif, frequently incorporated into pharmacologically active agents due to their favorable physicochemical properties and their ability to present substituents in a well-defined three-dimensional orientation. Among the vast array of functionalized piperidines, 1-Boc-5-hydroxypiperidine-3-carboxylic acid stands out as a versatile building block, offering a trifecta of reactive handles for intricate molecular construction. This guide provides an in-depth technical overview of its chemical properties, synthetic routes, and diverse applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, with the CAS Number 1095010-48-2, is a chiral heterocyclic compound featuring a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group.[] This bulky protecting group serves a crucial role in modulating the reactivity of the piperidine nitrogen and influencing the conformational preference of the ring. The molecule also possesses two key functional groups: a secondary hydroxyl group at the 5-position and a carboxylic acid at the 3-position. These functional groups are the primary sites for subsequent chemical modifications, making this compound a highly valuable intermediate in multi-step syntheses.[2]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and formulation. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer certain properties based on its structure and data from closely related analogs.

PropertyValue/InformationSource
CAS Number 1095010-48-2[]
Molecular Formula C₁₁H₁₉NO₅[]
Molecular Weight 245.27 g/mol []
Appearance Solid-
Melting Point Data not available. For the analog (S)-1-Boc-piperidine-3-carboxylic acid, the melting point is 165-169 °C.[3]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Solubility in water is likely limited due to the Boc group. The analog (S)-1-Boc-3-hydroxypiperidine is soluble in methanol.[4]
pKa Data not available. The carboxylic acid moiety is expected to have a pKa in the range of 4-5, typical for carboxylic acids.-
Storage Store at room temperature.[]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. Below are the expected spectral features for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the conformational rigidity imparted by the piperidine ring. Key expected signals include:

    • A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.

    • A series of multiplets in the region of 1.5-4.5 ppm corresponding to the piperidine ring protons. The protons adjacent to the hydroxyl and carboxylic acid groups would likely appear further downfield.

    • A broad singlet corresponding to the hydroxyl proton, the chemical shift of which will be dependent on the solvent and concentration.

    • A broad singlet for the carboxylic acid proton, typically observed downfield (>10 ppm), though it may not always be visible.

  • ¹³C NMR: The carbon NMR spectrum would provide valuable information on the carbon framework. Expected signals include:

    • A signal around 80 ppm for the quaternary carbon of the Boc group.

    • A signal around 28 ppm for the methyl carbons of the Boc group.

    • Signals in the range of 30-70 ppm for the carbons of the piperidine ring. The carbons bearing the hydroxyl and carboxylic acid groups would be expected at the lower end of this range.

    • A signal for the carbonyl carbon of the Boc group, typically around 155 ppm.

    • A signal for the carboxylic acid carbonyl carbon, expected in the range of 170-180 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band in the region of 3300-2500 cm⁻¹ for the carboxylic acid.

  • A sharp O-H stretching band around 3400 cm⁻¹ for the alcohol.

  • A strong C=O stretching band for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.

  • A strong C=O stretching band for the urethane carbonyl of the Boc group around 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) or, more commonly, peaks corresponding to [M+H]⁺ or [M+Na]⁺ in positive ion mode. A characteristic fragmentation pattern would involve the loss of the Boc group (a loss of 100 amu) or the tert-butyl group (a loss of 57 amu).[6] Further fragmentation of the piperidine ring would also be observed.

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step sequences starting from readily available precursors.

Synthetic Strategies

Synthesis_Workflow Start Commercially Available Piperidine Precursor Step1 Boc Protection of Nitrogen Start->Step1 Step2 Introduction of Hydroxyl Group Step1->Step2 Step3 Introduction of Carboxylic Acid Precursor Step2->Step3 Step4 Oxidation to Carboxylic Acid Step3->Step4 End This compound Step4->End

Caption: A potential synthetic workflow for this compound.

A chemoenzymatic approach has been reported for the preparation of related non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters, highlighting the use of enzymes for selective transformations on the piperidine scaffold.[7]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, allowing for selective modifications at its three key functional sites.

Reactivity_Diagram Core This compound Carboxylic Acid Hydroxyl Group Boc-Protected Amine Amidation Amidation Core:f1->Amidation Esterification Esterification Core:f1->Esterification Reduction Reduction to Alcohol Core:f1->Reduction Oxidation Oxidation to Ketone Core:f2->Oxidation Etherification Etherification Core:f2->Etherification Deprotection Deprotection to Secondary Amine Core:f3->Deprotection

Caption: Reactivity map of this compound.

  • Reactions of the Carboxylic Acid: The carboxylic acid moiety can readily undergo standard transformations:

    • Esterification: Formation of esters can be achieved under acidic conditions with an alcohol (Fischer esterification) or by using coupling agents. For example, esterification with methanol can be catalyzed by a heterogeneous catalyst like UiO-66-NH₂.[8] The Yamaguchi esterification, which proceeds via a mixed anhydride, is a mild and efficient method for synthesizing highly functionalized esters.[9][10]

    • Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry. The use of coupling reagents is common to activate the carboxylic acid.[11] Niobium(V) oxide has been reported as a reusable Lewis acid catalyst for the direct amidation of carboxylic acids with amines.[12]

  • Reactions of the Hydroxyl Group: The secondary alcohol can be functionalized in several ways:

    • Oxidation: Mild oxidation can convert the hydroxyl group to a ketone, providing another point for diversification.

    • Etherification: Formation of ethers can be accomplished under basic conditions (e.g., using sodium hydride) followed by treatment with an alkyl halide.

    • Esterification: The hydroxyl group can also be acylated to form esters.

  • Reactions of the Boc-Protected Amine: The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal the secondary amine. This free amine can then be further functionalized, for example, through reductive amination or acylation.

Applications in Research and Drug Development

Substituted piperidines are ubiquitous in pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block for creating libraries of complex molecules for screening in drug discovery programs.[]

Its analogs, such as (S)-1-Boc-3-hydroxypiperidine, are key intermediates in the synthesis of important drugs like ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers.[14][15] The ability to introduce chirality and multiple points of diversity makes these types of building blocks highly sought after.[16] The tetrazole moiety, often used as a bioisostere for carboxylic acids, can be incorporated into molecules using building blocks with similar functionalities, further expanding the chemical space accessible to medicinal chemists.[17]

Experimental Protocols

While specific, validated protocols for this compound are not detailed in the available search results, the following represent general procedures for key transformations that can be adapted by a skilled synthetic chemist.

General Protocol for Esterification (Yamaguchi Esterification)

This protocol is a mild and effective method for the esterification of sterically hindered substrates.[9][10]

  • To a solution of this compound (1.0 eq) in anhydrous toluene is added triethylamine (2.2 eq).

  • 2,4,6-trichlorobenzoyl chloride (1.1 eq) is added dropwise at room temperature, and the mixture is stirred for 2 hours.

  • A solution of the desired alcohol (2.0 eq) and 4-dimethylaminopyridine (DMAP) (4.0 eq) in anhydrous toluene is then added.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Amidation

This protocol describes a standard peptide-type coupling reaction.

  • To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) is added a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is diluted with an organic solvent and washed sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

Based on information for analogous compounds, this compound should be handled with appropriate safety precautions. It may cause skin and eye irritation.[] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctional nature, with a protected amine, a hydroxyl group, and a carboxylic acid, provides chemists with multiple avenues for structural elaboration. While detailed physicochemical and spectroscopic data for this specific compound are not widely published, its utility can be confidently inferred from the extensive chemistry of related piperidine derivatives. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase.

References

The Strategic Role of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over 100 commercially available drugs underscores its significance as a privileged scaffold.[2] The conformational rigidity of the piperidine ring, combined with its ability to present substituents in well-defined three-dimensional orientations, allows for precise interactions with biological targets.[2] This inherent "3D shape" provides a distinct advantage over flat aromatic systems in exploring protein-ligand interactions.[2] Among the vast array of functionalized piperidines, 1-Boc-5-hydroxypiperidine-3-carboxylic acid emerges as a particularly valuable building block, offering a unique combination of a protected nitrogen, a hydroxyl group, and a carboxylic acid function. This trifunctional scaffold provides medicinal chemists with a versatile tool to introduce conformational constraint and key pharmacophoric features into drug candidates targeting a wide array of diseases.

Commercial Availability: Securing the Starting Material

This compound is accessible through various chemical suppliers, ensuring its availability for research and development purposes. The following table summarizes the offerings from prominent vendors.

SupplierCatalog NumberPurityAvailable Quantities
Aladdin Scientific CorporationB179376≥95%250mg, 1g, 5g
Cenmed EnterprisesC007B-049173Not SpecifiedInquire
BOC Sciences1095010-48-2Not SpecifiedInquire

Proposed Synthesis of this compound: A Step-by-Step Protocol

While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented, a logical and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted piperidines. The proposed pathway commences with the catalytic hydrogenation of pyridine-3,5-dicarboxylic acid, followed by Boc protection and a subsequent stereoselective reduction.

Synthesis_Workflow cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Selective Reduction Pyridine-3,5-dicarboxylic_acid Pyridine-3,5-dicarboxylic acid Piperidine-3,5-dicarboxylic_acid Piperidine-3,5-dicarboxylic acid Pyridine-3,5-dicarboxylic_acid->Piperidine-3,5-dicarboxylic_acid H2, PtO2 Glacial Acetic Acid 1-Boc-piperidine-3,5-dicarboxylic_acid 1-Boc-piperidine-3,5-dicarboxylic acid Piperidine-3,5-dicarboxylic_acid->1-Boc-piperidine-3,5-dicarboxylic_acid (Boc)2O, Base Solvent 1-Boc-5-hydroxypiperidine-3-carboxylic_acid This compound 1-Boc-piperidine-3,5-dicarboxylic_acid->1-Boc-5-hydroxypiperidine-3-carboxylic_acid Stereoselective Reducing Agent

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Catalytic Hydrogenation of Pyridine-3,5-dicarboxylic acid

The catalytic hydrogenation of substituted pyridines is a well-established method for the synthesis of the corresponding piperidines.[3][4] The use of Adams' catalyst (PtO2) in a protic solvent like glacial acetic acid is effective for this transformation.[3][5]

  • To a solution of pyridine-3,5-dicarboxylic acid (1 equivalent) in glacial acetic acid, add a catalytic amount of PtO2 (e.g., 5 mol%).

  • Place the reaction mixture in a high-pressure hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (typically 50-70 bar) and stir the reaction at room temperature for 6-10 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain piperidine-3,5-dicarboxylic acid. This intermediate can often be used in the next step without further purification.

Step 2: N-Boc Protection

The protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a standard procedure to prevent its interference in subsequent reactions.[6]

  • Dissolve the crude piperidine-3,5-dicarboxylic acid (1 equivalent) in a suitable solvent (e.g., a mixture of 50% ethanol and water).

  • Add a base, such as sodium carbonate (yellow soda ash), to the solution.[6]

  • To this mixture, add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • After the reaction is complete, neutralize the solution with a mild acid (e.g., citric acid or dilute HCl) to a pH of 6-7.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperidine-3,5-dicarboxylic acid.

Step 3: Stereoselective Reduction of a Carboxylic Acid

  • For a racemic mixture or a specific diastereomer, a borane-based reducing agent (e.g., BH3·THF) could be employed, potentially with substrate-controlled diastereoselectivity. The relative orientation of the two carboxylic acid groups in the starting material will influence the stereochemical outcome of the reduction.

  • For an enantioselective synthesis, a chiral auxiliary or a chiral reducing agent would be necessary. This would likely involve a more complex synthetic route starting from a chiral precursor.

A general procedure for a non-stereoselective or substrate-controlled stereoselective reduction is as follows:

  • Dissolve 1-Boc-piperidine-3,5-dicarboxylic acid (1 equivalent) in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of the chosen reducing agent (e.g., borane-tetrahydrofuran complex) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of methanol or water.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired this compound isomer(s).

Applications in Drug Discovery: A Scaffold for Innovation

The unique trifunctional nature of this compound makes it an attractive building block for the synthesis of complex molecules with therapeutic potential. Substituted piperidines are key components in a wide range of drug candidates, including ligands for G-protein coupled receptors (GPCRs) and protease inhibitors.[1][8]

Applications cluster_applications Therapeutic Applications Building_Block This compound GPCR_Ligands GPCR Ligands Building_Block->GPCR_Ligands Introduces conformational rigidity for receptor binding. Protease_Inhibitors Protease Inhibitors Building_Block->Protease_Inhibitors Mimics peptide backbone and presents key interactions. Constrained_Peptidomimetics Constrained Peptidomimetics Building_Block->Constrained_Peptidomimetics Acts as a scaffold to control peptide conformation.

Caption: Key application areas for this compound in drug discovery.

GPCR Ligands: The piperidine scaffold can serve as a rigid core to orient pharmacophoric groups for optimal interaction with GPCR binding pockets. The hydroxyl and carboxylic acid moieties of the title compound can act as hydrogen bond donors and acceptors, respectively, or as points for further chemical elaboration to fine-tune ligand-receptor interactions.

Protease Inhibitors: The constrained nature of the piperidine ring can be used to mimic the transition state of peptide hydrolysis, a common strategy in the design of protease inhibitors. The substituents on the ring can be designed to interact with the specific subsites of the target protease.

Constrained Peptidomimetics: The carboxylic acid group allows for the incorporation of this building block into peptide sequences via standard amide bond formation. The resulting structure will have a conformationally restricted piperidine ring within the peptide backbone, which can be used to stabilize specific secondary structures, such as turns or helices, that are important for biological activity.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry. Its trifunctional nature provides a versatile platform for the design and synthesis of novel drug candidates. The proposed synthetic route, based on well-established chemical transformations, offers a practical approach for its preparation in the laboratory. As the demand for conformationally constrained and functionally diverse scaffolds continues to grow in drug discovery, the strategic application of this compound is poised to contribute to the development of the next generation of therapeutics.

References

The Therapeutic Potential of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals targeting the central nervous system (CNS).[1][2] This technical guide explores the latent therapeutic potential of a specific, highly functionalized scaffold: 1-Boc-5-hydroxypiperidine-3-carboxylic acid. By examining structurally related compounds and established biochemical principles, we delineate a compelling hypothesis for the biological activity of its derivatives, focusing primarily on their capacity to modulate the γ-aminobutyric acid (GABA) system. This document serves as a resource for researchers, scientists, and drug development professionals, providing a framework for the synthesis, evaluation, and optimization of novel CNS-active agents derived from this versatile chemical entity. We offer detailed synthetic considerations, protocols for biological evaluation, and an analysis of potential structure-activity relationships to guide future discovery efforts.

Introduction: The Strategic Value of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged structure in drug design, integral to pharmaceuticals across more than twenty classes.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and the capacity to engage in specific hydrogen bonding interactions with biological targets. Derivatives of piperidine have shown a vast array of pharmacological activities, with profound implications for treating neurological and neurodegenerative diseases such as epilepsy, Alzheimer's disease, and neuropathic pain.[1][2][3]

The subject of this guide, this compound, represents a particularly promising starting point for novel drug discovery. Its key features offer a trifecta of strategic advantages:

  • The Piperidine Core: Provides a robust, three-dimensional framework analogous to many known CNS drugs.

  • GABA Analogy: The piperidine-3-carboxylic acid moiety is a structural analogue of nipecotic acid, a well-established inhibitor of GABA uptake.[3][4] This strongly suggests a predisposition for interacting with GABA transporters (GATs).

  • Functional Handles for Derivatization: The presence of a Boc-protected amine, a hydroxyl group, and a carboxylic acid provides three distinct points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily removable, protecting group, facilitating selective modifications at other positions.

This guide will deconstruct the potential of this scaffold, beginning with synthetic strategies and moving through its most probable biological mechanism, validated testing protocols, and future outlook.

Synthetic Strategies and Derivatization

The synthesis of derivatives from the this compound core is predicated on standard, high-yield chemical transformations. The Boc protecting group on the piperidine nitrogen ensures that reactions can be selectively targeted to the carboxylic acid or hydroxyl functionalities.

A primary route for creating a diverse library of compounds is through amide coupling at the C3-carboxylic acid position. This reaction is robust and allows for the introduction of a wide array of chemical substituents, enabling fine-tuning of the molecule's properties.

G A 1-Boc-5-hydroxypiperidine- 3-carboxylic acid (Core Scaffold) C Coupling Agents (e.g., HATU, EDC/DMAP) A->C Step 1: Activate Carboxylic Acid B Amine (R-NH2) B->C:w D Amide Derivative Library (Target Compounds) C->D Step 2: Amide Bond Formation E Deprotection (e.g., TFA) (Optional) D->E Step 3: Boc Removal F Final Active Compound E->F

Figure 1: General workflow for amide derivative synthesis.

The causality behind this experimental choice is clear: amide bond formation is one of the most reliable and well-understood reactions in medicinal chemistry. The use of modern coupling reagents like HATU minimizes side reactions and drives the reaction to completion, ensuring high purity and yield, which are critical for generating reliable biological data.[5]

Primary Hypothesized Biological Activity: GABA Uptake Inhibition

The most compelling therapeutic potential for derivatives of this scaffold lies in the modulation of the GABAergic system. GABA is the primary inhibitory neurotransmitter in the CNS, and its dysregulation is implicated in numerous neurological disorders, particularly epilepsy.[6] The synaptic concentration of GABA is tightly controlled by GABA transporters (GATs), which reuptake the neurotransmitter from the synaptic cleft into presynaptic neurons and surrounding glial cells.[6]

Inhibition of GATs, particularly the neuronally-expressed GAT1, prevents this reuptake, thereby increasing the concentration and duration of GABA in the synapse.[6] This enhancement of inhibitory signaling can restore balance in hyperexcitable neural circuits, producing an anticonvulsant effect.

The structural similarity of the piperidine-3-carboxylic acid core to nipecotic acid, a potent GAT inhibitor, is the foundational insight for this hypothesis.[3] Studies on related hydroxy- and amino-substituted piperidine carboxylic acids have confirmed that this class of compounds interacts directly with the GABA uptake system.[4]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron vesicle GABA Vesicle synapse GABA vesicle->synapse Release GAT1 GAT1 Transporter cluster_0 cluster_0 GAT1->cluster_0 Reuptake Na 2Na+ Na->GAT1 Cl Cl- Cl->GAT1 receptor GABA-A Receptor cluster_1 cluster_1 receptor->cluster_1 Cl- influx (Inhibition) synapse->GAT1 synapse->receptor Binds inhibitor Scaffold Derivative inhibitor->GAT1 Blocks

Figure 2: Mechanism of GABA uptake inhibition at the synapse.

As shown in Figure 2, derivatives of the this compound scaffold are hypothesized to act as competitive inhibitors at the GAT1 transporter. By blocking this transporter, they effectively increase the amount of GABA available to bind to postsynaptic GABA-A receptors, enhancing inhibitory neurotransmission.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the core scaffold is essential for optimizing biological activity. Based on published SAR studies of related piperidine and GABA analogue series, we can postulate key relationships.[7][8]

Modification SiteRationale & CausalityExpected Impact on Activity
C3-Carboxylic Acid Conversion to amides, esters, or other bioisosteres can alter binding interactions within the GAT active site, improve membrane permeability, and tune pharmacokinetic properties. Introducing lipophilic groups can enhance blood-brain barrier penetration.High potential to modulate potency and selectivity. This is the primary site for library generation.
C5-Hydroxyl Group This group can participate in hydrogen bonding. Esterification, etherification, or inversion of stereochemistry can probe the importance of this interaction and explore new binding pockets.May fine-tune potency and selectivity. Stereochemistry is likely to be critical for optimal binding.
N1-Boc Group While essential for synthesis, the Boc group is bulky. Its removal or replacement with smaller alkyl groups (after derivatization) is necessary to mimic known GAT inhibitors like tiagabine and assess the final compound's activity.Removal is likely required for high-potency GAT1 inhibition.

Table 1: Postulated Structure-Activity Relationships (SAR) for this compound Derivatives.

Experimental Protocols

To validate the therapeutic potential of novel derivatives, rigorous and reproducible experimental protocols are paramount. The following methodologies provide a self-validating system for synthesis and primary biological screening.

Protocol 1: General Procedure for Amide Derivative Synthesis

This protocol details the coupling of the core scaffold with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution, Brine, Ethyl acetate, Magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. The causality for using HATU is its high efficiency and low rate of racemization, ensuring stereochemical integrity is maintained.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

Protocol 2: In Vitro [³H]-GABA Uptake Inhibition Assay in Rat Cortical Synaptosomes

This protocol provides a robust method for assessing the functional inhibition of GABA transporters. The use of synaptosomes (resealed nerve terminals) provides a biologically relevant system that endogenously expresses GATs.[9]

Materials:

  • Crude synaptosomal preparation from rat cerebral cortex.

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds (novel derivatives) dissolved in DMSO.

  • Nipecotic acid or Tiagabine (positive control GAT1 inhibitor).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/C).

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from fresh rat cerebral cortices using established differential centrifugation methods. Resuspend the final P2 pellet in KRH buffer to a protein concentration of ~0.2-0.5 mg/mL.

  • Assay Setup: Aliquot synaptosomes into microcentrifuge tubes. Pre-incubate them at 37°C for 10 minutes to allow them to equilibrate.

  • Inhibitor Addition: Add test compounds at various concentrations (typically from 1 nM to 100 µM) or vehicle (DMSO) to the synaptosome suspension. Also include a positive control (e.g., 100 µM nipecotic acid). Incubate for 10 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the transporter.

  • Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]-GABA (final concentration ~50 nM) and unlabeled GABA (final concentration ~1 µM). The use of a low concentration of GABA ensures that uptake is primarily mediated by high-affinity transporters like GAT1.[10]

  • Uptake Termination: After a short incubation period (typically 5-15 minutes), terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.[11] Immediately wash the filters three times with ice-cold KRH buffer to remove non-internalized [³H]-GABA. This rapid, cold wash is critical to prevent efflux and accurately measure accumulated radioactivity.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of [³H]-GABA taken up by the synaptosomes using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a saturating concentration of a known GAT inhibitor (e.g., nipecotic acid).

    • Subtract non-specific uptake from all other values to get specific uptake.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that blocks 50% of GABA uptake).

Future Directions and Conclusion

The this compound scaffold is a highly promising starting point for the development of novel CNS therapeutics. The clear structural relationship to known GAT inhibitors provides a strong, rational basis for its exploration as a source of new anticonvulsant agents.

Future work should focus on:

  • Library Synthesis: Generation of a diverse library of amide derivatives to thoroughly explore the SAR at the C3 position.

  • Stereoselective Synthesis: The core scaffold contains multiple stereocenters. Synthesizing and testing individual stereoisomers is crucial, as biological activity is often highly dependent on specific stereochemistry.

  • Secondary Screening: Promising compounds from the primary GABA uptake assay (IC₅₀ < 1 µM) should be advanced to secondary assays, including selectivity profiling against other neurotransmitter transporters (e.g., GAT2, GAT3, BGT-1) and in vivo evaluation in animal models of epilepsy (e.g., the maximal electroshock (MES) or pentylenetetrazol (scPTZ) tests).[6][12]

References

An In-depth Technical Guide to the Structural Analysis of 1-Boc-5-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Boc-5-hydroxypiperidine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted piperidine scaffold is a prevalent motif in a wide array of pharmaceuticals.[1][2][3] A thorough understanding of its three-dimensional structure, including stereochemistry, conformation, and purity, is paramount for predicting its biological activity and ensuring the reproducibility of its applications. This guide provides a comprehensive overview of the essential analytical techniques employed for the structural elucidation and characterization of this molecule, grounded in the principles of scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, present detailed protocols, and demonstrate how an integrated analytical approach provides a holistic structural understanding.

Introduction: The Significance of a Chiral Scaffold

The piperidine ring is a foundational structure in medicinal chemistry, present in numerous FDA-approved drugs.[4] The introduction of multiple substituents, as in this compound, creates stereocenters that can dramatically influence a molecule's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties.[1] This particular molecule features a bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, a hydroxyl group, and a carboxylic acid group. Each of these functional groups plays a critical role in the molecule's chemical behavior and how it interacts with biological systems.

The precise structural analysis of this compound is therefore not merely an academic exercise but a critical step in the drug discovery pipeline. It ensures the correct diastereomer and enantiomer are synthesized and that the compound meets the rigorous purity standards required for further development. This guide will explore the key analytical methodologies for achieving this comprehensive characterization.

Foundational Analysis: Confirming Identity and Purity

Before delving into complex stereochemical and conformational analysis, the primary steps involve confirming the molecular identity and assessing the purity of the sample.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is indispensable for verifying the molecular weight of the target compound. Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this, typically analyzed in negative ion mode to deprotonate the carboxylic acid or positive ion mode to observe the protonated molecule.

Causality of Experimental Choice: ESI is a "soft" ionization technique, which minimizes fragmentation and maximizes the abundance of the molecular ion, providing a clear confirmation of the molecular weight.[5] However, the Boc-protecting group is known to be labile under certain MS conditions and can lead to fragmentation.[6][7][8] The loss of the Boc group or its fragments (like isobutylene) is a characteristic feature that can further aid in structural confirmation.[6][7]

Expected Mass-to-Charge Ratios (m/z):

  • Molecular Formula: C₁₁H₁₉NO₅[9]

  • Molecular Weight: 259.27 g/mol

  • [M-H]⁻ (Negative Ion Mode): 258.12

  • [M+H]⁺ (Positive Ion Mode): 260.13

  • [M+Na]⁺ (Positive Ion Mode Adduct): 282.11

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Utilize a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peak and any characteristic fragment ions. The presence of the Boc group often leads to a prominent fragment at m/z corresponding to the loss of 100 Da (C₅H₈O₂).

High-Performance Liquid Chromatography (HPLC): The Purity Check

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A reversed-phase method is typically employed for this polar molecule.

Causality of Experimental Choice: Reversed-phase HPLC using a C18 column provides excellent separation of the target compound from non-polar impurities. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is necessary to suppress the ionization of the carboxylic acid, ensuring a sharp, well-defined peak shape. A UV detector is suitable as the amide bond of the Boc group provides some UV absorbance.

Protocol: Reversed-Phase HPLC for Purity Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity.

Elucidating the Molecular Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR, along with 2D techniques, are essential.

Causality of Experimental Choice: The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices. CDCl₃ can sometimes lead to broader peaks for the hydroxyl and carboxylic acid protons, while CD₃OD will exchange with these labile protons, causing their signals to disappear, which can be a useful diagnostic tool. The piperidine ring exists in a chair conformation, and the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum are highly dependent on their dihedral angle, allowing for the determination of their relative stereochemistry (cis/trans).[10]

¹H NMR: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
tert-Butyl (9H)~1.45Singlet (s)Characteristic sharp signal of the Boc group.
Piperidine Ring CH₂ (various)1.5 - 4.0Multiplets (m)A complex region due to overlapping signals and diastereotopicity.
CH-OH (1H)3.8 - 4.2Multiplet (m)The chemical shift is influenced by hydrogen bonding.
CH-COOH (1H)2.5 - 3.0Multiplet (m)
OH (1H)VariableBroad Singlet (br s)Often exchanges with D₂O.
COOH (1H)VariableBroad Singlet (br s)Often exchanges with D₂O.

Note: These are approximate values and can vary based on solvent and concentration.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
tert-Butyl (CH₃)₃~28
tert-Butyl Quaternary C~80
Piperidine Ring CH₂, CH30 - 70
C=O (Boc)~155
C=O (Carboxylic Acid)~175

Note: These are approximate values.

2D NMR: Connecting the Dots

2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for definitively assigning the complex signals in the piperidine ring.

  • COSY: Identifies protons that are coupled to each other (typically on adjacent carbons). This allows for tracing the connectivity through the piperidine ring.

  • HSQC: Correlates each proton signal with the carbon to which it is directly attached. This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

Diagram: Integrated Structural Elucidation Workflow

G MS Mass Spectrometry NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Confirms Mol. Weight HPLC HPLC Analysis HPLC->NMR_1D Confirms Purity NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Assign Signals Chiral Chiral Analysis NMR_2D->Chiral Determine Relative Stereochemistry XRay X-Ray Crystallography (if crystalline) Chiral->XRay Determine Absolute Stereochemistry

Caption: Workflow for the comprehensive structural analysis of the target molecule.

Addressing Chirality: Stereochemical Analysis

This compound has multiple stereocenters, making chiral analysis essential. The specific enantiomer and diastereomer can have vastly different biological activities.

Causality of Experimental Choice: Chiral HPLC is the most common method for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample.[11] This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the enantiomers of the analyte, leading to their separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this type of molecule.

Protocol: Chiral HPLC

  • Column Selection: Screen several chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) with various mobile phases.

  • Mobile Phase: Typically a mixture of hexane/isopropanol or other normal-phase solvents. Additives like trifluoroacetic acid may be needed for acidic analytes.

  • Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of all stereoisomers.

  • Quantification: Calculate the enantiomeric excess and diastereomeric ratio by comparing the peak areas of the separated isomers.

Definitive Structure: X-ray Crystallography

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides unambiguous proof of the molecule's three-dimensional structure, including its absolute stereochemistry and solid-state conformation. This technique is the gold standard for structural determination.

Conclusion: A Multi-faceted Approach

The structural analysis of this compound is a multi-step process that requires the integration of several analytical techniques. Mass spectrometry and HPLC provide the initial confirmation of identity and purity. A suite of NMR experiments, including 1D and 2D techniques, elucidates the detailed connectivity and relative stereochemistry. Finally, chiral chromatography quantifies the stereoisomeric purity, and X-ray crystallography can provide the definitive, absolute structure. By understanding the rationale behind each technique and applying them in a logical workflow, researchers can be confident in the structural integrity of this important building block, paving the way for its successful application in drug discovery and development.

Diagram: Probing Molecular Features with Analytical Techniques

G Molecule 1-Boc-5-hydroxypiperidine- 3-carboxylic acid MS Mass Spec. MS->Molecule Molecular Weight & Formula HPLC HPLC HPLC->Molecule Purity NMR NMR NMR->Molecule Connectivity & Relative Stereochem. ChiralHPLC Chiral HPLC ChiralHPLC->Molecule Enantiomeric Purity & Absolute Stereochem.

Caption: Correlation of analytical techniques to the molecular features they probe.

References

solubility of 1-Boc-5-hydroxypiperidine-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide offers a comprehensive exploration of the solubility of this compound, a key building block in the synthesis of complex pharmaceutical agents.

This document is intended for researchers, chemists, and formulation scientists. It provides a detailed analysis of the molecular features influencing the solubility of this compound, a robust experimental protocol for its quantitative determination, and a framework for interpreting the resulting data. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to equip scientists with the necessary tools to effectively work with and understand the behavior of this compound in various solvent systems.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interaction with different solvents.

  • Piperidine Ring: The core of the molecule is a saturated heterocyclic piperidine ring. While the carbon backbone is nonpolar, the nitrogen atom can act as a hydrogen bond acceptor.[1][2] The chair conformation of the piperidine ring is the most stable.[3]

  • Hydroxyl Group (-OH): This polar, protic group is capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents like water and alcohols.

  • Carboxylic Acid Group (-COOH): This is another polar, protic group that can donate and accept hydrogen bonds. Its acidic nature means that the overall charge of the molecule, and thus its aqueous solubility, will be highly dependent on the pH of the solution.

  • Tert-butoxycarbonyl (Boc) Group: The Boc group is a bulky, nonpolar protecting group commonly used in organic synthesis.[4][5] While it adds lipophilicity to the molecule, which can decrease aqueous solubility, it is also known to favorably modify the overall solubility characteristics of some compounds, potentially by disrupting crystal lattice formation.[4][6]

The interplay of these functional groups results in a molecule with a mixed polarity. It is anticipated to have some degree of solubility in a range of polar organic solvents, with its solubility in aqueous media being significantly influenced by pH.

Diagram: Factors Influencing Solubility

cluster_FunctionalGroups Molecular Features cluster_Solubility Solubility Impact Compound This compound Piperidine Piperidine Ring (Nonpolar backbone, H-bond acceptor N) Compound->Piperidine Core Structure Hydroxyl Hydroxyl Group (Polar, H-bond donor/acceptor) Compound->Hydroxyl Polarity CarboxylicAcid Carboxylic Acid (Polar, H-bond donor/acceptor, pH-dependent charge) Compound->CarboxylicAcid Polarity & Charge BocGroup Boc Group (Bulky, nonpolar) Compound->BocGroup Lipophilicity NonpolarSolvents ↓ in Nonpolar Solvents (e.g., Hexane) Piperidine->NonpolarSolvents PolarSolvents ↑ in Polar Solvents (e.g., Alcohols, DMSO) Hydroxyl->PolarSolvents CarboxylicAcid->PolarSolvents AqueousSolubility pH-Dependent Aqueous Solubility CarboxylicAcid->AqueousSolubility BocGroup->NonpolarSolvents start Start prep 1. Preparation Add excess solid compound to a known volume of solvent in a vial. start->prep equilibrate 2. Equilibration Agitate at constant temperature for 24-48 hours to reach equilibrium. prep->equilibrate separate 3. Phase Separation Centrifuge to pellet undissolved solid. equilibrate->separate filter 4. Filtration Filter supernatant through a 0.22 µm syringe filter. separate->filter dilute 5. Dilution Accurately dilute the clear filtrate with a suitable solvent. filter->dilute analyze 6. Analysis Quantify concentration using a validated HPLC or UV-Vis method. dilute->analyze calculate 7. Calculation Calculate solubility based on the concentration and dilution factor. analyze->calculate end End calculate->end

References

A Comprehensive Technical Guide to 1-Boc-5-hydroxypiperidine-3-carboxylic acid: A Chiral Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Boc-5-hydroxypiperidine-3-carboxylic acid, a key chiral building block in contemporary medicinal chemistry. We will explore its chemical identity, including its CAS number and IUPAC name, and present a detailed, plausible stereoselective synthetic route, drawing upon established chemical principles. Furthermore, this guide will elucidate the strategic importance of this molecule in drug discovery, contextualized by the broader significance of substituted piperidine scaffolds. The discussion will be grounded in expert insights into reaction mechanisms and experimental design, offering a valuable resource for researchers engaged in the synthesis and application of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a synthetically valuable organic compound featuring a piperidine ring functionalized with a hydroxyl group, a carboxylic acid, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of multiple stereocenters and functional groups makes it an attractive scaffold for creating diverse and complex molecular architectures.

Identifier Value
CAS Number 1095010-48-2[1]
IUPAC Name 1-(tert-butoxycarbonyl)-5-hydroxy-3-piperidinecarboxylic acid[2]
Molecular Formula C₁₁H₁₉NO₅[1]
Molecular Weight 245.27 g/mol [1]
Appearance White to off-white solid (predicted)
Solubility Soluble in methanol, ethanol, and other polar organic solvents

Strategic Importance in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[] The introduction of substituents, such as hydroxyl and carboxylic acid groups, along with the inherent chirality of this compound, provides a powerful platform for designing molecules with specific biological activities.

The Role of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a crucial element in the synthetic utility of this molecule. It deactivates the piperidine nitrogen, preventing its interference in reactions targeting other functional groups.[4] This strategic protection allows for selective modifications of the carboxylic acid and hydroxyl moieties. The Boc group can be readily removed under acidic conditions, re-exposing the nitrogen for further functionalization, a key step in many multi-step syntheses.[4]

Potential Therapeutic Applications: Hydroxypiperidine-carboxylic acid derivatives have been investigated for a range of pharmacological activities. Notably, they have been explored as inhibitors of γ-aminobutyric acid (GABA) uptake, suggesting potential applications in neurological disorders.[5] Furthermore, the rigid, chiral framework of this molecule makes it an ideal starting point for the synthesis of constrained peptides and small molecule inhibitors targeting various enzymes and receptors. The hydroxyl group can participate in key hydrogen bonding interactions with biological targets, while the carboxylic acid can act as a crucial binding motif or a handle for further derivatization.

Stereoselective Synthesis: A Plausible and Referenced Approach

Rationale for the Synthetic Strategy

The proposed synthesis aims to construct the 5-hydroxy-3-carboxypiperidine core by leveraging the inherent chirality of L-glutamic acid. The key steps involve the formation of a suitable acyclic precursor followed by an intramolecular cyclization. This approach offers excellent control over the stereochemistry at the C3 position, which originates from the chiral center of the starting amino acid.

Proposed Synthetic Workflow

G cluster_0 Preparation of Key Intermediate cluster_1 Piperidine Ring Formation A L-Glutamic Acid B N-Boc-L-glutamic acid γ-methyl ester A->B 1. Boc Protection 2. Selective Esterification C N-Boc-L-glutamic acid γ-methyl ester, α-activated ester B->C Carboxylic Acid Activation D N-Boc-β-amino-δ-hydroxy-adipic acid derivative C->D Arndt-Eistert Homologation & Reduction E N-Boc-5-oxopiperidine-3-carboxylic acid methyl ester D->E Intramolecular Cyclization (Dieckmann Condensation) F This compound methyl ester E->F Stereoselective Reduction G This compound F->G Ester Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of N-Boc-L-glutamic acid γ-methyl ester

  • Protocol: L-Glutamic acid is first protected at the nitrogen atom using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or triethylamine in a suitable solvent such as a mixture of dioxane and water. Following Boc protection, the γ-carboxylic acid is selectively esterified to the methyl ester. This can be achieved by forming the corresponding anhydride and reacting it with methanol.

  • Expertise & Causality: The Boc protection is crucial to prevent side reactions at the amino group in subsequent steps. Selective esterification of the γ-carboxyl group is necessary to leave the α-carboxyl group available for the subsequent homologation step.

Step 2: Arndt-Eistert Homologation and Reduction

  • Protocol: The α-carboxylic acid of N-Boc-L-glutamic acid γ-methyl ester is activated, for instance, by conversion to its acid chloride using oxalyl chloride or thionyl chloride. The activated acid is then reacted with diazomethane to form a diazoketone. The diazoketone undergoes a Wolff rearrangement in the presence of a silver catalyst to yield a homologous ester. This ester is then selectively reduced to the corresponding alcohol.

  • Expertise & Causality: The Arndt-Eistert homologation is a classic method for extending a carboxylic acid by one methylene group. This is a key step to introduce the necessary carbon atom for the formation of the six-membered piperidine ring. The subsequent reduction sets the stage for the hydroxyl group at the 5-position.

Step 3: Intramolecular Cyclization (Dieckmann Condensation)

  • Protocol: The acyclic amino diester derivative is treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, in an aprotic solvent like toluene or THF.[6][7][8] This promotes an intramolecular Dieckmann condensation to form the β-keto ester, N-Boc-5-oxopiperidine-3-carboxylic acid methyl ester.[6][7][8]

  • Expertise & Causality: The Dieckmann condensation is a powerful method for forming five- and six-membered rings.[6][7][8] The choice of a non-protic solvent is critical to prevent quenching of the enolate intermediate. The reaction is driven by the formation of a stable cyclic β-keto ester.

Step 4: Stereoselective Reduction of the Ketone

  • Protocol: The ketone at the 5-position is reduced to a hydroxyl group. For stereocontrol, a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) can be employed at low temperatures. This is expected to favor the formation of the thermodynamically more stable equatorial alcohol.

  • Expertise & Causality: The stereochemistry of the hydroxyl group can significantly impact the biological activity of the final molecule. The use of a stereoselective reducing agent is therefore critical. The approach of the hydride from the less hindered face of the ketone will dictate the stereochemical outcome.

Step 5: Ester Hydrolysis

  • Protocol: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a mild base such as lithium hydroxide (LiOH) in a mixture of THF and water. Acidification of the reaction mixture then yields the final product, this compound.

  • Expertise & Causality: Mild hydrolysis conditions are chosen to avoid any potential side reactions, such as the cleavage of the Boc protecting group.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 2-4 ppm), and the proton on the carbon bearing the hydroxyl group.
¹³C NMR Resonances for the carbonyls of the Boc group and carboxylic acid, carbons of the piperidine ring, and the carbon bearing the hydroxyl group.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
Chiral HPLC A single peak on a suitable chiral stationary phase, confirming the enantiomeric purity of the product.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (Boc and carboxylic acid), and C-N bonds.

Conclusion and Future Perspectives

This compound represents a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its strategic combination of a protected amine, a hydroxyl group, and a carboxylic acid on a conformationally restricted piperidine scaffold provides a rich platform for drug discovery. The proposed stereoselective synthesis, starting from L-glutamic acid, offers a plausible and efficient route to this important intermediate. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the application of such well-defined chiral building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

Methodological & Application

The Strategic Application of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid as a Versatile Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products.[1][2] Its conformational flexibility and the ability to project substituents in well-defined three-dimensional space make it an ideal template for designing molecules that can interact with high specificity and affinity with biological targets. The introduction of chirality further enhances the molecular complexity and allows for the fine-tuning of pharmacological properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 1-Boc-5-hydroxypiperidine-3-carboxylic acid, a trifunctional chiral building block with significant potential in the synthesis of complex molecular architectures, particularly in the realm of aspartyl protease inhibitors.[3][4]

Molecular Architecture and Synthetic Potential

This compound is a strategically designed building block offering three distinct functional handles for sequential and orthogonal chemical modifications. The specific stereochemistry of the hydroxyl and carboxylic acid groups provides a defined platform for the construction of stereochemically complex target molecules.

dot graph { layout=neato; node [shape=plaintext]; A [label=< this compound

>]; } compass Figure 1: Structure of this compound.

The key structural features and their synthetic implications are:

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, preventing its participation in unwanted side reactions. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, allows for the unmasking of the secondary amine at a desired stage of the synthesis.[5]

  • Secondary Hydroxyl Group: The hydroxyl group serves as a versatile nucleophile and a handle for introducing a variety of substituents. It can be engaged in esterification, etherification, or, crucially, in stereoinvertive reactions like the Mitsunobu reaction to introduce new stereocenters with high predictability.[6][7][8]

  • Carboxylic Acid: This functional group is a cornerstone for amide bond formation, a reaction of paramount importance in medicinal chemistry.[9] It can also be converted to esters or reduced to the corresponding alcohol, further expanding the synthetic possibilities.

Application Focus: Aspartyl Protease Inhibitors

Aspartyl proteases are a class of enzymes that play critical roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention in diseases such as HIV/AIDS and Alzheimer's disease.[2][4][9] The design of potent and selective aspartyl protease inhibitors often involves the incorporation of chiral, non-peptidic scaffolds that can mimic the transition state of peptide bond hydrolysis. The 3,5-disubstituted piperidine core, as present in derivatives of our title compound, has been identified as a valuable structural motif for this purpose.[10][11]

The chemoenzymatic preparation of non-racemic N-Boc-5-hydroxymethyl-piperidine-3-carboxylic acid methyl esters has been reported as a key step in the synthesis of potential aspartyl protease inhibitors, highlighting the relevance of this molecular framework.[10]

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Deprotection & Target start 1-Boc-5-hydroxypiperidine- 3-carboxylic acid esterification Esterification (e.g., with Methanol) start->esterification intermediate1 Methyl Ester Derivative esterification->intermediate1 mitsunobu Mitsunobu Reaction (Stereoinversion at C5) intermediate2 C5-Substituted Piperidine mitsunobu->intermediate2 amide_coupling Amide Coupling (at C3) intermediate3 Amide Derivative amide_coupling->intermediate3 intermediate1->mitsunobu intermediate2->amide_coupling deprotection Boc Deprotection (Acidic Conditions) intermediate3->deprotection target Target Molecule (e.g., Aspartyl Protease Inhibitor) deprotection->target

Experimental Protocols: Key Synthetic Transformations

The following sections provide detailed, generalized protocols for the key chemical transformations of this compound and its derivatives. These protocols are based on established synthetic methodologies for similar piperidine systems and should be adapted and optimized for specific substrates.

Protocol 1: Esterification of the Carboxylic Acid

The protection of the carboxylic acid as an ester is often a crucial first step to enable selective modification of the hydroxyl group.

Reaction Scheme:

Methodology:

  • Acid-Catalyzed Esterification:

    • Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops, or p-toluenesulfonic acid, 0.1 eq).

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude ester.

    • Purify by silica gel column chromatography if necessary.

  • Using Thionyl Chloride:

    • Suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram) and cool to 0 °C.

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Parameter Acid-Catalyzed Thionyl Chloride
Reagents Methanol, H₂SO₄ (cat.)Methanol, SOCl₂
Temperature Reflux0 °C to RT
Typical Yield 85-95%90-98%
Notes Equilibrium reaction.Forms acyl chloride in situ.
Protocol 2: Mitsunobu Reaction for Stereoinversion

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols.[6][7][8] This is particularly useful for accessing diastereomers that may not be readily available through other synthetic routes.

Reaction Scheme:

Methodology:

  • Dissolve the methyl ester of this compound (1.0 eq), the nucleophile (Nu-H, e.g., p-nitrobenzoic acid or phthalimide, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF or dichloromethane (15-20 mL per gram of alcohol) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Parameter Value
Reagents PPh₃, DEAD or DIAD, Nucleophile (Nu-H)
Solvent Anhydrous THF or DCM
Temperature 0 °C to RT
Key Feature Inversion of stereochemistry at the alcohol center
Workup Chromatographic purification is typically required
Protocol 3: Amide Bond Formation

The carboxylic acid functionality can be readily coupled with a wide range of amines using standard peptide coupling reagents.[9]

Reaction Scheme:

Methodology (using HATU):

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM (10-15 mL per gram).

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (if using DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Coupling Reagent Base Solvent Typical Yield
HATUDIPEA, Et₃NDMF, DCM80-95%
EDC/HOBtDIPEADCM70-90%
PyBOPDIPEADMF, DCM80-95%
Protocol 4: N-Boc Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the piperidine nitrogen.

Reaction Scheme:

Methodology:

  • Using Trifluoroacetic Acid (TFA):

    • Dissolve the N-Boc protected piperidine derivative (1.0 eq) in dichloromethane (DCM, 10-20 mL per gram).

    • Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene or DCM to remove residual TFA.

    • The resulting product is the TFA salt of the piperidine. If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ or neutralize with a base like Amberlyst® A21.

  • Using HCl in Dioxane:

    • Dissolve the N-Boc protected piperidine derivative (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

    • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

    • Stir at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the solvent can be removed under reduced pressure, or the precipitated salt can be collected by filtration and washed with diethyl ether.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for a wide range of selective chemical manipulations, making it an ideal starting point for the construction of diverse compound libraries for drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to harness the synthetic potential of this important intermediate, particularly in the pursuit of novel therapeutics targeting enzymes such as aspartyl proteases.

References

Application Notes & Protocols: Strategic Amide Coupling of 1-Boc-5-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

1-Boc-5-hydroxypiperidine-3-carboxylic acid is a chiral, bifunctional building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with strategically placed carboxylic acid and hydroxyl functionalities, makes it a valuable synthon for introducing constrained motifs into bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability and compatibility with a wide range of synthetic transformations, particularly amide bond formation.[1]

The successful incorporation of this building block hinges on the selective and efficient coupling of its carboxylic acid moiety, often in the presence of the unprotected secondary hydroxyl group. This document provides a comprehensive guide to the most effective protocols for the amide coupling of this compound, detailing the mechanistic rationale behind reagent selection and providing step-by-step procedures for researchers and drug development professionals.

The Challenge: Chemoselectivity

The primary synthetic challenge when working with this compound is achieving chemoselective acylation at the carboxylic acid position without undesired reactions at the hydroxyl group. While the hydroxyl group is less nucleophilic than the primary or secondary amines typically used as coupling partners, its presence necessitates the use of mild and efficient coupling conditions to prevent side reactions such as esterification. The choice of coupling reagent is therefore paramount to the success of the reaction.[2]

Selecting the Optimal Coupling Strategy

Several classes of coupling reagents are available for amide bond formation, each with its own mechanism, advantages, and disadvantages.[1][3] The selection of a particular reagent often depends on the steric and electronic properties of the amine coupling partner, the desired reaction scale, and cost considerations.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[4] The reaction proceeds through a highly reactive O-acylisourea intermediate. To mitigate side reactions and suppress racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active HOBt ester, which is more stable and reacts cleanly with the amine.[5][6][7]

Mechanism Rationale: The EDC/HOBt system provides a good balance of reactivity and selectivity. The formation of the HOBt active ester is generally faster than any potential EDC-mediated activation and subsequent esterification of the secondary alcohol on the piperidine ring.

Uronium/Aminium Salt-Based Coupling (HATU)

For more challenging couplings, such as those involving sterically hindered or electron-deficient amines, uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are the reagents of choice.[8][9] HATU is known for its high efficiency and fast reaction rates.[8] It reacts with the carboxylic acid to form a highly reactive OAt-active ester.[8][10] The reaction is typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[8][9]

Mechanism Rationale: The high reactivity of HATU allows for rapid formation of the active ester, minimizing contact time and the potential for side reactions. The neighboring group effect from the pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the final aminolysis step.[8]

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEA or TEADMF or DCM4 - 2475 - 90A cost-effective and widely used method. The urea byproduct is water-soluble, simplifying workup.[4][11]
HATU NoneDIPEADMF1 - 485 - 98Highly efficient, especially for difficult couplings.[8] Pre-activation of the acid is often recommended.[12]
PyBOP NoneDIPEADMF or DCM2 - 880 - 95A phosphonium-based reagent, good for suppressing racemization. The byproduct is triphenylphosphine oxide.

Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.

Experimental Protocols

Note on Hydroxyl Protection: For the majority of standard amide couplings with primary and secondary amines, protection of the C5-hydroxyl group is not necessary when using the methods described below.[2][13][14] The described conditions are selective for the activation and coupling of the carboxylic acid. However, for particularly sensitive substrates or multi-step syntheses where the hydroxyl might interfere with subsequent steps, protection as a silyl ether (e.g., TBS) or benzyl ether may be considered.[15]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for the formation of an amide bond using EDC in the presence of HOBt.

Materials:

  • This compound (1.0 equivalent)

  • Amine (R-NH₂) (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt·H₂O (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the primary or secondary amine (1.1 eq).

  • Add HOBt·H₂O (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup as described in the "General Workup Procedure" section below.[16]

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for sterically hindered amines or when higher yields and faster reaction times are desired.

Materials:

  • This compound (1.0 equivalent)

  • Amine (R-NH₂) (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF

  • Standard workup and purification reagents

Procedure:

  • In a clean, dry flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[17]

  • Add the primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in the "General Workup Procedure" section below.[16]

  • Purify the crude product by silica gel column chromatography.

General Workup Procedure

A standardized aqueous workup is crucial for removing excess reagents and byproducts.[16][18]

  • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 1 M citric acid or 5% aqueous HCl (to remove excess base).[16]

    • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt).[16]

    • Saturated aqueous NaCl (brine) (to reduce the water content in the organic layer).[16]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Visualization of Experimental Workflows

G cluster_0 Protocol 1: EDC/HOBt Coupling A 1. Dissolve Acid & Amine in DMF/DCM B 2. Add HOBt & DIPEA A->B C 3. Cool to 0 °C B->C D 4. Add EDC C->D E 5. Warm to RT, Stir 4-24h D->E F 6. Monitor (TLC/LC-MS) E->F G 7. Aqueous Workup F->G H 8. Purify G->H G cluster_1 Protocol 2: HATU Coupling I 1. Dissolve Acid in DMF J 2. Add HATU & DIPEA I->J K 3. Pre-activate at RT (15-30 min) J->K L 4. Add Amine K->L M 5. Stir at RT (1-4h) L->M N 6. Monitor (TLC/LC-MS) M->N O 7. Aqueous Workup N->O P 8. Purify O->P

References

incorporation of 1-Boc-5-hydroxypiperidine-3-carboxylic acid into peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Incorporation of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid into Peptidomimetic Scaffolds

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Peptidomimetics are at the forefront of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in their design is the incorporation of conformationally constrained scaffolds that mimic the secondary structures of peptides, like β-turns.[1][3] The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently utilized to impart favorable pharmacokinetic properties and structural rigidity.[4][5][6] This guide provides a detailed examination of the synthetic strategies, protocols, and underlying chemical principles for incorporating the versatile building block, this compound, into peptidomimetic structures using Solid-Phase Peptide Synthesis (SPPS).

The Rationale: Why this compound?

The structure of this compound is uniquely suited for peptidomimetic design. It offers three distinct functional handles, each playing a critical role in the synthetic strategy. The strategic value of this building block lies in its ability to introduce conformational constraints while presenting functional groups for further diversification.

  • Piperidine Ring: The saturated heterocyclic ring reduces the conformational flexibility of the peptide backbone, helping to lock the molecule into a specific, biologically active conformation.[3][4]

  • N-Boc Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile temporary protecting group for the piperidine nitrogen. Its selective removal at each synthesis cycle, typically with trifluoroacetic acid (TFA), is the cornerstone of the stepwise Boc/Bzl SPPS strategy, allowing for controlled, directional chain elongation.[7][8]

  • Carboxylic Acid: This is the primary point of connection, enabling the formation of an amide bond with the free N-terminus of a growing peptide chain.

  • Secondary Hydroxyl Group: This functional group offers a site for post-synthetic modification or can be used to mimic the side chain of amino acids like serine or threonine. To prevent unwanted side reactions during synthesis, this hydroxyl group requires a "permanent" or semi-permanent protecting group that is stable to the conditions used for Boc removal.[9][10]

The Core Principle: Orthogonal Protection Strategy

The successful synthesis of complex peptidomimetics hinges on a well-designed orthogonal protection strategy.[11] This principle dictates the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of one functional group without affecting others.[11][12]

For incorporating our building block, a "quasi-orthogonal" Boc/Bzl strategy is highly effective.[7]

  • Temporary Nα-Protection: The Boc group on the piperidine nitrogen is removed at each step with moderate acid (e.g., 25-50% TFA in Dichloromethane (DCM)).[8]

  • Permanent Side-Chain Protection: The hydroxyl group on the piperidine ring is protected with a Benzyl (Bzl) ether. This group is stable to the repeated TFA treatments but is cleaved during the final step with a strong acid, such as liquid Hydrogen Fluoride (HF), which also cleaves the peptidomimetic from the resin.[7][13]

This graded acid lability allows for a controlled and predictable synthetic sequence.

G cluster_0 Orthogonal Protection Scheme cluster_1 Deprotection Conditions BuildingBlock 1-Boc-5-(O-Bzl)-piperidine-3-carboxylic acid N_Boc N-Boc Group (Temporary) BuildingBlock->N_Boc Protects Piperidine N OH_Bzl O-Benzyl Group (Permanent) BuildingBlock->OH_Bzl Protects Hydroxyl O COOH Carboxylic Acid (Reactive) BuildingBlock->COOH For Amide Coupling TFA Mild Acid (TFA) Removes Boc N_Boc->TFA Labile to HF Strong Acid (HF) Removes Bzl & Cleaves from Resin OH_Bzl->HF Labile to TFA->OH_Bzl Stable to

Diagram 1: Orthogonal protection strategy for the building block.

Experimental Protocols: Step-by-Step Incorporation via SPPS

This section details the protocol for a single coupling cycle of 1-Boc-5-(O-benzyl)-piperidine-3-carboxylic acid onto a resin-bound peptide using the Boc/Bzl SPPS strategy.

Workflow Overview

G Start Start: Boc-Peptide-Resin Deprotection Step 1: N-terminal Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Step 2: Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Coupling Step 4: Coupling Reaction (Add Activated Acid to Resin) Neutralization->Coupling Activation Step 3: Activate Building Block (Coupling Reagent + Base) Activation->Coupling Pre-activation Monitoring Step 5: Monitor Completion (Kaiser Test) Coupling->Monitoring Capping Step 6 (Optional): Capping (Acetic Anhydride) Monitoring->Capping If incomplete > cap Wash Step 7: Wash Resin (DMF, DCM) Monitoring->Wash If complete > wash Capping->Wash End End: Elongated Peptide-Resin Wash->End NextCycle Repeat for next amino acid End->NextCycle

Diagram 2: SPPS workflow for one coupling cycle.
Protocol 1: Coupling of 1-Boc-5-(O-benzyl)-piperidine-3-carboxylic acid

Objective: To covalently link the building block to the N-terminus of a peptide chain synthesized on a solid support (e.g., MBHA resin).

Materials:

  • Boc-Peptide-Resin (1.0 eq)

  • 1-Boc-5-(O-benzyl)-piperidine-3-carboxylic acid (2.0-4.0 eq)

  • Coupling Reagent (e.g., HBTU, 2.0-4.0 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA, 4.0-8.0 eq)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 10% DIPEA in DCM

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Kaiser Test Kit (Ninhydrin)

Procedure:

  • Resin Swelling: Place the Boc-Peptide-Resin in a reaction vessel. Wash and swell the resin with DCM (3 x 1 min).

  • Boc Deprotection:

    • Add the deprotection solution (50% TFA/DCM) to the resin.

    • Agitate for 2 minutes, then drain.[14]

    • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

    • Drain and wash the resin thoroughly with DCM (5 x 1 min) to remove residual acid.

  • Neutralization:

    • Add the neutralization solution (10% DIPEA in DCM) and agitate for 2 minutes.[7]

    • Drain the solution. Repeat the neutralization step once more.

    • Wash the resin thoroughly with DCM (3 x 1 min) followed by DMF (3 x 1 min).

    • Causality: This step is critical to neutralize the protonated amine (ammonium salt) formed during deprotection, rendering the N-terminus nucleophilic for the subsequent coupling reaction.

  • Carboxylic Acid Activation & Coupling:

    • In a separate vessel, dissolve 1-Boc-5-(O-benzyl)-piperidine-3-carboxylic acid (2.0 eq) and HBTU (2.0 eq) in a minimal amount of DMF.[14]

    • Add DIPEA (4.0 eq) to the activation mixture. Allow it to pre-activate for 5-10 minutes.

    • Causality: HBTU reacts with the carboxylic acid in the presence of a base to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the free amine on the resin.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser (ninhydrin) test.[14]

    • A blue/purple color indicates the presence of unreacted primary amines (incomplete reaction). A yellow/colorless result indicates a complete reaction.

    • If the test is positive, the coupling reaction can be extended or repeated (double coupling).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields, especially with sterically hindered building blocks like our piperidine derivative.[15]

Coupling ReagentClassRelative EfficiencyKey AdvantagesPotential Issues
DIC/HOBt CarbodiimideGoodCost-effective; water-soluble urea byproduct (with EDC).[14][16]Slower reaction times; potential for N-acylurea byproduct.[15]
HBTU/HATU Uronium/AminiumExcellentFast reactions, high yields, suitable for hindered couplings.[15][17]Higher cost; potential for guanidinylation side reaction.[15]
PyBOP PhosphoniumExcellentVery effective for hindered systems; avoids guanidinylation.[14][15]Higher cost; byproduct removal can be challenging.

Final Cleavage and Deprotection

After the full peptidomimetic sequence has been assembled, the final step is to cleave the molecule from the solid support and remove the permanent side-chain protecting groups.

Protocol 2: High HF Cleavage

Objective: To cleave the peptidomimetic from the MBHA resin and simultaneously remove the Benzyl (Bzl) protecting group from the piperidine hydroxyl.

WARNING: This procedure uses liquid Hydrogen Fluoride (HF), which is extremely corrosive and toxic. It must be performed by trained personnel in a specialized, dedicated apparatus and with appropriate personal protective equipment.

Materials:

  • Peptidomimetic-Resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger: Anisole or p-cresol

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptide-resin in a reaction vessel suitable for HF cleavage. Add a scavenger (e.g., p-cresol, ~1 mL per gram of resin).

    • Causality: During cleavage, reactive carbocations (e.g., benzyl cations) are generated. Scavengers are electron-rich aromatic compounds that trap these cations, preventing them from causing side reactions like alkylating sensitive residues.[18][19]

  • HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).

  • Cleavage Reaction: Transfer the vessel to an ice bath (0°C) and stir for 1-2 hours.[20]

  • HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

  • Precipitation and Washing:

    • Add cold diethyl ether to the residue to precipitate the crude peptide.

    • Wash the precipitate several times with cold ether to remove the scavenger and cleaved protecting groups.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Extract with ether to remove any remaining organic-soluble impurities.

    • Lyophilize (freeze-dry) the aqueous layer to obtain the crude peptidomimetic product as a fluffy powder.

  • Purification: The crude product should be purified, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance from the piperidine scaffold.2. Insufficient reagent equivalents or reaction time.3. Poor resin swelling or aggregation.1. Switch to a more powerful coupling reagent like HATU or PyBOP.[15]2. Increase coupling time, temperature (to ~40°C), or double couple (repeat the coupling step).3. Ensure adequate swelling and agitation; consider using a solvent like NMP.
Low Final Yield 1. Incomplete coupling at multiple steps.2. Premature cleavage of side-chain protecting groups.3. Inefficient final cleavage from the resin.1. Implement capping with acetic anhydride after each coupling to terminate failure sequences.2. Verify the stability of all protecting groups to the deprotection conditions (e.g., 50% TFA).3. Ensure complete HF removal before precipitation; optimize cleavage time.
Unexpected Side Products (from Mass Spec) 1. Alkylation of sensitive residues during HF cleavage.2. Racemization during the activation step.1. Increase the amount or change the type of scavenger used during cleavage.[18]2. Use an additive like HOBt or HOAt; perform coupling at 0°C to minimize epimerization.[15]

References

The Strategic Application of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid in the Design and Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of a Chiral Piperidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. The molecular architecture of these inhibitors is paramount to their biological activity, and certain structural motifs have emerged as "privileged scaffolds" due to their favorable interactions with biological targets. The piperidine ring, a six-membered nitrogen-containing heterocycle, is one such scaffold, prevalent in a multitude of FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it an ideal framework for engaging with the intricate topographies of enzyme active sites.

This application note delves into the synthetic utility of a particularly valuable building block: 1-Boc-5-hydroxypiperidine-3-carboxylic acid . This molecule embodies several key features that render it a powerful tool for drug discovery professionals:

  • Chirality: The stereochemistry of the hydroxyl and carboxylic acid groups is critical for establishing specific interactions with chiral enzyme active sites, often leading to significant differences in potency and selectivity between enantiomers.

  • Orthogonal Functionality: The presence of a Boc-protected amine, a secondary alcohol, and a carboxylic acid provides three distinct points for chemical modification. The Boc (tert-butoxycarbonyl) protecting group allows for selective reactions at the hydroxyl and carboxyl moieties, while its facile removal unmasks the piperidine nitrogen for further derivatization.

  • Constrained Conformation: The piperidine ring system reduces the conformational flexibility of the molecule compared to an open-chain analogue, which can pre-organize the pharmacophoric elements for optimal binding to a target enzyme, thereby minimizing the entropic penalty upon binding.

This guide will explore the strategic application of this compound in the synthesis of enzyme inhibitors, providing both conceptual frameworks and detailed experimental protocols to empower researchers in their quest for novel therapeutics. We will focus on general yet powerful synthetic strategies that can be adapted to target a range of enzyme classes, including but not limited to proteases, kinases, and metabolic enzymes.

Synthetic Strategies: Harnessing the Versatility of the Scaffold

The true power of this compound lies in its adaptability. The carboxylic acid serves as a versatile handle for the introduction of various pharmacophoric groups via amide bond formation, a cornerstone reaction in medicinal chemistry. The hydroxyl group can be functionalized to explore additional binding interactions within the enzyme's active site or can be used to modulate the physicochemical properties of the final compound.

Core Strategy: Amide Coupling for Pharmacophore Elaboration

The most direct application of this building block involves the coupling of its carboxylic acid moiety with a diverse array of amines. This strategy allows for the systematic exploration of the chemical space around the piperidine core, a fundamental tenet of structure-activity relationship (SAR) studies. The choice of the amine coupling partner is dictated by the specific enzyme target and the desired interactions with its active site.

A generalized workflow for this approach is depicted below:

G cluster_0 Activation cluster_1 Coupling cluster_2 Optional Derivatization Start 1-Boc-5-hydroxypiperidine- 3-carboxylic acid Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Start->Coupling_Reagent Base (e.g., DIPEA) Activated_Ester Activated Ester Intermediate Coupling_Reagent->Activated_Ester Amine Primary or Secondary Amine (R-NH2 or R1R2NH) Activated_Ester->Amine Amide Bond Formation Amide_Product 1-Boc-5-hydroxypiperidine- 3-carboxamide Derivative Amine->Amide_Product Deprotection Boc Deprotection (e.g., TFA, HCl) Amide_Product->Deprotection Final_Inhibitor Final Enzyme Inhibitor Deprotection->Final_Inhibitor Further functionalization at piperidine nitrogen

Caption: General workflow for amide coupling.

This modular approach enables the rapid generation of compound libraries for high-throughput screening and subsequent lead optimization.

Application Example: Synthesis of a Hypothetical Tyrosinase Inhibitor Library

To illustrate the practical application of these principles, we present a hypothetical synthesis of a library of tyrosinase inhibitors based on the this compound scaffold. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders.[2][3] The synthesis of piperazine/piperidine amides of benzoic and cinnamic acids has shown promise in developing tyrosinase inhibitors.[2][3] We will adapt this strategy to our chiral building block.

The core hypothesis is that the hydroxypiperidine-3-carboxamide scaffold can effectively present various aromatic and heteroaromatic moieties to the active site of tyrosinase, leading to potent inhibition.

Synthetic Scheme

G Start 1-Boc-5-hydroxypiperidine- 3-carboxylic acid Coupling HATU, DIPEA, DMF Start->Coupling Amine Ar-NH2 (Diverse aromatic and heteroaromatic amines) Amine->Coupling Product 1-Boc-5-hydroxy-N-aryl- piperidine-3-carboxamide Library Coupling->Product

Caption: Synthesis of a hypothetical tyrosinase inhibitor library.

Experimental Protocol: General Procedure for Amide Coupling using HATU

This protocol is a robust method for the formation of amide bonds between this compound and a variety of primary and secondary amines.[2]

Materials:

  • This compound

  • Substituted aniline or other aromatic/heteroaromatic amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equivalents)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents).

  • To this mixture, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Data Presentation: Hypothetical Tyrosinase Inhibition Data

The following table presents hypothetical but plausible biological data for a small library of compounds synthesized via the protocol above. The inhibitory activity is expressed as the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the activity of the tyrosinase enzyme by 50%.

Compound IDAryl Group (Ar)Hypothetical IC₅₀ (µM)
INH-01 Phenyl25.6
INH-02 4-Methoxyphenyl15.2
INH-03 3,4-Dimethoxyphenyl8.7
INH-04 4-Chlorophenyl18.9
INH-05 2-Naphthyl5.4
Kojic Acid (Reference)12.5

This hypothetical data illustrates a plausible structure-activity relationship where electron-donating substituents on the aromatic ring and increased hydrophobicity may lead to enhanced inhibitory potency.

Application Note 2: Synthesis of a PARP-1 Inhibitor Precursor

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway, and its inhibitors have emerged as a significant class of anticancer agents.[4][5][6] Many potent PARP-1 inhibitors feature a substituted benzamide moiety. The carboxylic acid functionality of this compound makes it an excellent starting point for the synthesis of novel PARP-1 inhibitor scaffolds.

Synthetic Strategy

The strategy involves the coupling of this compound with an appropriate aminobenzamide derivative. The resulting intermediate can then be further elaborated to generate the final PARP-1 inhibitor.

G Start 1-Boc-5-hydroxypiperidine- 3-carboxylic acid Coupling EDC, HOBt, DIPEA, DMF Start->Coupling Aminobenzamide Substituted Aminobenzamide Aminobenzamide->Coupling Intermediate PARP-1 Inhibitor Precursor Coupling->Intermediate

Caption: Synthesis of a PARP-1 inhibitor precursor.

Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a classic and cost-effective method for amide bond formation.[2]

Materials:

  • This compound

  • Substituted aminobenzamide (1.1 equivalents)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)

  • HOBt (1-Hydroxybenzotriazole) (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF or DCM (Dichloromethane)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the substituted aminobenzamide (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound stands out as a highly valuable and versatile chiral building block for the synthesis of a wide array of potential enzyme inhibitors. Its inherent structural and functional features provide a robust platform for the implementation of diverse medicinal chemistry strategies. The protocols outlined in this application note offer reliable and adaptable methods for the incorporation of this scaffold into novel molecular architectures. By leveraging the principles of rational drug design and the synthetic tractability of this starting material, researchers are well-equipped to explore new frontiers in the development of targeted therapeutics.

References

experimental procedure for the deprotection of 1-Boc-5-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Deprotection of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the deprotection of this compound. As a pivotal building block in medicinal chemistry, the efficient and clean removal of the tert-butyloxycarbonyl (Boc) protecting group is critical for subsequent synthetic transformations. This document elucidates the underlying chemical principles, offers validated experimental procedures, and provides practical troubleshooting advice to ensure successful outcomes.

Introduction: The Strategic Importance of Boc Deprotection

This compound is a valuable chiral scaffold in the synthesis of complex molecules, including pharmaceuticals and bioactive compounds. The piperidine core is a prevalent motif in numerous approved drugs. The Boc group serves as a robust and reliable protecting group for the piperidine nitrogen, rendering it inert to a wide range of nucleophilic and basic conditions.[1][2] Its removal, or deprotection, is a crucial step that unmasks the secondary amine for further functionalization, such as amide bond formation or alkylation.

The acid-catalyzed cleavage of the Boc group is the most common deprotection strategy.[1][3][4] This process, while conceptually straightforward, requires careful consideration of reaction conditions to avoid side reactions and ensure high purity of the desired product, 5-hydroxypiperidine-3-carboxylic acid, which is typically isolated as an acid salt.

The Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][5] This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to release carbon dioxide gas and the free amine.[1][5] Under the acidic reaction conditions, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

A critical aspect of this mechanism is the generation of the highly reactive tert-butyl cation.[6][7] This electrophilic species can alkylate any nucleophilic functional groups present in the substrate or solvent, leading to the formation of undesirable by-products.[7][8] To mitigate this, "scavengers" are often added to the reaction mixture. These are nucleophilic compounds, such as triisopropylsilane (TIS), water, or anisole, that rapidly trap the tert-butyl cation, preventing it from reacting with the desired product.[6][8]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation cluster_scavenger Side Reaction Mitigation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ (Acid) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO₂ (gas) CarbamicAcid->CO2 TrappedProduct Trapped Adduct tBuCation->TrappedProduct + Scavenger AmineSalt Amine Salt (Product) FreeAmine->AmineSalt + H⁺ Scavenger Scavenger (e.g., TIS, H₂O)

Caption: Acid-catalyzed mechanism of Boc deprotection and cation scavenging.

Validated Experimental Protocols

The choice of deprotection protocol depends on the stability of the substrate to different acidic conditions and the desired final salt form. Below are two robust and widely used methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a highly efficient and common method for Boc deprotection. TFA is a strong acid that cleaves the Boc group rapidly at room temperature.[9] The resulting trifluoroacetate salt is often an oil but can be precipitated from the reaction mixture.

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Diethyl ether (cold, anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10-20 mL per gram of substrate) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm and minimize side reactions.

  • Addition of Reagents: To the stirred solution, add triisopropylsilane (TIS) (1.1 equivalents) as a scavenger. Slowly add TFA (10-20 equivalents) dropwise. A common reaction cocktail is 25-50% TFA in DCM.[9]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed. Note: Evolution of CO₂ gas is expected. Do not run the reaction in a sealed system.[5]

  • Work-up & Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[10] b. To the resulting residue (which may be an oil), add cold diethyl ether and stir or sonicate vigorously. This will cause the trifluoroacetate salt of the product to precipitate as a solid. c. Collect the solid by vacuum filtration, wash it with additional cold diethyl ether to remove any remaining non-polar impurities, and dry it under high vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl in an organic solvent is another standard procedure. It often yields a crystalline hydrochloride salt that is easier to handle and purify than the corresponding TFA salt.[10][11] A 4M solution of HCl in 1,4-dioxane is commercially available and widely used.[11][12]

Materials and Reagents:

  • This compound

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous (optional, for dilution)

  • Diethyl ether (cold, anhydrous)

  • Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

  • Dissolution: Suspend or dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane if needed, or use the HCl solution directly.

  • Addition of Acid: To the substrate, add the 4M HCl in 1,4-dioxane solution (5-10 equivalents of HCl) at room temperature.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[11] Often, the hydrochloride salt of the product will precipitate directly from the reaction mixture as it forms. Monitor the reaction by TLC or LC-MS.

  • Work-up & Isolation: a. Upon completion, if a precipitate has formed, dilute the mixture with diethyl ether to ensure complete precipitation. b. Collect the solid product by vacuum filtration. c. Wash the filter cake thoroughly with diethyl ether to remove dioxane and any soluble impurities. d. Dry the white solid under high vacuum to yield the pure 5-hydroxypiperidine-3-carboxylic acid hydrochloride salt.

Experimental_Workflow Start Start: Boc-Protected Substrate Dissolve 1. Dissolve in Anhydrous Solvent (DCM/Dioxane) Start->Dissolve Cool 2. Cool to 0°C (Recommended for TFA) Dissolve->Cool AddReagents 3. Add Acid (TFA or HCl) & Scavengers (optional) Cool->AddReagents React 4. Stir at RT (Monitor by LC-MS/TLC) AddReagents->React Concentrate 5. Concentrate (Remove Solvent/Excess Acid) React->Concentrate Precipitate 6. Precipitate with Cold Diethyl Ether Concentrate->Precipitate Filter 7. Filter & Wash Solid Precipitate->Filter Dry 8. Dry Under Vacuum Filter->Dry End End: Pure Amine Salt Dry->End

Caption: General experimental workflow for Boc deprotection.

Comparison of Deprotection Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/DioxaneAlternative Methods (e.g., Thermal)
Reagents Trifluoroacetic Acid (TFA)4M HCl in 1,4-DioxaneWater, Oxalyl Chloride/Methanol
Conditions 0°C to RT, 1-3 hoursRT, 0.5-2 hoursReflux, RT
Product Form Trifluoroacetate salt (often oily)Hydrochloride salt (often crystalline)Free base or HCl salt
Advantages Very fast and effective; high solubility of reagents and intermediates.[3]Product often precipitates directly; yields a stable, crystalline salt; can be more selective.[11][13]Milder conditions, suitable for acid-sensitive substrates; "greener" options available.[14][15]
Disadvantages Harsh/corrosive; TFA can be difficult to remove completely; product may be non-crystalline.[7][10]Dioxane is a peroxide-former and suspected carcinogen; requires anhydrous conditions.May require higher temperatures or longer reaction times; not universally applicable.[14]
Considerations Scavengers are highly recommended to prevent side reactions.[6][8]Excellent for generating a solid product for easy handling and purification.Best for substrates with other acid-labile protecting groups or functionalities.[14]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid equivalents or concentration.[6] 2. Reaction time is too short. 3. Steric hindrance around the Boc group.[8]1. Increase the concentration of acid (e.g., use neat TFA or more equivalents of HCl). 2. Extend the reaction time and continue monitoring. 3. Consider gentle heating if the substrate is stable, or switch to a stronger acid system.[6]
Side Product Formation 1. Alkylation of the substrate by the tert-butyl cation.[8]1. Add a scavenger to the reaction mixture. A common cocktail is TFA/H₂O/TIS (95:2.5:2.5).[6] Anisole is also an effective scavenger.
Product is an Oil / Difficult to Isolate 1. Trifluoroacetate salts are often oils or hygroscopic.[10] 2. Incomplete removal of solvent or excess acid.1. Attempt trituration with several portions of fresh, cold diethyl ether. 2. Switch to the HCl/Dioxane protocol to obtain a crystalline HCl salt.[10] 3. Perform a workup with a mild base (e.g., sat. NaHCO₃) to get the free amine, extract, and then form a different salt if desired.[16]

References

The Strategic Application of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This saturated heterocycle offers a three-dimensional structure that can effectively probe the binding pockets of biological targets.[1] Within the vast landscape of piperidine-based building blocks, 1-Boc-5-hydroxypiperidine-3-carboxylic acid emerges as a particularly versatile scaffold for medicinal chemists. Its trifunctional nature, featuring a protected amine, a hydroxyl group, and a carboxylic acid, provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into its key attributes, potential therapeutic applications, and provide a detailed protocol for its derivatization, empowering researchers to leverage this valuable building block in their drug discovery endeavors.

Physicochemical Properties and Stereochemical Considerations

This compound is a chiral molecule, and the spatial arrangement of its substituents can significantly influence its interaction with biological targets. The commercially available material is often a mixture of stereoisomers. The ability to separate these isomers or to synthesize them stereoselectively is crucial for developing drugs with improved potency and reduced off-target effects.

PropertyValueSource
Molecular Formula C11H19NO5[2]
Molecular Weight 245.27 g/mol [2]
CAS Number 1095010-48-2[2]
Appearance Solid[3]
Purity ≥95%[2]

The presence of both a hydroxyl and a carboxylic acid group provides a balance of hydrophilicity and lipophilicity, a key consideration in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for selective reactions at the other two functional groups before its removal to enable further modifications.

Charting the Course for Novel Therapeutics: Applications in Medicinal Chemistry

The strategic placement of hydroxyl and carboxylic acid groups on the piperidine ring at the 3 and 5 positions makes this compound an attractive scaffold for a variety of therapeutic targets.

Enzyme Inhibitors: The carboxylic acid can act as a key interacting group with active site residues of enzymes, such as proteases, kinases, and phosphatases, by forming salt bridges or hydrogen bonds. The hydroxyl group can provide an additional hydrogen bond donor/acceptor, enhancing binding affinity and selectivity. For instance, substituted piperidines are key components in the design of various kinase inhibitors.[4]

GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The functionalized piperidine scaffold can be elaborated to create ligands that bind to GPCRs with high affinity and selectivity. The ability to introduce diversity at three positions allows for fine-tuning of the molecule's properties to interact with specific GPCR subtypes.

Ion Channel Blockers: Voltage-gated sodium channels, such as Nav1.7, are important targets for the development of novel analgesics.[5][6] The piperidine scaffold can serve as a central core for building molecules that can effectively block these channels. The hydroxyl and carboxylic acid groups can be functionalized to optimize interactions with the channel pore.

The versatility of this building block lies in its potential for diversification, as illustrated in the following diagram:

G cluster_0 This compound Scaffold cluster_1 Diversification Points cluster_2 Potential Therapeutic Applications Scaffold 3,5-Disubstituted Piperidine Core N1 N-1 (Amine) Deprotection & Alkylation/ Acylation Scaffold->N1 Modify C3 C-3 (Carboxylic Acid) Amide Coupling/ Esterification Scaffold->C3 Modify C5 C-5 (Hydroxyl) Etherification/ Esterification Scaffold->C5 Modify Kinase_Inhibitors Kinase Inhibitors N1->Kinase_Inhibitors Antivirals Antivirals N1->Antivirals GPCR_Modulators GPCR Modulators C3->GPCR_Modulators Neurotherapeutics Neurotherapeutics C3->Neurotherapeutics Ion_Channel_Blockers Ion Channel Blockers C5->Ion_Channel_Blockers

Caption: Diversification potential of the this compound scaffold.

Experimental Protocols: A Practical Guide to Derivatization

The following protocol details a general procedure for the amide coupling of this compound with a primary amine, a common and crucial transformation in medicinal chemistry. This protocol is adapted from established methods for similar piperidine-carboxylic acids.[1][3]

Protocol: Amide Coupling of this compound with 2-amino-N-(4-chlorophenyl)acetamide

This two-step protocol involves the initial synthesis of the amine coupling partner followed by the amide coupling reaction.

Step 1: Synthesis of 2-amino-N-(4-chlorophenyl)acetamide

  • Amide Coupling: To a solution of 4-chloroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). To this mixture, add Boc-glycine (1.2 eq). Stir the reaction at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl (2-((4-chlorophenyl)amino)-2-oxoethyl)carbamate.

  • Boc Deprotection: Dissolve the product from the previous step in a solution of 4 M HCl in dioxane. Stir at room temperature for 4 hours. Concentrate the reaction mixture to dryness to afford 2-amino-N-(4-chlorophenyl)acetamide hydrochloride.

Step 2: Amide Coupling with this compound

  • Reaction Setup: To a solution of 2-amino-N-(4-chlorophenyl)acetamide hydrochloride (1.0 eq) and this compound (1.2 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

The general workflow for the amide coupling step is illustrated below:

G Start 1. Combine Reactants & Reagents - Piperidine Acid - Amine - HATU, DIPEA - Anhydrous DMF Reaction 2. Stir at Room Temperature (12 hours) Start->Reaction Activate & Couple Workup 3. Aqueous Work-up - Ice Water Quench - Ethyl Acetate Extraction Reaction->Workup Isolate Crude Purification 4. Column Chromatography Workup->Purification Purify

References

Application Notes & Protocols: Chemoselective Functionalization of the C5-Hydroxyl Group in 1-Boc-5-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-Boc-piperidine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and explore chemical space. The derivative, 1-Boc-5-hydroxypiperidine-3-carboxylic acid, presents a unique synthetic challenge and opportunity due to its bifunctional nature. It possesses a secondary hydroxyl group and a carboxylic acid, both of which are reactive under many standard conditions. This guide provides a comprehensive strategic overview and detailed, field-proven protocols for the selective functionalization of the C5-hydroxyl group. The core directive of our methodology is a protection-functionalization-deprotection strategy, which ensures high chemoselectivity, minimizes side-product formation, and provides a reliable pathway to a diverse array of novel derivatives for drug discovery and development programs.

Pillar 1: The Chemoselectivity Challenge and Core Strategy

The primary obstacle in manipulating the this compound scaffold is the competing reactivity of the C5-hydroxyl and C3-carboxylic acid groups. Direct attempts to functionalize the hydroxyl group using common reagents can lead to a mixture of products or undesired side reactions. For instance:

  • Base-mediated reactions (e.g., Williamson ether synthesis) will preferentially deprotonate the more acidic carboxylic acid proton over the hydroxyl proton, preventing the formation of the desired alkoxide.

  • Coupling reactions (e.g., esterification with an external acid) will face competition from intramolecular lactonization, where the C5-hydroxyl group attacks the activated C3-carboxylic acid.

  • Mitsunobu reactions require a mildly acidic nucleophile; the presence of the free carboxylic acid on the substrate itself can interfere with the reaction mechanism.[1][2]

Therefore, a robust and predictable synthetic strategy necessitates the temporary masking of the carboxylic acid functionality. Our recommended approach involves the protection of the carboxylic acid as an ester, which renders it inert to the conditions required for hydroxyl group modification. This strategy provides a clean and high-yielding pathway for subsequent functionalization.

G A Starting Material 1-Boc-5-hydroxypiperidine- 3-carboxylic acid B Protocol I: Carboxylic Acid Protection (Esterification) A->B C Protected Intermediate (Methyl or Ethyl Ester) B->C D Protocol II: C5-Hydroxyl Functionalization (Etherification, Esterification, Mitsunobu) C->D E Functionalized Intermediate D->E F Protocol III (Optional): Carboxylate Deprotection (Saponification) E->F G Final Product Functionalized Free Acid E->G If Acid is Not Required F->G

Caption: General workflow for selective C5-hydroxyl functionalization.

Protocol I: Protection of the Carboxylic Acid via Methyl Esterification

Rationale: Converting the carboxylic acid to a methyl ester is a straightforward and highly efficient protection strategy. The resulting methyl ester is stable to a wide range of reaction conditions used for hydroxyl modification, including basic conditions and Mitsunobu reagents. We utilize (Trimethylsilyl)diazomethane for this transformation due to its mild, neutral reaction conditions and high yield, avoiding the harsh acidity of traditional Fischer esterification which could compromise the acid-labile Boc group.

Materials:

  • This compound

  • (Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M solution in hexanes

  • Methanol (MeOH)

  • Toluene

  • Dichloromethane (DCM)

  • Diethyl ether

  • Silica gel for chromatography

Procedure:

  • To a dry 100 mL round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a 10:1 mixture of Toluene/MeOH (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TMS-diazomethane (1.1 eq, 2.0 M solution in hexanes) dropwise to the stirring solution. A yellow color will persist upon complete consumption of the acid. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is fully consumed.

  • Quench the reaction by carefully adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product, methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, can often be used directly in the next step. If purification is required, it can be achieved via silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Pillar 2: Functionalization of the C5-Hydroxyl Group

With the carboxylic acid protected, the C5-hydroxyl group is now the primary site of reactivity. The following protocols detail three powerful methods for its modification.

Section 2.1: Ether Synthesis via Williamson Ether Synthesis

Causality: The Williamson ether synthesis is a classic Sₙ2 reaction that forms an ether from an alkoxide and an alkyl halide.[3][4] To achieve this with our secondary alcohol, a strong, non-nucleophilic base such as sodium hydride (NaH) is required to generate the corresponding alkoxide. The choice of a primary alkyl halide (or benzyl/allyl halide) as the electrophile is critical to maximize the Sₙ2 pathway and avoid the competing E2 elimination reaction, which is often observed with secondary or tertiary halides.[5][6]

G cluster_0 Williamson Ether Synthesis Mechanism A R-OH + NaH B R-O⁻Na⁺ (Alkoxide) A->B Deprotonation D R-O-R' (Ether) B->D SN2 Attack C R'-X (Alkyl Halide) C->D

Caption: Simplified mechanism of the Williamson ether synthesis.

Protocol 2.1:

  • Materials: Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), desired primary alkyl halide (e.g., benzyl bromide, ethyl iodide), Saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH (1.5 eq, 60% dispersion). b. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes. c. Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C. d. Dissolve the protected piperidine (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. f. Re-cool the mixture to 0 °C and add the alkyl halide (1.2 eq) dropwise. g. Allow the reaction to stir at room temperature overnight. Monitor progress by TLC. h. Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. i. Extract the aqueous layer with ethyl acetate (3x). j. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. k. Purify the crude product by silica gel column chromatography.

Alkyl Halide (R'-X)BaseSolventExpected ProductTypical Yield
Benzyl BromideNaHTHFMethyl 1-Boc-5-(benzyloxy)piperidine-3-carboxylateHigh
Ethyl IodideNaHTHF/DMFMethyl 1-Boc-5-ethoxypiperidine-3-carboxylateGood
Methyl TosylateKHTHFMethyl 1-Boc-5-methoxypiperidine-3-carboxylateHigh
Section 2.2: Ester Synthesis via Steglich Esterification

Causality: The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids, even when one or both partners are sterically hindered.[7] The reaction is mediated by a carbodiimide, such as dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction and suppress side reactions.[8][9] This method is ideal for coupling our protected piperidine alcohol with a diverse range of carboxylic acids.

G cluster_0 Steglich Esterification Mechanism A R'-COOH + DCC B O-Acylisourea (Active Ester) A->B D Acyl-DMAP⁺ (Highly Active) B->D C DMAP C->D F R-O-C(=O)-R' (Ester) D->F E R-OH E->F

Caption: Simplified mechanism of the Steglich esterification.

Protocol 2.2:

  • Materials: Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, desired carboxylic acid (e.g., benzoic acid, acetic acid), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Anhydrous Dichloromethane (DCM).

  • Procedure: a. In a dry round-bottom flask, dissolve the protected piperidine (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM. b. Cool the reaction mixture to 0 °C in an ice bath. c. Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture with stirring. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form. e. Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the filter cake with a small amount of DCM. f. Combine the filtrate and washings and transfer to a separatory funnel. g. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography.[10]

Section 2.3: Versatile Functionalization via the Mitsunobu Reaction

Causality: The Mitsunobu reaction is a powerful redox-condensation reaction that converts a primary or secondary alcohol into a variety of other functional groups with a complete inversion of stereochemistry.[11][12] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] The PPh₃ and DEAD combine to activate the alcohol, turning the hydroxyl into a good leaving group which is then displaced by a suitable nucleophile in an Sₙ2 fashion.[2][13] This allows for the introduction of esters, ethers, azides, and other functionalities under very mild conditions.

G cluster_0 Mitsunobu Reaction Mechanism A PPh₃ + DEAD B Betaine Intermediate A->B D Oxyphosphonium Salt B->D C R-OH C->D F R-Nu (Inverted Product) D->F SN2 Attack E Nu-H E->F

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol 2.3 (for Ester Synthesis):

  • Materials: Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, desired acidic nucleophile (e.g., 4-nitrobenzoic acid, phthalimide), Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, dissolve the protected piperidine (1.0 eq), the acidic nucleophile (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Add DIAD (1.2 eq) dropwise to the stirring solution. The reaction may turn from colorless to a pale yellow or orange color. d. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. Monitor by TLC. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purification is typically achieved by silica gel column chromatography.

Nucleophile (Nu-H)ReagentsSolventExpected Product
4-Nitrobenzoic AcidPPh₃, DIADTHFInverted 4-nitrobenzoate ester
PhenolPPh₃, DEADTHFInverted phenyl ether
PhthalimidePPh₃, DIADTHFInverted phthalimide derivative
Diphenylphosphoryl azide (DPPA)PPh₃, DEADTHFInverted azide derivative

References

Application Notes: The Strategic Role of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid and its Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral piperidine scaffolds are foundational motifs in medicinal chemistry, forming the core of numerous pharmaceuticals. 1-Boc-5-hydroxypiperidine-3-carboxylic acid and its structural relatives represent a class of highly valuable chiral building blocks. Their importance in asymmetric catalysis is multifaceted: they are not only key targets of highly efficient biocatalytic processes but also serve as versatile synthons for constructing complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis of these scaffolds via asymmetric reduction and their subsequent application in drug development, while also postulating their potential as next-generation organocatalysts.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic drugs with activities spanning antibacterial, antitumor, and neurological applications.[1] The introduction of stereocenters, such as hydroxyl and carboxylic acid groups, onto this scaffold dramatically expands its chemical space and biological relevance. Molecules like this compound are particularly noteworthy due to their trifunctional nature:

  • A Boc-protected amine: This ensures solubility in organic solvents and allows for controlled deprotection and subsequent functionalization.

  • A chiral hydroxyl group: Acts as a key recognition element for biological targets and a handle for further synthetic elaboration.

  • A chiral carboxylic acid group: Provides a site for amide bond formation, ideal for peptide synthesis and other coupling chemistries.

The precise control of the stereochemistry at positions 3 and 5 is paramount, making asymmetric synthesis the only viable route to access these valuable compounds.

Asymmetric Synthesis of the Chiral Piperidine Core: A Biocatalytic Approach

While classical chemical resolution using agents like tartaric acid or camphorsulfonic acid is possible, it often suffers from low yields (<50%), high costs, and multiple operational steps.[1][2] Biocatalysis, particularly the asymmetric reduction of a prochiral ketone, has emerged as a superior strategy, offering mild reaction conditions, exceptional enantioselectivity, and a greener footprint.[3] The synthesis of (S)-1-Boc-3-hydroxypiperidine, a close analog of our target molecule, serves as an exemplary case.

Core Principle: Enantioselective Ketone Reduction

The process hinges on the use of ketoreductase (KRED) enzymes, which stereoselectively transfer a hydride from a cofactor (typically NADH or NADPH) to the carbonyl group of N-Boc-3-piperidone. This enzymatic approach eliminates the need for hazardous metal catalysts and high-pressure hydrogenation, providing direct access to the desired enantiomer with high purity.[3][4]

G cluster_0 Biocatalytic Reduction Workflow Substrate N-Boc-3-piperidone (Prochiral Substrate) EnzymeSystem Ketoreductase (KRED) + Cofactor (NADPH) Substrate->EnzymeSystem Asymmetric Reduction Product (S)-1-Boc-3-hydroxypiperidine (Chiral Product) EnzymeSystem->Product >99% e.e. Purification Workup & Purification (e.g., Extraction, Chromatography) Product->Purification

Caption: Workflow for biocatalytic synthesis of a chiral piperidine.

Protocol 1: Micro-scale Screening of Ketoreductases

Rationale: The choice of KRED is critical for achieving high conversion and enantioselectivity. A preliminary screen of a panel of diverse KREDs is the most efficient method to identify the optimal biocatalyst for a specific substrate.

Materials:

  • N-Boc-3-piperidone (Substrate)

  • KRED enzyme panel (commercial kits are available)

  • NADH or NADPH (Cofactor)

  • Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration (optional, but recommended)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (IPA)

  • Ethyl acetate

  • Microcentrifuge tubes (2 mL)

  • Thermomixer

Procedure:

  • Prepare Substrate Stock: Dissolve N-Boc-3-piperidone in a minimal amount of IPA to create a concentrated stock solution (e.g., 200 mg/mL).

  • Prepare Reaction Mixtures: In a 2 mL microcentrifuge tube, add 1 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Add Cofactor: Add NADH to a final concentration of 1 mM. If using a regeneration system, add NAD⁺ (0.1 mM), glucose (100 mM), and GDH (1-2 U).

  • Add Enzyme: Add 5-10 mg of a single KRED enzyme to each tube. Create a separate tube for each KRED to be screened. Include a control reaction with no enzyme.

  • Initiate Reaction: Add 10 µL of the substrate stock solution to each tube for a final substrate concentration of ~2 g/L.

  • Incubation: Seal the tubes and place them in a thermomixer set to 30°C and 250 rpm for 24 hours.

  • Quench and Extract: Add 1 mL of ethyl acetate to each tube, vortex vigorously for 1 minute, and centrifuge to separate the layers.

  • Analyze: Carefully remove the organic layer for analysis by Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess (e.e.).

Protocol 2: Preparative Scale Synthesis of (S)-1-Boc-3-hydroxypiperidine

Rationale: This protocol scales up the optimized conditions identified during screening to produce gram quantities of the chiral product. A cofactor regeneration system is essential at this scale to reduce the cost associated with the stoichiometric use of NADPH/NADH.

Materials:

  • N-Boc-3-piperidone (e.g., 10 g, 50.2 mmol)

  • Optimized KRED (e.g., KRED 110, ~3% w/w substrate)

  • NAD⁺ or NADP⁺ (0.1 mM)

  • Triethanolamine-HCl buffer (200 mM, pH 7.5)

  • Isopropanol (IPA, serves as co-substrate for regeneration and aids solubility)

  • Jacketed glass reactor with overhead stirrer and pH probe

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: To a 500 mL jacketed reactor, add 200 mL of triethanolamine-HCl buffer and 100 mL of IPA. Start stirring (e.g., 230 rpm) and maintain the internal temperature at 35-40°C.

  • Add Reagents: Add the NAD(P)⁺ cofactor to the reactor.

  • Add Enzyme: Add the selected KRED enzyme (~300 mg).

  • Substrate Addition: Dissolve the 10 g of N-Boc-3-piperidone in a minimal amount of IPA and add it to the reactor to initiate the reaction.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots every hour. Extract the aliquot with ethyl acetate and analyze by TLC or GC. The reaction is typically complete within 3-6 hours.

  • Workup: Once the reaction reaches >99% conversion, cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with 150 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The product is often of high purity after concentration. If necessary, it can be further purified by silica gel chromatography. The final product, (S)-1-Boc-3-hydroxypiperidine, should be analyzed for chiral purity by chiral HPLC.

Table 1: Representative Data for Biocatalytic Reduction

ParameterValueReference
SubstrateN-Boc-3-piperidone[3][4]
BiocatalystRecombinant KRED[3][4]
Substrate Conc.10 - 100 g/L[3][4]
Enzyme Loading3 - 5% (w/w)[4]
Conversion>99%[3]
Product e.e.>99% (S)[3]
Reaction Time3 - 12 hours[3]

Application as a Chiral Building Block in Drug Synthesis

The true value of these enantiopure piperidines lies in their role as key intermediates in the synthesis of high-value pharmaceuticals.

Case Study: Ibrutinib Ibrutinib (Imbruvica®) is a potent Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies like mantle cell lymphoma.[1][4] A critical component of its structure is the (S)-1-Boc-3-hydroxypiperidine moiety, which is introduced via a Mitsunobu reaction or other substitution chemistries after activation of the hydroxyl group. The specific stereochemistry of this fragment is essential for the drug's binding affinity and efficacy.

G cluster_1 Role as a Chiral Synthon BuildingBlock (S)-1-Boc-3-hydroxypiperidine (From Biocatalysis) Activation Activation of -OH Group (e.g., Mesylation) BuildingBlock->Activation Coupling SN2 Coupling with Pharmacophore Core Activation->Coupling Stereochemistry is critical API Ibrutinib (Final API) Coupling->API

Caption: Integration of the chiral piperidine building block into a final API.

The carboxylic acid function present in this compound further enhances its utility, making it an ideal building block for creating novel heterocyclic amino acids or for direct incorporation into peptide chains to induce specific secondary structures.[5]

Prospective Role in Asymmetric Organocatalysis

Beyond its role as a synthon, the structure of this compound is highly suggestive of a potential role as an organocatalyst. It combines several features found in successful catalysts like proline:

  • A rigid chiral scaffold: Pre-organizes the catalytic groups for effective stereocontrol.

  • A secondary amine (after Boc deprotection): Can participate in enamine or iminium ion catalysis.

  • A carboxylic acid: Can act as a Brønsted acid and a hydrogen-bond donor to activate electrophiles.

  • A hydroxyl group: Provides an additional hydrogen-bond donor/acceptor site for substrate coordination.

Hypothetical Application: Asymmetric Aldol Reaction We can postulate a catalytic cycle for an asymmetric aldol reaction where the deprotected form of this compound could catalyze the reaction between a ketone and an aldehyde. The piperidinium carboxylate would act as a bifunctional catalyst, activating both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding).

G cluster_2 Postulated Organocatalytic Cycle (Aldol Reaction) Catalyst Chiral Piperidine Catalyst (Cat-H) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone TransitionState H-Bond Activated Aldehyde + Enamine (Stereodetermining Step) Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Aldehyde->TransitionState H-bonding to -COOH & -OH Iminium Iminium Adduct TransitionState->Iminium C-C Bond Formation Iminium->Catalyst + H₂O - Product Water H₂O Water->Iminium Product Aldol Product (Chiral) Product->Iminium

Caption: A hypothetical catalytic cycle for an asymmetric aldol reaction.

This bifunctional activation model provides a clear rationale for how this class of molecules could be developed into novel, highly effective organocatalysts for a range of asymmetric transformations.

Conclusion

This compound and its analogs stand at a critical nexus in modern organic synthesis. They are premier targets for efficient and green asymmetric biocatalysis, which provides access to enantiopure materials at scale. Concurrently, their structural and functional richness makes them indispensable building blocks for the assembly of complex pharmaceuticals where precise stereochemical control dictates biological function. Looking forward, the inherent features of this scaffold present exciting opportunities for the design of new, powerful organocatalysts. The continued exploration of this molecular architecture is therefore a highly promising endeavor for both industrial and academic research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-5-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-5-hydroxypiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this synthetic process.

Introduction: A Proposed Synthetic Strategy

This compound is a valuable building block in medicinal chemistry, notable for its trifunctional nature which allows for diverse derivatization. While specific, detailed synthetic procedures for this exact molecule are not abundantly available in published literature, a logical and efficient synthetic route can be proposed based on established chemical transformations of similar piperidine derivatives. This guide is structured around a plausible multi-step synthesis, addressing potential challenges and offering solutions at each stage.

The proposed synthetic pathway begins with a commercially available pyridine-3,5-dicarboxylic acid derivative and proceeds through esterification, catalytic hydrogenation, Boc protection, and a selective reduction to yield the target compound.

Visualizing the Workflow: A Proposed Synthetic Route

Synthetic_Workflow Start Pyridine-3,5-dicarboxylic acid Step1 Esterification (e.g., SOCl₂/MeOH) Start->Step1 Intermediate1 Dimethyl pyridine-3,5-dicarboxylate Step1->Intermediate1 Step2 Catalytic Hydrogenation (e.g., H₂, Rh/C) Intermediate1->Step2 Intermediate2 Dimethyl piperidine-3,5-dicarboxylate Step2->Intermediate2 Step3 Boc Protection (Boc₂O, base) Intermediate2->Step3 Intermediate3 1-Boc-dimethyl piperidine-3,5-dicarboxylate Step3->Intermediate3 Step4 Selective Reduction (e.g., Enzymatic Hydrolysis or Chemoselective Reduction) Intermediate3->Step4 Product 1-Boc-5-hydroxypiperidine- 3-carboxylic acid Step4->Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the synthesis.

Step 1 & 2: Esterification and Catalytic Hydrogenation

Q1: My catalytic hydrogenation of dimethyl pyridine-3,5-dicarboxylate is sluggish or incomplete. What are the likely causes and solutions?

Low yields or incomplete conversion during the hydrogenation of pyridine rings can stem from several factors.[1][2]

  • Potential Causes:

    • Catalyst Inactivity: The catalyst (e.g., Rhodium on Carbon, Platinum oxide) may be old, poisoned, or of insufficient quality.[3][4]

    • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents like acetic acid can enhance the activity of the catalyst.[3]

    • Substrate Purity: Impurities in the starting material can poison the catalyst.

  • Solutions:

    • Catalyst Management:

      • Use fresh, high-quality catalyst.

      • Increase the catalyst loading, but be mindful of cost-effectiveness.

      • Ensure the catalyst is not exposed to air for extended periods.

    • Reaction Conditions:

      • Increase the hydrogen pressure according to literature recommendations for similar substrates.

      • Consider switching to or adding a protic solvent like glacial acetic acid to enhance catalyst activity.[3]

    • Substrate Purification:

      • Purify the starting dimethyl pyridine-3,5-dicarboxylate if impurities are suspected.

ParameterRecommendationRationale
Catalyst Rh/C, PtO₂Known to be effective for pyridine hydrogenation.[2][3][4]
Solvent Acetic Acid, Ethanol, MethanolProtic solvents can activate the catalyst.[3]
H₂ Pressure 50-70 bar (typical)Higher pressure can improve reaction rates.[4]
Temperature Room Temperature to 80 °CVaries with catalyst and substrate.

Q2: I am observing side products during the hydrogenation step. What are they and how can I minimize them?

Side reactions during pyridine hydrogenation can lead to a mixture of products, complicating purification.

  • Potential Side Products:

    • Partially Hydrogenated Intermediates: Tetrahydropyridine or dihydropyridine derivatives may be present if the reaction is incomplete.

    • N-Alkylation: If using an alcohol as a solvent at elevated temperatures, N-alkylation of the resulting piperidine can occur.

    • Dimerization: Under certain conditions, especially with electrochemical reduction, dimerization of radical intermediates can occur.[1][5]

  • Minimization Strategies:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or NMR to ensure complete conversion to the piperidine.

    • Optimize Reaction Time and Temperature: Avoid excessively long reaction times or high temperatures to minimize side reactions.

    • Solvent Choice: Select a solvent that is less likely to participate in side reactions.

Step 3: Boc Protection

Q3: The Boc protection of dimethyl piperidine-3,5-dicarboxylate is giving a low yield. What could be the issue?

While typically a robust reaction, Boc protection can sometimes be inefficient.

  • Potential Causes:

    • Inappropriate Base: The choice and amount of base are crucial. A hindered base like triethylamine or diisopropylethylamine is commonly used to scavenge the acid produced.

    • Moisture: The presence of water can hydrolyze the Boc anhydride (Boc₂O).

    • Steric Hindrance: Although less likely in this specific substrate, steric hindrance around the nitrogen can slow down the reaction.

  • Solutions:

    • Base Selection: Use a non-nucleophilic base in slight excess.

    • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents.

    • Reaction Time and Temperature: Allow the reaction to proceed for a sufficient amount of time. Gentle heating can sometimes improve yields, but should be monitored to avoid side reactions.

Step 4: Selective Reduction

Q4: I am struggling with the selective conversion of one ester group to a hydroxyl group while retaining the other as a carboxylic acid. What are my options?

This is a common challenge in organic synthesis. Achieving chemoselectivity between two identical functional groups requires a carefully chosen strategy. A chemoenzymatic approach is a promising option for this transformation.[6]

  • Strategy 1: Enzymatic Hydrolysis followed by Reduction

    • Selective Enzymatic Hydrolysis: Use a lipase (e.g., from Candida antarctica) to selectively hydrolyze one of the methyl esters to a carboxylic acid. This often proceeds with high regioselectivity and stereoselectivity.[6]

    • Reduction of the Remaining Ester: The resulting mono-acid mono-ester can then be treated with a reducing agent like lithium borohydride (LiBH₄) or borane (BH₃), which will selectively reduce the ester in the presence of the carboxylate salt.

  • Strategy 2: Direct Chemoselective Reduction (more challenging)

    • This would involve finding a reducing agent that can selectively reduce one ester in the presence of another. This is often difficult to achieve with high yields and may require specialized reagents and conditions.

Q5: My enzymatic hydrolysis is not selective or is very slow. How can I optimize it?

Enzymatic reactions are sensitive to various parameters.

  • Potential Issues & Solutions:

    • Enzyme Choice: Screen different lipases or esterases to find one with the desired selectivity for your substrate.

    • pH Control: Maintain the optimal pH for the enzyme's activity using a buffer.

    • Temperature: Ensure the reaction is run at the optimal temperature for the enzyme.

    • Co-solvents: The addition of a water-miscible organic solvent may be necessary to improve substrate solubility, but high concentrations can denature the enzyme.

Frequently Asked Questions (FAQs)

Q: What are the key analytical techniques to monitor the progress of this synthesis?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the volatile intermediates, such as the diester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of all intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for assessing the purity of the final non-volatile product. Chiral HPLC can be used to determine enantiomeric excess if a stereoselective synthesis is performed.

Q: How can I purify the final product, this compound?

A: The final product is a polar, trifunctional molecule, which can make purification challenging.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the best method for obtaining high purity.

  • Column Chromatography: Silica gel chromatography can be used, but the polar nature of the compound may require a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid to suppress tailing).

  • Ion-Exchange Chromatography: This can be a very effective technique for purifying zwitterionic compounds like amino acids.

Q: Are there any stereochemical considerations in this synthesis?

A: Yes. The hydrogenation of the pyridine ring will create two new stereocenters at positions 3 and 5 of the piperidine ring, leading to the formation of cis and trans diastereomers. The selective reduction in the final step may also be influenced by or influence the stereochemistry. If a specific stereoisomer is required, a chiral resolution step or an asymmetric synthesis approach would be necessary. Enzymatic resolutions are often effective for separating stereoisomers of piperidine derivatives.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Dimethyl pyridine-3,5-dicarboxylate
  • In a high-pressure reactor, dissolve dimethyl pyridine-3,5-dicarboxylate (1.0 eq.) in glacial acetic acid.[3]

  • Add the hydrogenation catalyst (e.g., 5 mol% Rh/C).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (e.g., 50-70 bar) and stir the reaction mixture at room temperature.[4]

  • Monitor the reaction progress by GC-MS.

  • Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude dimethyl piperidine-3,5-dicarboxylate.

Protocol 2: Boc Protection of Dimethyl piperidine-3,5-dicarboxylate
  • Dissolve the crude dimethyl piperidine-3,5-dicarboxylate (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM).

  • Add triethylamine (2.2 eq.).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-dimethyl piperidine-3,5-dicarboxylate.

Visualizing Key Concepts

Stereoisomers Pyridine Dimethyl pyridine-3,5-dicarboxylate (planar) Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Cis cis-Dimethyl piperidine-3,5-dicarboxylate Hydrogenation->Cis Trans trans-Dimethyl piperidine-3,5-dicarboxylate Hydrogenation->Trans

Caption: Formation of cis and trans diastereomers during hydrogenation.

References

Technical Support Center: Synthesis of 1-Boc-5-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-5-hydroxypiperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and purity.

Introduction: The Synthetic Challenge

This compound is a trifunctional molecule, presenting a unique set of synthetic challenges. The presence of a nucleophilic secondary alcohol, a carboxylic acid, and a sterically demanding Boc-protecting group on a flexible piperidine ring creates a landscape ripe for competing intramolecular and intermolecular side reactions. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is clean, but the yield is significantly lower than expected after workup and purification. I suspect an intramolecular side reaction. What is the most likely culprit?

A1: The most probable side reaction is intramolecular lactonization.

  • Plausible Cause: The hydroxyl group at the C5 position can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid at the C3 position. This intramolecular esterification results in the formation of a thermodynamically stable six-membered bicyclic lactone.[1] This reaction is often catalyzed by trace acid or can occur upon heating during workup or purification.[2]

  • Diagnostic Steps:

    • Mass Spectrometry (MS): Look for a mass peak corresponding to the loss of water (18.01 g/mol ) from your expected product's molecular weight. The lactone will have a molecular formula of C₁₁H₁₇NO₄.

    • Infrared (IR) Spectroscopy: The characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the alcohol (around 3400 cm⁻¹) will disappear. A new, sharp C=O stretch for the cyclic ester (lactone) will appear at a higher frequency (typically 1760-1780 cm⁻¹) than the starting carboxylic acid C=O stretch (~1710 cm⁻¹).

    • ¹H NMR Spectroscopy: The proton of the carboxylic acid, which is a broad singlet, will be absent in the lactone spectrum. You will also observe significant shifts in the protons on the carbons bearing the hydroxyl and carboxyl groups (C3-H and C5-H) due to the conformational constraints of the new bicyclic system.

  • Troubleshooting & Prevention Protocol:

    • Protect the Hydroxyl Group: The most robust solution is to protect the C5-hydroxyl group before subsequent reactions involving the carboxylic acid (e.g., coupling reactions). A silyl ether, such as a tert-butyldimethylsilyl (TBS) group, is an excellent choice as it is stable under many conditions but can be removed selectively.[3]

    • Control pH During Workup: Avoid strongly acidic conditions during extraction and workup. Use a mild acid like citric acid or KHSO₄ for neutralization and keep the temperature low.

    • Avoid High Temperatures: Concentrate your product in vacuo at low temperatures (e.g., <40°C). Avoid prolonged heating, which can drive the equilibrium towards lactone formation.[2]

    • Esterification of Carboxylic Acid: If the final target is an ester or amide derivative, it is best to perform this conversion promptly after the piperidine core is synthesized. Activating the carboxylic acid (e.g., with EDC/DMAP or conversion to an acid chloride) will make it highly reactive, but the reaction should be conducted at low temperatures (e.g., 0°C) to favor the desired intermolecular reaction over intramolecular lactonization.[4]

Reaction Pathway: Desired Product vs. Lactonization

G cluster_main Main Reaction Pathway cluster_side Side Reaction Start Synthesis Precursor Product 1-Boc-5-hydroxypiperidine- 3-carboxylic acid Start->Product Final Step (e.g., deprotection) Lactone Bicyclic Lactone (Side Product) Product->Lactone Intramolecular Esterification (Acid or Heat) G Start Boc-Protected Substrate Reaction Reaction Step (Potential Acid Source) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Chromatography Workup->Purification Final Pure Boc-Protected Product Purification->Final ann1 Action: Add Acid Scavenger (e.g., 2,6-Lutidine) ann1->Reaction ann2 Action: Thorough NaHCO₃ Wash ann2->Workup ann3 Action: Neutralize Silica Gel (use 1% TEA in eluent) ann3->Purification

References

Technical Support Center: Large-Scale Synthesis of 1-Boc-5-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the large-scale synthesis of 1-Boc-5-hydroxypiperidine-3-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for scale-up. The advice herein is grounded in established chemical principles and practical, field-tested experience.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary synthetic routes for large-scale production?

    • How critical is stereocontrol, and what are the recommended strategies?

    • What are the major challenges in purifying the final product?

  • Troubleshooting Guide: Common Experimental Issues

    • Problem 1: Incomplete Reduction of the Pyridine Ring

    • Problem 2: Poor Diastereoselectivity in the Reduction Step

    • Problem 3: Low Yields during Boc Protection

    • Problem 4: Difficulty in Isolating the Product (Zwitterion Formation)

    • Problem 5: Inconsistent Results Upon Scale-Up

  • Experimental Protocols

    • Protocol 1: Optimized Hydrogenation for Stereocontrol

    • Protocol 2: Robust Product Isolation via pH Adjustment and Crystallization

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for large-scale production?

The most common and economically viable routes for large-scale synthesis of this compound typically start from either 5-hydroxynicotinic acid (a derivative of vitamin B3) or pyridine-3,5-dicarboxylic acid.

  • Route A: Starting from 5-Hydroxynicotinic Acid: This is often the preferred route due to the direct incorporation of the C5-hydroxyl group. The key transformation is the reduction of the pyridine ring. This is typically achieved through catalytic hydrogenation. The primary challenge in this route is controlling the stereochemistry of the two newly formed chiral centers at C3 and C5.

  • Route B: Starting from Pyridine-3,5-dicarboxylic Acid: This route involves an initial reduction of the pyridine ring to form piperidine-3,5-dicarboxylic acid (cis/trans mixture). Subsequent steps involve selective functional group manipulation, which can be complex and may require additional protection/deprotection steps, potentially lowering the overall yield.

The choice between these routes often depends on the cost of starting materials, the desired stereoisomer, and the available equipment for high-pressure hydrogenation.

digraph "Synthetic_Routes" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Comparison of primary synthetic routes.

Q2: How critical is stereocontrol, and what are the recommended strategies?

Stereocontrol is arguably the most critical aspect of this synthesis, as the biological activity of the final molecule is highly dependent on its stereochemistry. The molecule has two stereocenters (C3 and C5), leading to four possible stereoisomers. The desired isomer is typically the (3S, 5R) or (3R, 5S) configuration.

Strategies for Stereocontrol:

  • Substrate-Directed Hydrogenation: The existing hydroxyl group in 5-hydroxynicotinic acid can direct the hydrogenation, but this effect is often weak.

  • Catalyst Selection: The choice of catalyst and support is crucial. Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) are commonly used. The catalyst's properties can influence the diastereomeric ratio. For instance, certain catalysts may favor the formation of the cis isomer over the trans.

  • Solvent and Additive Effects: The solvent system (e.g., water, methanol, acetic acid) and the presence of additives can significantly alter the stereochemical outcome. Acidic conditions, for example, can protonate the ring nitrogen and change its coordination to the catalyst surface.

  • Chiral Resolution: If a stereoselective synthesis is not achieved, classical resolution using a chiral amine or enzymatic resolution can be employed to separate the desired enantiomer from the racemic mixture. However, this adds cost and reduces the maximum theoretical yield to 50% without a racemization process.

Q3: What are the major challenges in purifying the final product?

The primary purification challenge arises from the amphoteric nature of the molecule. It contains both a basic secondary amine (within the piperidine ring, protected as a carbamate) and an acidic carboxylic acid group.

  • Zwitterionic Character: At its isoelectric point, the molecule can exist as a zwitterion, making it highly polar and often poorly soluble in common organic solvents, but highly soluble in water. This complicates extraction and crystallization.

  • High Polarity: The presence of the hydroxyl and carboxylic acid groups makes the molecule very polar, leading to difficult chromatographic purification on normal-phase silica gel. Reverse-phase chromatography is an option but is often not cost-effective for large-scale production.

  • Crystallization: Inducing crystallization can be difficult. It often requires careful control of pH, solvent composition, and temperature. A common issue is the product "oiling out" or precipitating as an amorphous solid rather than a crystalline one.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Incomplete Reduction of the Pyridine Ring
  • Symptom: Your reaction mixture contains significant amounts of the starting material (5-hydroxynicotinic acid) or partially reduced intermediates after the hydrogenation step.

  • Root Cause Analysis & Solution:

    • Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds. Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 1 mol% to 5 mol%).

    • Hydrogen Pressure/Mass Transfer: On a larger scale, ensuring efficient mixing of hydrogen gas, solvent, and the solid catalyst is critical. Increase the stirring speed or use a reactor designed for efficient gas-liquid mixing. Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction (typically >500 psi).

    • Reaction Time/Temperature: The reaction may not have reached completion. Monitor the reaction by taking samples periodically (if safe to do so) and analyzing them by HPLC or TLC. Extend the reaction time if necessary. A moderate increase in temperature can also increase the reaction rate, but be cautious as it may affect selectivity.

Problem 2: Poor Diastereoselectivity in the Reduction Step
  • Symptom: The ratio of cis to trans isomers is unfavorable, leading to low yields of the desired isomer.

  • Root Cause Analysis & Solution:

    • Solvent Choice: The polarity and protic nature of the solvent play a huge role. An acidic solvent like acetic acid can sometimes improve the selectivity for the cis isomer by influencing the conformation of the substrate on the catalyst surface.

    • Catalyst Screening: Not all catalysts are equal. Screen different catalysts (e.g., Rh/C, Ru/C, PtO2) and from different suppliers. The metal dispersion and support material can have a significant impact.

    • Temperature Effect: Lowering the reaction temperature generally increases selectivity at the cost of a longer reaction time. Perform a temperature optimization study (e.g., running small-scale reactions at 25°C, 40°C, and 60°C) to find the best balance.

Parameter Condition A (Low Selectivity) Condition B (Improved Selectivity) Rationale
Catalyst 5% Pd/C5% Rh/CRhodium is often superior for hydrogenating substituted pyridines with higher cis-selectivity.
Solvent MethanolAcetic AcidAcidic medium can protonate the ring, influencing adsorption geometry on the catalyst.
Temperature 80 °C40 °CLower temperatures favor the thermodynamically more stable transition state, often leading to higher selectivity.
Problem 3: Low Yields during Boc Protection
  • Symptom: The reaction to protect the piperidine nitrogen with Di-tert-butyl dicarbonate ((Boc)2O) gives a low yield of the desired product.

  • Root Cause Analysis & Solution:

    • pH Control: The piperidine nitrogen must be in its free base form to be nucleophilic enough to react with (Boc)2O. The reaction is typically run in the presence of a base (like NaHCO3, Na2CO3, or TEA) to neutralize the acid formed and maintain a pH between 8-10. Use a pH meter to monitor and adjust the pH during the reaction.

    • Solvent System: A biphasic system (e.g., water/dioxane or water/THF) is often used. The piperidine salt is dissolved in water, and the base and (Boc)2O are added. The product is often more soluble in the organic phase. Ensure vigorous stirring to maximize the interfacial area.

    • Competitive Reactions: The hydroxyl and carboxylate groups can potentially react with (Boc)2O, although this is less common under these conditions. If side products are observed, consider adjusting the pH or using a milder base.

Problem 4: Difficulty in Isolating the Product (Zwitterion Formation)
  • Symptom: After the reaction, the product remains in the aqueous layer during extraction or fails to crystallize, appearing as an oil.

  • Root Cause Analysis & Solution:

    • Incorrect pH for Extraction: The zwitterionic nature of the product is highly pH-dependent. To extract into an organic solvent (like Ethyl Acetate or CH2Cl2), you must protonate the carboxylate group by acidifying the aqueous layer to a pH of ~2-3 with an acid like HCl. This neutralizes the negative charge, making the molecule less polar.

    • Salting Out: If the product has some water solubility even at low pH, saturating the aqueous layer with NaCl can decrease the product's solubility in water and drive it into the organic layer.

    • Crystallization Solvent: For crystallization, a mixed solvent system is often required. A common technique is to dissolve the product in a polar solvent in which it is soluble (like methanol or isopropanol) and then slowly add a non-polar anti-solvent (like heptane or MTBE) until turbidity is observed. Allowing this

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 1-Boc-5-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of pharmacological activity and safety. The 3-hydroxy-piperidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, offering a three-dimensional exit vector space that is highly desirable for exploring complex biological targets[1][2]. However, its inherent chirality, arising from two stereocenters, presents a significant analytical challenge. An incorrect stereochemical assignment can lead to the costly pursuit of an inactive or toxic isomer. This guide provides an in-depth comparison of the principal analytical techniques for the structural validation of chiral molecules, centered on the case study of 1-Boc-5-hydroxypiperidine-3-carboxylic acid. We will establish Single-Crystal X-ray Crystallography (SC-XRD) as the unequivocal gold standard for determining absolute configuration and compare its capabilities with powerful alternative techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Vibrational Circular Dichroism (VCD).

Introduction: The Imperative of Stereochemical Integrity

The this compound molecule possesses two chiral centers at the C3 and C5 positions. This results in four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). While synthetic strategies can be designed to favor one diastereomer (e.g., cis or trans), confirming both the relative orientation of the hydroxyl and carboxylic acid groups and the absolute configuration of the entire molecule is paramount. Relying solely on the intended outcome of a synthetic route is insufficient for regulatory submission or advancing a compound into further development. Unambiguous, experimentally-derived structural proof is required. This guide explores the methodologies capable of providing that proof.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands alone as the definitive method for determining the three-dimensional structure of a molecule. It provides a direct visualization of the atomic arrangement in the solid state, yielding precise bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry[3][4][5].

The Principle of Unambiguous Determination

The technique works by passing a beam of X-rays through an ordered, single crystal of the compound[6][7]. The X-rays are diffracted by the electron clouds of the atoms in a predictable pattern based on their arrangement in the crystal lattice[3][8]. This diffraction pattern is recorded by a detector and mathematically deconvoluted to generate a three-dimensional electron density map of the molecule[7]. For chiral molecules, a phenomenon known as anomalous dispersion allows for the determination of the absolute configuration without reference to any other standard[9]. The successful assignment is often validated by a low value of the Flack parameter, providing a high degree of confidence in the assigned (R/S) configuration.

Experimental Workflow: From Powder to Proof

The journey from a powdered sample to a validated crystal structure is a multi-step process that requires patience and precision.

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Sample Powder Sample of This compound Solvent Solvent Screening (e.g., EtOAc, Acetone, MeOH/DCM) Sample->Solvent Crystallization Crystallization Setup (Slow Evaporation, Vapor Diffusion) Solvent->Crystallization Crystal_Harvest Harvest & Mount Diffraction-Quality Crystal Crystallization->Crystal_Harvest Diffractometer Mount on Diffractometer (X-ray Source, Goniometer, Detector) Crystal_Harvest->Diffractometer Data_Collection Collect Diffraction Data (Rotate crystal in X-ray beam) Diffractometer->Data_Collection Data_Processing Data Integration & Reduction (Process raw diffraction images) Data_Collection->Data_Processing Structure_Solution Solve Phase Problem (Generate initial electron density map) Data_Processing->Structure_Solution Model_Building Build & Refine Atomic Model Structure_Solution->Model_Building Validation Validate Structure (Check R-factors, Flack parameter) Model_Building->Validation Final_CIF Generate Final Crystallographic Information File (CIF) Validation->Final_CIF Method_Selection_Logic decision decision result result Start Start: Need Stereochemical Proof Q1 Is a high-quality single crystal available? Start->Q1 Q2 Is Absolute or Relative Configuration Needed? Q1->Q2 No   XRD Perform SC-XRD Q1->XRD  Yes Q3 Is Absolute Configuration Required? Q2->Q3 Absolute NMR Perform NOESY/ROESY Q2->NMR Relative VCD Perform VCD Analysis Q3->VCD Yes End_Abs Result: Absolute Configuration XRD->End_Abs End_Rel Result: Relative Configuration NMR->End_Rel VCD->End_Abs

References

A Comparative Guide to 1-Boc-5-hydroxypiperidine-3-carboxylic acid and Other Cyclic Amino Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry

In the intricate dance of drug design, the ability of a molecule to adopt a specific three-dimensional shape is paramount for its interaction with biological targets. Unrestrained, flexible molecules often pay a significant entropic penalty upon binding, which can diminish their affinity and efficacy. Cyclic amino acids have emerged as a powerful tool for medicinal chemists to mitigate this issue. By incorporating a ring structure, these building blocks pre-organize the molecule into a more rigid conformation, reducing the entropic cost of binding and often leading to enhanced potency and selectivity.[1]

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a particularly privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[2] Its chair-like conformation provides a rigid framework that can be strategically functionalized to present substituents in well-defined spatial orientations. This guide provides a comparative analysis of 1-Boc-5-hydroxypiperidine-3-carboxylic acid , a versatile synthetic building block, against other key cyclic amino acids, offering a technical framework for researchers, scientists, and drug development professionals to select the optimal scaffold for their therapeutic candidates.

Featured Molecule: this compound

This compound is a synthetic cyclic amino acid that offers several strategic advantages in drug design. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen facilitates its use in standard solid-phase and solution-phase peptide synthesis.[3][4] The hydroxyl and carboxylic acid functionalities provide points for further chemical modification and can act as key hydrogen bond donors and acceptors for target engagement.

The stereochemistry of the hydroxyl and carboxylic acid groups (cis or trans) significantly influences the preferred conformation of the piperidine ring, thereby dictating the spatial projection of these functional groups. This conformational control is a key asset in structure-activity relationship (SAR) studies.

Comparative Scaffolds

This guide will compare this compound to two other key classes of cyclic amino acids:

  • Proline and its Derivatives: Five-membered ring amino acids that are fundamental in protein structure, often inducing turns in peptide chains.[5]

  • Nipecotic Acid (Piperidine-3-carboxylic acid): The parent scaffold of the featured molecule, lacking the hydroxyl group.[6][7]

Physicochemical Properties: A Foundation for Drug-likeness

A molecule's journey to its biological target is governed by its physicochemical properties. Key parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound (Predicted)Boc-Nipecotic Acid (Analog)Boc-ProlineJustification and Impact
Molecular Weight 245.27 g/mol 229.27 g/mol [8]215.25 g/mol The addition of a hydroxyl group increases molecular weight, which can impact cell permeability and ligand efficiency.
pKa (Carboxylic Acid) ~4-5~4-5~4-5The carboxylic acid pKa is expected to be in a similar range for all three, influencing their charge state at physiological pH.
XLogP3-AA (Parent) -3.4[9]- (unsubstituted piperidine ~0.84)- (unsubstituted pyrrolidine ~0.46)The parent, unprotected 5-hydroxypiperidine-3-carboxylic acid is predicted to be highly hydrophilic. The Boc group significantly increases lipophilicity. The hydroxyl group on the piperidine ring will decrease the logP compared to nipecotic acid, potentially improving aqueous solubility.
Polar Surface Area (PSA) (Parent) 69.6 Ų[9]--The hydroxyl group contributes to a higher PSA, which can enhance solubility but may reduce passive membrane permeability.

Table 1: Comparative Physicochemical Properties. Predicted values for the featured molecule are based on its parent structure and known effects of the Boc group. Experimental determination is recommended.

Experimental Protocols for Physicochemical Property Determination

Protocol 1: Determination of pKa by Titration

This protocol outlines the determination of the carboxylic acid pKa value.

  • Sample Preparation: Prepare a 0.01 M solution of the amino acid in deionized water.

  • Titration Setup: Place 20 mL of the amino acid solution in a beaker with a magnetic stirrer. Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[10]

  • Acidification: If necessary, adjust the initial pH of the solution to below 2.5 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.2 mL) and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa is the pH at which half of the carboxylic acid has been neutralized (the midpoint of the first buffer region).[11][12]

Protocol 2: Determination of logP by Shake-Flask Method

This protocol determines the octanol-water partition coefficient.

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing followed by separation.

  • Sample Preparation: Prepare a stock solution of the Boc-protected amino acid in the aqueous phase at a known concentration.

  • Partitioning: Mix equal volumes of the aqueous solution and the pre-saturated n-octanol in a sealed container. Shake vigorously for 1 hour to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the amino acid in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Conformational Analysis: The Shape of Efficacy

The defining feature of cyclic amino acids is their conformational rigidity. Understanding the preferred three-dimensional structure is crucial for rational drug design.

G cluster_proline Proline cluster_piperidine Piperidine Scaffolds cluster_target 1-Boc-5-OH-Pip-3-COOH Pro Five-membered ring (Pyrrolidine) Pucker Envelope/Twist Conformations (Endo/Exo Pucker) Pro->Pucker Limited Flexibility Pip Six-membered ring (Piperidine) Chair Chair Conformation (Axial/Equatorial Substituents) Pip->Chair Rigid Framework Target Substituted Piperidine Conformers Cis/Trans Isomers Influence Chair Equilibrium Target->Conformers

The piperidine ring in this compound predominantly adopts a chair conformation. The relative orientation (cis or trans) of the C3-carboxyl and C5-hydroxyl groups will dictate the equilibrium between conformers where these substituents are axial or equatorial. This equilibrium is critical as it determines the vectoral presentation of these key functional groups for interaction with a biological target.

Experimental Protocol for Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution.

  • Sample Preparation: Dissolve 5-10 mg of the Boc-protected amino acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[13]

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts and, more importantly, the coupling constants (J-values) between protons on the piperidine ring provide information about their dihedral angles and thus the ring's conformation.[14]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the spin system of the piperidine ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the relative orientation of substituents (axial vs. equatorial).

  • Data Analysis:

    • Measure the coupling constants between adjacent protons (e.g., J(H2a, H3a), J(H3a, H4a), etc.). Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[15]

    • Analyze NOESY cross-peaks. For instance, a strong NOE between a proton at C3 and a proton at C5 would suggest a 1,3-diaxial relationship, confirming a specific chair conformation.

    • By integrating the signals corresponding to different conformers at low temperatures (where ring flipping is slow), the relative populations and the free energy difference (ΔG) between conformers can be determined.[14]

Performance in a Biological Context: Permeability and Stability

For an oral drug to be effective, it must be absorbed from the gastrointestinal tract and remain stable long enough to reach its target.

Cell Permeability

The ability of a compound to cross cell membranes can be assessed using in vitro models such as the Caco-2 cell permeability assay, which is considered the gold standard for predicting human oral drug absorption.

G

Protocol 3: Caco-2 Cell Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • The test compound is added to the apical (A) side (donor compartment).

    • Samples are taken from the basolateral (B) side (receiver compartment) at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical): The experiment is repeated with the compound added to the basolateral side to assess efflux.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Expected Outcomes:

  • Proline-containing peptides often have poor permeability unless modified.

  • The increased lipophilicity of the Boc-protected piperidine scaffolds compared to unprotected amino acids is expected to enhance passive diffusion.

  • The hydroxyl group on This compound may slightly decrease permeability compared to Boc-nipecotic acid due to increased polarity, but could also engage with uptake transporters.

Metabolic Stability

The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, determines its half-life and bioavailability.

Protocol 4: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or rat) and a NADPH-generating system in a phosphate buffer.

  • Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Sampling: Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Expected Outcomes:

  • The piperidine ring is generally more metabolically stable than many linear aliphatic chains.[2]

  • The site of metabolism on This compound could be the piperidine ring or the Boc group. The presence of the hydroxyl group might create a new site for phase II metabolism (e.g., glucuronidation).

  • Proline residues can be susceptible to enzymatic cleavage, and their metabolic stability can vary significantly based on the surrounding peptide sequence.[16][17]

Application in Peptide and Small Molecule Synthesis

This compound is well-suited for solid-phase peptide synthesis (SPPS) using Boc chemistry. The carboxylic acid can be activated and coupled to the N-terminus of a growing peptide chain on a resin. The Boc group is then removed with an acid like trifluoroacetic acid (TFA) to allow for the next coupling step.[4][18]

G

Conclusion and Strategic Recommendations

The choice between this compound and other cyclic amino acids is a strategic decision that should be driven by the specific goals of a drug discovery program.

  • For maximizing conformational constraint and providing defined vectors for H-bonding: this compound is an excellent choice. The rigid chair conformation and the presence of both hydroxyl and carboxyl groups offer precise control over the presentation of key pharmacophoric features.

  • For inducing turns in peptides with minimal added bulk: Proline and its simple derivatives remain the gold standard.

  • For a simpler, more lipophilic piperidine scaffold: Boc-nipecotic acid provides the conformational benefits of the six-membered ring without the added polarity of the hydroxyl group.

It is imperative that the comparative analysis of these building blocks is not just theoretical but is supported by the rigorous experimental evaluation outlined in this guide. By systematically assessing the physicochemical properties, conformational preferences, permeability, and metabolic stability, researchers can make data-driven decisions to select the optimal cyclic amino acid scaffold, ultimately accelerating the journey from a promising lead compound to a clinically successful therapeutic.

References

Navigating Stereochemistry: A Comparative Analysis of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Drug Discovery and Development

The precise three-dimensional arrangement of atoms within a molecule can profoundly influence its interaction with biological systems. This principle of stereochemistry is a cornerstone of modern drug development, where the separation and individual evaluation of enantiomers are critical steps in identifying safe and efficacious therapeutic agents. This guide provides a comparative overview of the enantiomers of 1-Boc-5-hydroxypiperidine-3-carboxylic acid, a chiral heterocyclic scaffold with significant potential in medicinal chemistry.

While direct comparative biological activity data for the enantiomers of this compound is not extensively available in publicly accessible literature, we can infer potential differential activities based on the well-established principles of stereospecificity in drug action and by examining structurally related compounds. Chiral piperidine derivatives are integral components of numerous pharmaceuticals, and their biological effects are often dictated by their stereochemistry.[1]

The Significance of Chirality in Piperidine Scaffolds

The piperidine ring is a prevalent motif in a vast array of bioactive molecules, including alkaloids and synthetic drugs.[1] The introduction of chiral centers, such as the substituted carbons in this compound, creates stereoisomers that can exhibit distinct pharmacological and pharmacokinetic profiles. This divergence in activity arises from the specific, three-dimensional interactions with chiral biological targets like enzymes and receptors.

One enantiomer may bind to a target protein with high affinity and elicit a desired therapeutic effect, while the other enantiomer (the distomer) may be inactive, exhibit a different activity, or even be responsible for undesirable side effects. Therefore, the synthesis and evaluation of enantiomerically pure compounds are paramount in drug discovery.

Synthesis and Stereocontrol

The synthesis of enantiomerically pure piperidine derivatives is a key focus in synthetic organic chemistry. Methods such as chemical resolution of racemic mixtures and asymmetric synthesis are commonly employed to obtain specific stereoisomers.[1] For instance, the synthesis of the related chiral intermediate, (S)-1-Boc-3-hydroxypiperidine, is a critical step in the production of the anticancer drug ibrutinib.[2] This highlights the industrial importance of accessing single enantiomers of substituted piperidines.

The general synthetic approach to chiral hydroxypiperidine carboxylic acids would involve stereoselective methods to control the formation of the two chiral centers at the C3 and C5 positions.

G cluster_synthesis General Synthetic Strategy Start Achiral Starting Material Asymmetric_Synthesis Asymmetric Synthesis / Chiral Resolution Start->Asymmetric_Synthesis Racemic_Mixture Racemic this compound Start->Racemic_Mixture Enantiomer_1 (3R,5R)-Enantiomer Asymmetric_Synthesis->Enantiomer_1 Enantiomer_2 (3S,5S)-Enantiomer Asymmetric_Synthesis->Enantiomer_2 Racemic_Mixture->Asymmetric_Synthesis Resolution

Caption: General approaches to obtaining enantiomerically pure piperidine derivatives.

Postulated Biological Activity and Targets

Given the structural similarity of the this compound scaffold to known bioactive molecules, we can hypothesize potential biological targets. The carboxylic acid and hydroxyl functional groups, along with the piperidine ring, can participate in various interactions with biological macromolecules, including hydrogen bonding and ionic interactions.

Potential areas of biological investigation for these enantiomers could include:

  • Enzyme Inhibition: Many piperidine-containing molecules act as enzyme inhibitors. The stereochemistry of the hydroxyl and carboxylic acid groups would be critical for fitting into the active site of a target enzyme. For example, derivatives of hydroxypiperidine have been explored as inhibitors of various enzymes.

  • Receptor Binding: The specific 3D arrangement of the enantiomers would determine their binding affinity and functional activity (agonist or antagonist) at various receptors in the central nervous system and peripheral tissues.

  • Ion Channel Modulation: Piperidine derivatives have been shown to modulate the activity of ion channels. The stereochemical configuration can influence the potency and selectivity of this modulation.

Experimental Protocols for Comparative Biological Evaluation

To definitively compare the biological activities of the (3R,5R) and (3S,5S) enantiomers of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

A tiered approach to in vitro screening is recommended to identify and characterize the biological activity of each enantiomer.

1. Target-Based Screening:

  • Objective: To determine if the enantiomers interact with specific molecular targets.

  • Methodology:

    • Select a panel of relevant enzymes and receptors based on computational docking studies or similarity to known ligands.

    • Perform binding assays (e.g., radioligand binding assays, fluorescence polarization) to determine the binding affinity (Kd or Ki) of each enantiomer for each target.

    • Conduct functional assays (e.g., enzyme inhibition assays, receptor activation/inhibition assays) to determine the potency (IC50 or EC50) and efficacy of each enantiomer.

2. Cell-Based Assays:

  • Objective: To assess the effects of the enantiomers on cellular functions.

  • Methodology:

    • Utilize relevant cell lines that express the target of interest or are representative of a particular disease state.

    • Perform assays to measure downstream cellular responses, such as second messenger levels (e.g., cAMP, Ca2+), gene expression changes, or cell viability/proliferation.

G cluster_workflow In Vitro Evaluation Workflow Enantiomers Enantiomer (3R,5R) Enantiomer (3S,5S) Target_Screening Target-Based Screening (Binding & Functional Assays) Enantiomers->Target_Screening Cell_Assays Cell-Based Assays (Cellular Response) Target_Screening->Cell_Assays Data_Analysis Data Analysis (Affinity, Potency, Efficacy) Cell_Assays->Data_Analysis Lead_Identification Lead Identification Data_Analysis->Lead_Identification

Caption: A streamlined workflow for the in vitro comparison of enantiomers.

Data Presentation

The quantitative data from these assays should be summarized in a clear and concise table to facilitate direct comparison of the enantiomers' activities.

Parameter (3R,5R)-Enantiomer (3S,5S)-Enantiomer
Target Binding Affinity (Ki, nM) Experimental ValueExperimental Value
Enzyme Inhibition (IC50, µM) Experimental ValueExperimental Value
Cellular Potency (EC50, µM) Experimental ValueExperimental Value

Conclusion

References

confirming the absolute configuration of synthesized 1-Boc-5-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Stereochemical Assignment of 1-Boc-5-hydroxypiperidine-3-carboxylic acid

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of efficacy and safety. The tragic legacy of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. For novel chiral scaffolds like this compound, a versatile building block in medicinal chemistry, unambiguous confirmation of its absolute configuration is a non-negotiable step in advancing a drug candidate.

This guide provides a comparative analysis of three orthogonal and robust methodologies for determining the absolute configuration of synthesized this compound: Single-Crystal X-ray Crystallography, NMR-based Mosher's Ester Analysis, and Vibrational Circular Dichroism (VCD) Spectroscopy. We will delve into the fundamental principles, provide actionable experimental protocols, and offer field-proven insights to guide your selection of the most appropriate technique.

Method 1: Single-Crystal X-ray Crystallography

Principle: X-ray crystallography is the unequivocal gold standard for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, one can generate a three-dimensional electron density map of the molecule. To determine the absolute stereochemistry, the anomalous dispersion effect, typically using a heavy atom or with modern equipment and light atoms, is measured. The Flack parameter, which should refine to a value close to zero for the correct enantiomer, provides a powerful statistical validation of the assignment.

Experimental Protocol:

  • Crystallization: The primary and often most challenging step is to grow a diffraction-quality single crystal (typically 0.1-0.3 mm in size).

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

    • Slowly introduce an anti-solvent (e.g., hexane, diethyl ether) until slight turbidity is observed.

    • Allow the solution to stand undisturbed for slow evaporation or cooling. Other techniques like vapor diffusion can also be employed. The presence of both a hydrogen-bond donor (-OH) and acceptor (-COOH) increases the likelihood of successful crystallization.

  • Crystal Mounting and Data Collection:

    • Carefully mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a modern X-ray diffractometer equipped with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source. A full sphere of data should be collected.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or other algorithms to obtain an initial model of the molecule.

    • Refine the model against the experimental data. Crucially, this involves refining the Flack parameter to confirm the absolute configuration. A value near 0 indicates the correct assignment, while a value near 1 suggests the inverted structure.

Data Interpretation: The final output is a crystallographic information file (CIF) containing the precise atomic coordinates. This allows for the unambiguous assignment of (3R, 5S), (3S, 5R), etc., configurations to the stereocenters.

Method 2: NMR Spectroscopy with Mosher's Esters

Principle: When a suitable crystal cannot be obtained, derivatization with a chiral agent provides a powerful alternative. The Mosher's ester method utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as a chiral derivatizing agent (CDA). By reacting the secondary alcohol of our target molecule with both the (R)- and (S)-enantiomers of MTPA chloride, two diastereomeric esters are formed. The magnetically anisotropic phenyl group of the MTPA moiety creates a distinct magnetic environment for nearby protons. By comparing the ¹H NMR chemical shifts of the protons in the two diastereomers, the absolute configuration of the alcohol center can be deduced.

Experimental Protocol:

  • Esterification (Two Parallel Reactions):

    • Reaction A: To a solution of this compound methyl ester (Note: the carboxylic acid is typically protected as a methyl ester to prevent side reactions) in pyridine-d5, add a slight excess of (R)-(-)-MTPA chloride.

    • Reaction B: In a separate NMR tube, repeat the reaction with (S)-(+)-MTPA chloride.

    • Allow both reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester products directly in the reaction solvent.

    • It is critical to assign all relevant protons, which may require 2D NMR experiments like COSY and HSQC.

  • Data Analysis:

    • Identify the protons on either side of the newly formed ester linkage (i.e., protons on C4, C6, and the piperidine ring).

    • Calculate the chemical shift difference (Δδ) for each assigned proton: Δδ = δS - δR, where δS is the chemical shift in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester.

    • Protons with a positive Δδ are considered to be on the "right side" of the Mosher's ester model, while those with a negative Δδ are on the "left side." This spatial arrangement directly correlates to the absolute configuration of the C5 alcohol.

Data Interpretation: Based on the established model, if the protons on the C6 side of the piperidine ring have Δδ > 0 and protons on the C4 side have Δδ < 0, the C5 stereocenter can be assigned as (R). The opposite observation would imply an (S) configuration.

Method 3: Vibrational Circular Dichroism (VCD) Spectroscopy

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This results in a spectrum with positive and negative bands that is unique to a specific enantiomer, often called its "chiroptical fingerprint." By itself, an experimental VCD spectrum cannot determine the absolute configuration. However, by comparing the experimental spectrum to a theoretically predicted spectrum generated via quantum chemical calculations (e.g., Density Functional Theory, DFT), the absolute configuration can be confidently assigned. If the experimental spectrum of your synthesized sample matches the calculated spectrum for the (3R, 5S)-diastereomer, then that is its absolute configuration.

Experimental Protocol:

  • Computational Analysis (In Silico):

    • Perform a thorough conformational search for the this compound molecule using molecular mechanics.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d) in a continuum solvent model).

    • Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged theoretical spectrum based on their relative energies. This must be done for one chosen enantiomer (e.g., the (3R, 5S) form).

  • Experimental Data Acquisition:

    • Dissolve a sufficient amount of the sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) that is transparent in the IR region of interest (approx. 900-1800 cm⁻¹).

    • Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.

  • Spectral Comparison:

    • Qualitatively and quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum.

    • An excellent match between the signs and relative intensities of the major VCD bands of the experimental spectrum and the calculated spectrum for the chosen enantiomer confirms the absolute configuration. An inverted (mirror-image) match indicates the opposite enantiomer.

Comparative Summary

FeatureX-ray CrystallographyMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)
Principle Anomalous X-ray dispersionDiastereomeric differentiation by a chiral agentDifferential absorption of polarized IR light
Sample Requirement High-quality single crystal (0.1-0.3 mm)1-5 mg, soluble in NMR solvent1-10 mg, soluble in IR-transparent solvent
Destructive? No (crystal is recovered)Yes (sample is derivatized)No (sample is recovered)
Confidence Level Unambiguous ("Gold Standard")High, but relies on correct NMR assignmentsHigh, relies on computational accuracy
Key Challenge Growing a suitable crystalComplex NMR spectra, potential for side reactionsAccess to spectrometer, computational expertise
Time Investment Days to weeks (crystallization)1-2 days (synthesis & NMR)2-3 days (computation & measurement)

Workflow Visualizations

X-ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Validation start Synthesized Sample purify Purification (e.g., HPLC) start->purify crystallize Grow Single Crystal purify->crystallize mount Mount Crystal crystallize->mount collect X-ray Diffraction Data Collection mount->collect process Process Data (Structure Factors) collect->process solve Solve Structure (Initial Model) process->solve refine Refine Model & Flack Parameter solve->refine end Unambiguous Absolute Configuration refine->end

X-ray Crystallography Workflow

Moshers_Ester_Analysis_Workflow cluster_synthesis Diastereomer Synthesis cluster_nmr NMR Analysis cluster_interpretation Data Interpretation start Synthesized Sample (Esterified) react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S nmr_R Acquire ¹H NMR of (R)-Ester react_R->nmr_R nmr_S Acquire ¹H NMR of (S)-Ester react_S->nmr_S assign Assign Proton Signals (1D/2D NMR) nmr_R->assign nmr_S->assign calculate_delta Calculate Δδ = δS - δR assign->calculate_delta apply_model Apply Mosher's Mnemonic Model calculate_delta->apply_model end Assigned Absolute Configuration apply_model->end

Mosher's Ester Analysis Workflow

VCD_Workflow cluster_computational Computational Arm cluster_experimental Experimental Arm conf_search Conformational Search dft_calc DFT Optimization & Frequency Calculation conf_search->dft_calc vcd_calc Boltzmann-Averaged VCD Spectrum Calculation dft_calc->vcd_calc compare Compare Experimental vs. Calculated Spectra vcd_calc->compare start Synthesized Sample dissolve Dissolve in IR-Transparent Solvent start->dissolve measure Measure Experimental VCD Spectrum dissolve->measure measure->compare end Assigned Absolute Configuration compare->end

Vibrational Circular Dichroism (VCD) Workflow

Conclusion and Recommendation

The choice of method for assigning the absolute configuration of this compound depends on available resources, the physical properties of the sample, and the required level of certainty.

  • For Unambiguous Confirmation: If a high-quality single crystal can be grown, X-ray crystallography is the superior choice.[1][2][3] It provides a direct and irrefutable three-dimensional structure.

  • When Crystallization Fails: Mosher's ester analysis is a robust and widely accessible technique that relies on standard NMR instrumentation.[4][5][6][7][8] It is particularly powerful for molecules with secondary alcohols and provides high confidence when NMR assignments are clear.

  • For a Non-Destructive, Solution-Phase Method: Vibrational Circular Dichroism is an excellent modern alternative, especially when the sample is precious or difficult to crystallize.[9][10][11][12] Its power lies in the synergy between experimental measurement and quantum chemical calculation, providing a high-confidence assignment of the solution-state conformation and configuration.[9][12]

For a rigorous drug development program, employing two orthogonal methods (e.g., Mosher's analysis and VCD) can provide an exceptionally high level of confidence in the stereochemical assignment, ensuring the foundation of your subsequent research is built on solid ground.

References

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of 1-Boc-5-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecules like 1-Boc-5-hydroxypiperidine-3-carboxylic acid, a key building block in various therapeutic agents, the ability to accurately quantify its enantiomeric purity is not just a regulatory requirement but a fundamental necessity for ensuring safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this analysis, supported by experimental rationale and a review of viable alternatives.

The Imperative of Chiral Purity

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers. As the biological activity of a drug is intrinsically linked to its three-dimensional structure, different enantiomers can exhibit varied pharmacological and toxicological profiles. The presence of an undesired enantiomer can lead to reduced therapeutic effect, off-target side effects, or even toxicity. Therefore, a robust and validated analytical method to determine the enantiomeric excess (% ee) is critical during all stages of drug development, from synthesis to quality control of the final product.

I. The Gold Standard: Chiral HPLC Analysis

Direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is the most widely adopted and reliable method for determining enantiomeric purity.[1] The underlying principle involves the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, separation.

Causality Behind Experimental Choices: Developing a Robust HPLC Method

1. Selecting the Chiral Stationary Phase (CSP): The Heart of the Separation

The choice of CSP is the most critical parameter. For a molecule like this compound, which contains both a carboxylic acid group and a Boc-protected amine, polysaccharide-based CSPs are the most promising candidates.[4][5] These CSPs, derived from cellulose or amylose that have been derivatized with various carbamates, offer a broad range of enantioselectivity through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions.[6]

  • Recommended Columns:

    • CHIRALPAK® IA/IB/IC: These immobilized amylose and cellulose-based columns are known for their robustness and broad applicability.[5][7] Immobilized phases have the significant advantage of being compatible with a wider range of solvents compared to their coated counterparts, which allows for greater flexibility during method development.[8]

    • CHIRALCEL® OD-H/AD-H: These are traditional coated cellulose and amylose-based columns that have a long history of successfully separating a vast number of chiral compounds, including piperidine derivatives.[9][10]

2. Mobile Phase Composition: Fine-Tuning the Selectivity

The mobile phase composition dictates the interaction strength between the analyte and the CSP. For polysaccharide CSPs, both normal-phase and reversed-phase modes can be effective.

  • Normal-Phase Mode: A mixture of an alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point.[9] For an acidic analyte like our target molecule, the addition of a small percentage of an acidic modifier is crucial.

    • Acidic Modifier (e.g., Trifluoroacetic Acid - TFA): Typically added at 0.1-0.2%, TFA serves to suppress the ionization of the carboxylic acid group. This prevents strong, undesirable interactions with the stationary phase, leading to improved peak shape and resolution.[11]

  • Reversed-Phase Mode: This mode uses a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. It is particularly useful for LC-MS compatibility.[12]

    • Buffer System: An ammonium acetate or ammonium bicarbonate buffer is often employed to control the pH and improve peak symmetry.[12]

3. Detection Method: Seeing the Separated Enantiomers

The Boc-protecting group on the piperidine ring provides a weak chromophore. Therefore, UV detection at low wavelengths (e.g., 210-220 nm) is a viable option.[13][14] For higher sensitivity and selectivity, especially at low impurity levels, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. MS detection offers the ability to confirm the identity of the peaks by their mass-to-charge ratio.[12]

Experimental Workflow for HPLC Analysis

The logical flow of developing and executing the chiral HPLC analysis is crucial for obtaining reliable results.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Prepare Analyte Solution (e.g., 1 mg/mL in mobile phase) Injector Inject Sample Sample->Injector MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA/TFA) Column Chiral Separation (e.g., CHIRALPAK® IC) MobilePhase->Column Injector->Column Detector Detection (UV @ 210 nm or MS) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Enantiomeric Excess (% ee) Integration->Calculation

Caption: A typical experimental workflow for chiral HPLC analysis.

Detailed Experimental Protocol (Hypothetical Method)

This protocol is a robust starting point for the method development of the chiral separation of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV or MS detector.

2. Chromatographic Conditions:

  • Column: CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the racemic this compound standard at 1.0 mg/mL in the mobile phase.

  • Prepare the test sample at a concentration of 1.0 mg/mL in the mobile phase.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution.

  • Inject the test sample.

  • Integrate the peak areas of both enantiomers in the chromatogram.

5. Calculation of Enantiomeric Excess (% ee):

  • % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

    • Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.

II. Comparison with Alternative Methodologies

While chiral HPLC is the gold standard, other techniques can be employed for enantiomeric purity analysis. The choice of method often depends on the available instrumentation, the required sensitivity, and the stage of drug development.

FeatureChiral HPLCChiral SFCNMR with Chiral Solvating Agents (CSAs)Mass Spectrometry (MS) - Indirect
Principle Differential interaction with a chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a CSP.Formation of transient diastereomeric complexes in solution, leading to distinct NMR signals.[15]Formation of diastereomeric complexes followed by analysis of differential fragmentation patterns.[16]
Speed Moderate (typical run times 15-30 min).Fast (often 2-5 times faster than HPLC).[17]Fast (data acquisition is rapid).Very fast, but requires complexation.[18]
Solvent Usage High (significant organic solvent consumption).Low (primarily uses CO2, reducing organic solvent waste).[]Low (requires only NMR solvent).Very low.
Sensitivity High (can detect impurities ≤0.05%).[1]High, comparable to HPLC.Moderate (LOD typically >1%).[1]Potentially very high, depends on ionization efficiency.
Preparative Scale Well-established.Highly advantageous due to easy removal of CO2.[]Not applicable for separation.Not applicable for separation.
Key Advantage Universally accepted, robust, and highly reliable."Green" technology, high throughput.No separation needed, complementary to chromatography for difficult cases.[20]High speed and specificity when coupled with a separation technique.[21]
Key Limitation High solvent cost and waste.Higher initial instrument cost.Lower sensitivity, requires a suitable CSA.Indirect method, requires chiral selector and method development for fragmentation.

III. In-Depth Look at Promising Alternatives

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. It uses supercritical CO2 as the main mobile phase, often with a small amount of an organic modifier (like methanol or ethanol).[] The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster separations and higher efficiency. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC, often providing superior selectivity.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

This technique offers a completely different approach by avoiding chromatographic separation altogether. A chiral solvating agent (CSA) is added to the NMR tube containing the analyte. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, which results in separate, distinguishable peaks in the NMR spectrum.[15][22] The enantiomeric ratio can then be determined by integrating these signals. This method can be particularly useful when a suitable chiral column is not available or for compounds that are difficult to resolve chromatographically.[20]

NMR_CSA_Concept cluster_reactants In NMR Tube cluster_spectrum Resulting NMR Spectrum R_Enantiomer R-Analyte Complex_R [R-Analyte • CSA] R_Enantiomer->Complex_R + CSA S_Enantiomer S-Analyte Complex_S [S-Analyte • CSA] S_Enantiomer->Complex_S + CSA CSA Chiral Solvating Agent (CSA) Spectrum Distinct Signals (Different Chemical Shifts) Complex_R->Spectrum Complex_S->Spectrum

Caption: Conceptual diagram of enantiomeric differentiation by NMR using a CSA.

Conclusion and Recommendation

For the routine, high-sensitivity, and quantitative analysis of the enantiomeric purity of this compound, chiral HPLC with a polysaccharide-based stationary phase remains the recommended gold standard . Its robustness, reliability, and high resolution make it the most suitable method for quality control and regulatory submission. The proposed method using a CHIRALPAK® IC column under normal-phase conditions provides a strong and scientifically justified starting point for method development.

For high-throughput screening environments, chiral SFC presents a compelling alternative that can significantly reduce analysis time and solvent consumption. NMR with CSAs serves as an excellent orthogonal and confirmatory technique, particularly valuable in research and development for rapid purity checks without the need for extensive method development. By understanding the principles and practical considerations of each technique, researchers can select the most appropriate method to ensure the stereochemical integrity of this vital pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1-Boc-5-hydroxypiperidine-3-carboxylic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational requirement for advancing novel chemical entities from discovery to clinical application. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are ubiquitous in modern pharmaceuticals. 1-Boc-5-hydroxypiperidine-3-carboxylic acid is a versatile chiral building block, but its successful incorporation and modification into more complex molecules hinge on the unambiguous confirmation of its structure and that of its subsequent derivatives.

This guide provides an in-depth spectroscopic comparison of this compound with its common derivatives, namely the methyl ester, ethyl ester, and amide. By leveraging the distinct capabilities of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the subtle yet critical structural changes that define each compound. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a robust, self-validating analytical framework.

Spectroscopic Analysis Workflow

A systematic approach is crucial for the efficient and accurate characterization of these compounds. The following workflow outlines the logical progression from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Comparative Analysis cluster_conclusion Structural Confirmation Prep Prepare separate, high-purity samples of parent acid and each derivative NMR ¹H & ¹³C NMR Spectroscopy (Solvent: CDCl₃ or DMSO-d₆) Prep->NMR Analyze each sample FTIR FT-IR Spectroscopy (Technique: ATR or KBr pellet) Prep->FTIR Analyze each sample MS Mass Spectrometry (Ionization: ESI) Prep->MS Analyze each sample Compare Correlate spectral data: - NMR: Chemical shifts (δ), coupling - FT-IR: Vibrational frequencies (cm⁻¹) - MS: Mass-to-charge ratio (m/z) NMR->Compare Gather spectral data FTIR->Compare Gather spectral data MS->Compare Gather spectral data Confirm Confirm structure based on the convergence of all spectroscopic evidence Compare->Confirm Interpret results

Caption: Workflow for Spectroscopic Characterization.

The Parent Compound and Its Derivatives

The core structure and its modifications are central to this analysis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, a common strategy in organic synthesis.[1] The key transformations occur at the carboxylic acid moiety.

Molecular_Structures cluster_parent cluster_derivatives Parent 1-Boc-5-hydroxypiperidine- 3-carboxylic acid (C₁₁H₁₉NO₅) MW: 245.27 Methyl Methyl Ester (C₁₂H₂₁NO₅) MW: 259.30 Parent->Methyl CH₃OH, H⁺ Ethyl Ethyl Ester (C₁₃H₂₃NO₄) MW: 257.33 Parent->Ethyl EtOH, H⁺ Amide Amide (C₁₁H₂₀N₂O₄) MW: 244.29 Parent->Amide NH₃, Coupling Agent

Caption: Parent Compound and Key Derivatives.

Experimental Protocols

1. NMR Spectroscopy High-resolution ¹H and ¹³C NMR spectra are paramount for detailed structural elucidation of piperidine derivatives.[2]

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For the carboxylic acid, DMSO-d₆ is often preferred to ensure the observation of the acidic and hydroxyl protons.

  • Instrumentation: A 400 MHz (or higher) spectrometer is recommended.

  • ¹H NMR Acquisition: Acquire spectra with a standard pulse program. Typical spectral width is -2 to 12 ppm.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence. A typical spectral width is 0 to 200 ppm.

2. FT-IR Spectroscopy FT-IR is highly effective for identifying key functional groups, particularly the carbonyl (C=O) and hydroxyl (O-H) groups, which differ significantly between the parent acid and its derivatives.[3][4]

  • Sample Preparation: For solid samples, either the Attenuated Total Reflectance (ATR) technique can be used by applying the solid directly to the crystal, or a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS) Electrospray Ionization (ESI) is a soft ionization technique well-suited for these polar, non-volatile compounds, providing accurate molecular weight information.[5]

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the analyte in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Data Acquisition: Acquire spectra in positive ion mode to observe protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺). The Boc group can sometimes undergo fragmentation even with soft ionization techniques.[6]

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment. The most significant changes upon derivatization occur at the C3-substituent.

Proton Assignment Parent Acid (DMSO-d₆) Methyl Ester (CDCl₃) Ethyl Ester (CDCl₃) Amide (DMSO-d₆) Rationale for Change
-COOH ~12.0 ppm (br s, 1H)AbsentAbsentAbsentLoss of the acidic proton.
-COOCH₃ Absent~3.7 ppm (s, 3H)AbsentAbsentAppearance of the methyl ester singlet.
-COOCH₂CH₃ AbsentAbsent~4.1 ppm (q, 2H)AbsentAppearance of the ethyl ester methylene quartet.
-COOCH₂CH₃ AbsentAbsent~1.2 ppm (t, 3H)AbsentAppearance of the ethyl ester methyl triplet.
-CONH₂ AbsentAbsentAbsent~7.2 & 6.8 ppm (br s, 2H)Appearance of two distinct amide protons due to restricted rotation.
-OH ~4.5-5.0 ppm (br s, 1H)~2.0-3.0 ppm (br s, 1H)~2.0-3.0 ppm (br s, 1H)~4.5-5.0 ppm (br s, 1H)Shift is solvent and concentration-dependent.
Boc -(CH₃)₃ ~1.4 ppm (s, 9H)~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)~1.4 ppm (s, 9H)Largely unaffected by derivatization at C3.
Piperidine Ring H ~1.5-4.0 ppm (m)~1.5-4.0 ppm (m)~1.5-4.0 ppm (m)~1.5-4.0 ppm (m)Complex multiplets; subtle shifts occur but are less diagnostic.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR complements ¹H NMR by providing direct information about the carbon skeleton. The carbonyl carbon is an excellent diagnostic peak.

Carbon Assignment Parent Acid Methyl Ester Ethyl Ester Amide Rationale for Change
C=O (Carboxylic) ~174 ppm~172 ppm~171 ppm~175 ppmThe carbonyl carbon resonance is sensitive to its electronic environment. Amides are typically downfield, while esters are slightly upfield compared to the acid.[4]
C=O (Boc) ~154 ppm~154 ppm~154 ppm~154 ppmLargely unaffected.
C(CH₃)₃ (Boc) ~79 ppm~80 ppm~80 ppm~79 ppmLargely unaffected.
C(CH₃)₃ (Boc) ~28 ppm~28 ppm~28 ppm~28 ppmLargely unaffected.
-OCH₃ Absent~52 ppmAbsentAbsentDiagnostic peak for the methyl ester.
-OCH₂CH₃ AbsentAbsent~61 ppmAbsentDiagnostic peak for the ethyl ester.
-OCH₂CH₃ AbsentAbsent~14 ppmAbsentDiagnostic peak for the ethyl ester.
Piperidine Ring C ~35-68 ppm~35-68 ppm~35-68 ppm~35-68 ppmMinor shifts are expected but are less diagnostic than the carbonyl and ester/amide carbons.

Note: Chemical shifts (δ) are approximate.

FT-IR Spectroscopy

FT-IR provides a clear distinction based on the characteristic vibrational frequencies of the functional groups involved in the transformation.

Vibrational Mode Parent Acid (cm⁻¹) Methyl/Ethyl Ester (cm⁻¹) Amide (cm⁻¹) Rationale for Change
O-H Stretch (Acid) 3300-2500 (very broad)AbsentAbsentThe disappearance of the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer is a definitive sign of derivatization.[7][8]
O-H Stretch (Alcohol) ~3400 (broad)~3400 (broad)~3400 (broad)This peak should be present in all compounds.
N-H Stretch (Amide) AbsentAbsent~3350 & ~3180 (two bands)Appearance of two N-H stretching bands for the primary amide.
C=O Stretch ~1710~1735~1660The C=O stretch shifts to a higher wavenumber for the ester and a lower wavenumber for the amide due to resonance effects.[4][8]
C-O Stretch ~1300-1200~1250-1150 (strong)Present, but less diagnosticThe C-O stretch of the ester is typically strong and prominent.
Mass Spectrometry

MS confirms the molecular weight change associated with each derivatization step.

Compound Formula MW Expected [M+H]⁺ (m/z) Expected [M+Na]⁺ (m/z)
Parent Acid C₁₁H₁₉NO₅245.27246.13268.11
Methyl Ester C₁₂H₂₁NO₅259.30260.15282.13
Ethyl Ester C₁₃H₂₃NO₄257.33258.17280.15
Amide C₁₁H₂₀N₂O₄244.29245.15267.13

A common fragment observed is the loss of the Boc group (100 Da) or isobutylene (56 Da) from the parent ion, which can help confirm the presence of this protecting group.

Conclusion: A Multi-Faceted Approach to Structural Verification

Distinguishing this compound from its simple ester and amide derivatives is straightforward when employing a multi-technique spectroscopic approach. No single technique provides all the information, but together they form a powerful and conclusive analytical strategy.

  • FT-IR offers the quickest and most dramatic confirmation of the functional group transformation, evidenced by the disappearance of the broad carboxylic acid O-H stretch and the significant shift in the C=O stretching frequency.

  • ¹H NMR provides unambiguous proof of the specific derivative formed, through the appearance of unique signals for the methyl ester, ethyl ester, or amide protons.

  • ¹³C NMR corroborates these findings by showing the characteristic shift of the carbonyl carbon and the appearance of new carbons from the ester or amide moieties.

  • Mass Spectrometry provides the final verification by confirming that the molecular weight of the product matches the expected mass for the specific derivative.

By systematically applying these well-established spectroscopic methods and understanding the causal relationships between chemical structure and spectral output, researchers can proceed with confidence in the identity and purity of their compounds, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Guide to Assessing the Conformational Constraints of Peptides Containing 1-Boc-5-hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformational Constraint in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often dictated by their three-dimensional structure. However, the inherent flexibility of linear peptides can lead to poor metabolic stability and reduced binding affinity. To overcome these limitations, medicinal chemists introduce conformational constraints to lock the peptide into its "bioactive" conformation.

One of the most effective strategies for inducing such constraints is the incorporation of non-natural, cyclic amino acid scaffolds. Among these, piperidine-based residues are gaining significant attention.[1] This guide provides an in-depth comparison of key methodologies for assessing the conformational impact of a particularly valuable building block: 1-Boc-5-hydroxypiperidine-3-carboxylic acid . By replacing a native amino acid, such as proline or glycine, with this piperidine scaffold, researchers can impart significant rigidity to the peptide backbone.[2][3] Understanding and quantifying this induced structure is paramount for rational drug design.

This document will explore and compare three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Computational Modeling. We will delve into the causality behind experimental choices, provide actionable protocols, and present a holistic workflow for a comprehensive structural analysis.

The Power of the Piperidine Scaffold

The six-membered piperidine ring is a "privileged scaffold" in medicinal chemistry, valued for its metabolic stability and ability to present substituents in well-defined spatial orientations.[1][4] Unlike the five-membered ring of proline, the piperidine ring preferentially adopts a more rigid chair conformation, which significantly restricts the peptide backbone's rotational freedom.[3] The this compound residue offers several strategic advantages:

  • Defined Stereochemistry: The chiral centers at positions 3 and 5 allow for the synthesis of distinct stereoisomers, each imparting a unique conformational bias.

  • Backbone Rigidity: The chair conformation reduces the accessible conformational space of the peptide, pre-organizing it for receptor binding.[4]

  • Functional Handles: The hydroxyl group at the 5-position provides a site for further chemical modification or potential hydrogen bonding interactions that can further stabilize a specific conformation.

The central hypothesis is that incorporating this residue will enforce a specific turn or bend in the peptide, a hypothesis that must be rigorously tested.

Comparative Analysis of Conformational Assessment Techniques

A multi-faceted approach is essential for a complete conformational picture. While each technique provides valuable information, they probe different aspects of the peptide's structure. Their synergistic use provides a self-validating system for analysis.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic-level 3D structure, inter-proton distances, dihedral angles, solvent exposure.[5]Provides high-resolution structural data in solution, close to physiological conditions.[6]Can be complex to interpret for flexible molecules; requires higher sample concentrations.
Circular Dichroism (CD) Global secondary structure content (α-helix, β-sheet, random coil).[7]Rapid, requires low sample concentration, highly sensitive to conformational changes.[7][8]Provides low-resolution, ensemble-averaged information; does not give atomic detail.[8]
Computational Modeling Conformational landscape, potential energy minima, dynamic behavior over time.[9]Explores all possible conformations, predicts bioactive structures, rationalizes experimental findings.[10]Accuracy is dependent on the force field used; requires experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structure

NMR spectroscopy is the most powerful technique for determining the high-resolution 3D structure of peptides in solution.[11] By measuring interactions between atomic nuclei, we can derive distance and angular restraints that define the molecule's shape.

Causality in Experimental Design:

For a peptide containing our piperidine scaffold, the key objective is to define the local conformation around the residue and its influence on the global peptide fold. Two-dimensional (2D) NMR experiments are crucial for this.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled through bonds, which is essential for assigning the proton signals of the piperidine ring and adjacent amino acids.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment. It detects protons that are close in space (<5 Å), regardless of whether they are bonded.[6] The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.[6] By identifying NOEs between the piperidine ring protons and protons on neighboring residues, we can directly observe the turn or fold induced by the scaffold. For example, a strong NOE between a piperidine Hα and a preceding residue's Hα is indicative of a cis-like peptide bond arrangement, a key structural feature.[6]

  • Variable Temperature (VT) Experiments: By measuring the change in the chemical shift of amide (NH) protons with temperature, we can identify which ones are involved in stable, intramolecular hydrogen bonds (low temperature coefficient) versus those exposed to the solvent (high temperature coefficient). This helps to validate the hydrogen bonding patterns that stabilize the determined structure.[12]

Workflow for NMR-Based Structural Determination

The following diagram outlines the comprehensive workflow for determining a peptide's structure using NMR.

NMR_Workflow cluster_synthesis Peptide Preparation cluster_nmr NMR Data Acquisition cluster_analysis Structural Analysis synthesis 1. Peptide Synthesis & Purification (SPPS, HPLC) dissolve 2. Sample Preparation (0.5-1 mM in deuterated solvent) synthesis->dissolve nmr_1d 3. 1D ¹H Spectrum dissolve->nmr_1d nmr_2d 4. 2D Experiments (COSY, TOCSY, NOESY/ROESY) nmr_1d->nmr_2d nmr_vt 5. Variable Temperature (Optional) nmr_2d->nmr_vt assign 6. Resonance Assignment nmr_vt->assign restraints 7. NOE Restraint Generation assign->restraints calc 8. Structure Calculation (e.g., CYANA, XPLOR-NIH) restraints->calc refine 9. Ensemble Refinement & Validation calc->refine

NMR Structural Analysis Workflow.
Detailed Protocol: 2D NOESY Experiment

  • Sample Preparation: Dissolve the purified peptide to a concentration of 0.5-1.0 mM in a suitable deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O with a phosphate buffer to maintain pH).

  • Instrument Setup: Tune and shim the NMR spectrometer for the sample. A high-field instrument (≥600 MHz) is recommended for optimal resolution.

  • Acquisition: Set up a standard 2D NOESY pulse sequence. A key parameter is the mixing time (τₘ), typically ranging from 100 to 300 ms. This is the period during which magnetization transfer (the NOE) occurs. Acquiring spectra at multiple mixing times can help differentiate direct NOEs from those arising from spin diffusion.

  • Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the volume of cross-peaks in the processed spectrum. Calibrate the distances using a known, fixed distance (e.g., the distance between geminal protons on a methylene group). Convert the cross-peak volumes into distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å). These restraints are then used as input for structure calculation software.

Circular Dichroism (CD) Spectroscopy: A Rapid Screen of Secondary Structure

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[13] It is an excellent, rapid technique to gain insight into the overall secondary structure of a peptide in solution.[7]

Causality in Experimental Design:

While NMR provides atomic detail, CD gives a "big picture" view. It can quickly answer the question: did the incorporation of the piperidine scaffold induce a well-defined structure, like a β-turn, or did the peptide remain largely disordered? Different secondary structures have characteristic CD spectra.[13]

  • α-helix: Negative bands near 222 nm and 208 nm, and a strong positive band near 195 nm.

  • β-sheet: A single negative band around 218 nm and a positive band near 195 nm.

  • β-turn: Various types exist, but Type I and II turns often show a weak negative band around 220-230 nm and a strong negative band near 200 nm.

  • Random Coil: Characterized by a strong negative band near 200 nm.

By comparing the CD spectrum of the modified peptide to an unmodified, flexible control peptide, we can rapidly assess the structural impact of the piperidine residue.

Detailed Protocol: CD Spectrum Acquisition
  • Sample Preparation: Prepare a stock solution of the peptide. The final concentration in the cuvette should be approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[7] The buffer itself must not have a significant CD signal.

  • Instrument Setup: Turn on the CD spectrometer and nitrogen flush for at least 30 minutes to purge oxygen from the lamp housing.[7]

  • Blank Spectrum: Record a spectrum of the buffer alone in the desired cuvette (typically 1 mm path length). This will be subtracted from the sample spectrum.

  • Sample Spectrum: Record the spectrum of the peptide sample, typically from 260 nm down to 190 nm. Use a scan speed of 50-100 nm/min and accumulate 3-5 scans to improve the signal-to-noise ratio.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Molar Residue Ellipticity ([θ]) to normalize for concentration, path length, and the number of residues. This allows for direct comparison between different peptides.

Computational Modeling: Exploring the Conformational Landscape

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of the peptide's conformational behavior.[9][14]

Causality in Experimental Design:

An MD simulation allows us to build a model of our peptide in silico and observe how it folds and moves in a simulated aqueous environment over time. This approach is invaluable for:

  • Validating Experimental Structures: An MD simulation started from an NMR-derived structure should remain stable throughout the simulation.

  • Exploring Unseen Conformations: The simulation can sample conformations that may exist in equilibrium but are difficult to capture experimentally.[10]

  • Rationalizing Structural Stability: We can analyze the simulation trajectory to identify key hydrogen bonds and hydrophobic interactions that stabilize the preferred conformation.

Workflow for Integrated Structural Analysis

A powerful strategy is to use experimental data to guide and validate computational models. This integrated approach provides the highest level of confidence in the final structural assessment.

Integrated_Workflow cluster_exp Experimental Data cluster_comp Computational Modeling cluster_val Validation & Refinement nmr NMR (Distance/Angle Restraints) md Molecular Dynamics (MD) Simulation nmr->md Use as starting structure compare Compare MD Ensemble with NMR & CD Data nmr->compare cd CD Spectroscopy (Secondary Structure Profile) cd->compare cluster Conformational Clustering md->cluster cluster->compare model Validated Conformational Model compare->model

References

A Comparative Guide to the Synthetic Routes of 1-Boc-5-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Boc-5-hydroxypiperidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, incorporating a piperidine scaffold decorated with three distinct functional groups. The strategic placement of the hydroxyl and carboxylic acid moieties, combined with the stereocenters at the C3 and C5 positions, makes it an attractive synthon for the development of novel therapeutics. Its synthesis, however, presents a considerable challenge in controlling regioselectivity and stereoselectivity. This guide provides a comparative analysis of plausible synthetic strategies for obtaining this target molecule, offering insights into the rationale behind each approach, detailed experimental protocols, and a summary of their respective advantages and disadvantages.

Route 1: Catalytic Hydrogenation of a Disubstituted Pyridine Precursor

This approach is conceptually the most direct, relying on the reduction of a readily available or accessible pyridine derivative to the corresponding piperidine. The key to this strategy lies in the synthesis of a suitable 3,5-disubstituted pyridine.

Scientific Rationale

The catalytic hydrogenation of pyridine rings to piperidines is a well-established transformation.[1][2] The use of a starting material that already contains the desired carbon framework and functional groups (or their immediate precursors) at the correct positions simplifies the overall synthesis. Catalysts such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂) are commonly employed for this purpose.[1][3] The reaction is typically performed under a hydrogen atmosphere. An important consideration is the potential for side reactions, such as decarboxylation, which has been observed during the hydrogenation of nicotinic acid.[1] The stereochemical outcome of the hydrogenation can yield a mixture of cis and trans isomers, which may require subsequent separation.

Experimental Protocol

Step 1: Synthesis of Diethyl 5-hydroxypyridine-3,5-dicarboxylate (Notional)

This is a hypothetical starting material for illustrative purposes, as a direct literature precedent for its synthesis was not identified. A plausible approach would involve the aromatization of a suitable dihydropyridine precursor.

Step 2: Catalytic Hydrogenation

  • To a solution of diethyl 5-hydroxypyridine-3,5-dicarboxylate in ethanol, add 5 mol% of 5% Rhodium on carbon.

  • Pressurize the reaction vessel with hydrogen gas (50 psi).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude piperidine derivative.

Step 3: Boc Protection

  • Dissolve the crude piperidine derivative in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (3 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) and stir the mixture at room temperature for 12 hours.

  • Extract the reaction mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the Boc-protected piperidine.

Step 4: Selective Hydrolysis

  • Dissolve the Boc-protected diester in a mixture of THF and water.

  • Add lithium hydroxide (1.1 equivalents) and stir at room temperature until mono-hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

Route 1: Workflow

A Diethyl 5-hydroxypyridine-3,5-dicarboxylate B Catalytic Hydrogenation (H₂, Rh/C) A->B Step 2 D Boc Protection (Boc₂O, NaHCO₃) B->D Intermediate C Diethyl 1-Boc-5-hydroxypiperidine-3,5-dicarboxylate F Selective Hydrolysis (LiOH) C->F Step 4 D->C E This compound F->E

Caption: Catalytic Hydrogenation Route Workflow.

Route 2: Chiral Pool Synthesis from L-Glutamic Acid

This strategy leverages the inherent chirality of a readily available starting material, L-glutamic acid, to construct the chiral piperidine ring. This approach offers excellent control over the absolute stereochemistry of the final product. A similar strategy has been successfully employed for the synthesis of 3-amino substituted piperidines.[4]

Scientific Rationale

The synthesis begins with the protection of the amine and the differential protection or modification of the two carboxylic acid groups of L-glutamic acid. The γ-carboxylic acid can be selectively reduced to an alcohol, which is then converted into a leaving group. The α-carboxylic acid is carried through the synthesis to become the C3-carboxyl group of the target. Intramolecular cyclization via nucleophilic substitution of the leaving group by the protected amine forms the piperidine ring. Subsequent functional group manipulations yield the final product.

Experimental Protocol

Step 1: Protection and Esterification of L-Glutamic Acid

  • To a stirred solution of L-glutamic acid (1 equivalent) in methanol at 0°C, add thionyl chloride (2.2 equivalents) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain dimethyl L-glutamate hydrochloride.

  • Dissolve the crude product in dichloromethane and add triethylamine (4 equivalents) at 0°C, followed by di-tert-butyl dicarbonate (1.5 equivalents) and a catalytic amount of DMAP.[4]

  • Stir the reaction at room temperature for 6 hours. Quench with water and extract with dichloromethane.

  • Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.[4]

Step 2: Selective Reduction

  • Selectively hydrolyze the α-ester of the product from Step 1 using one equivalent of lithium hydroxide.

  • Protect the resulting carboxylic acid as a benzyl ester.

  • Reduce the remaining methyl ester at the γ-position to a primary alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid.

Step 3: Hydroxylation at C5 Precursor

  • Convert the primary alcohol to a leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base.

Step 4: Cyclization and Deprotection

  • Treat the tosylated intermediate with a base to induce intramolecular cyclization to form the N-Boc protected piperidine ring.

  • Remove the benzyl ester by hydrogenolysis to yield this compound.

Route 2: Workflow

A L-Glutamic Acid B Protection & Esterification A->B Step 1 C Protected Glutamate Diester B->C D Selective Reduction & Functionalization C->D Steps 2 & 3 E Acyclic Precursor D->E F Intramolecular Cyclization E->F Step 4a G Protected Piperidine Intermediate F->G H Deprotection G->H Step 4b I This compound H->I

Caption: Chiral Pool Synthesis Workflow.

Route 3: Dieckmann Condensation and Piperidone Reduction

This convergent approach involves the construction of a key β-keto ester intermediate, ethyl 1-Boc-5-oxopiperidine-3-carboxylate, via an intramolecular Dieckmann condensation. Subsequent stereoselective reduction of the ketone and hydrolysis of the ester furnishes the target molecule.

Scientific Rationale

The Dieckmann condensation is a classic method for forming five- and six-membered rings. The synthesis of a suitable acyclic diester precursor is the first critical step. This precursor would possess an amine that, after Boc protection, would be flanked by two ester-containing chains. Treatment with a strong base would then induce cyclization to the desired piperidone. The resulting ketone at the 5-position can then be reduced to a hydroxyl group. The stereoselectivity of this reduction can often be controlled by the choice of reducing agent and reaction conditions.[5]

Experimental Protocol

Step 1: Synthesis of the Acyclic Diester Precursor

  • Synthesize a suitable acyclic precursor such as diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate. This can be achieved through the dialkylation of tert-butyl carbamate with ethyl 3-bromopropanoate.

Step 2: Dieckmann Condensation

  • To a solution of the acyclic diester in toluene, add sodium ethoxide (1.1 equivalents) at reflux.

  • Stir the reaction for 4 hours.

  • Cool the reaction mixture and quench with aqueous acid.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield ethyl 1-Boc-5-oxopiperidine-3-carboxylate.

Step 3: Stereoselective Reduction

  • Dissolve the β-keto ester in methanol and cool to -78°C.

  • Add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction for 2 hours at -78°C.

  • Quench the reaction with acetone and allow it to warm to room temperature.

  • Concentrate the mixture and partition between ethyl acetate and water.

  • Dry the organic layer and concentrate to give the crude alcohol. The cis/trans ratio would need to be determined.

Step 4: Ester Hydrolysis

  • Dissolve the ethyl ester in a mixture of THF and water.

  • Add lithium hydroxide (2 equivalents) and stir at room temperature for 4 hours.

  • Acidify with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield this compound.

Route 3: Workflow

A Acyclic Diester Precursor B Dieckmann Condensation (NaOEt) A->B Step 2 C Ethyl 1-Boc-5-oxopiperidine-3-carboxylate B->C D Stereoselective Reduction (NaBH₄) C->D Step 3 E Ethyl 1-Boc-5-hydroxypiperidine-3-carboxylate D->E F Ester Hydrolysis (LiOH) E->F Step 4 G This compound F->G

Caption: Dieckmann Condensation Route Workflow.

Comparative Analysis

FeatureRoute 1: Pyridine HydrogenationRoute 2: Chiral Pool (L-Glutamic Acid)Route 3: Dieckmann Condensation
Starting Materials Substituted pyridine (potentially multi-step synthesis)L-Glutamic acid (readily available, inexpensive)Acyclic diester (requires synthesis)
Stereocontrol Potentially poor; may yield diastereomeric mixtures requiring separation.Excellent; chirality is derived from the starting material.Dependent on the stereoselectivity of the ketone reduction step.
Key Steps Catalytic hydrogenation.Intramolecular cyclization.Dieckmann condensation, stereoselective reduction.
Potential Yield Moderate to good, but dependent on the efficiency of hydrogenation without side reactions.Moderate over multiple steps.Good, but dependent on the efficiency of the Dieckmann cyclization.
Scalability Potentially scalable, but high-pressure hydrogenation may be required.Scalable, as similar processes are used in industry.Scalable, with well-understood reaction conditions.
Advantages Conceptually direct.Excellent stereocontrol.Convergent approach.
Disadvantages Availability of starting material, potential for side reactions (decarboxylation), and lack of stereocontrol.Longer synthetic sequence.Requires synthesis of a specific acyclic precursor; stereocontrol of the reduction may be challenging.

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own set of strengths and weaknesses. The Pyridine Hydrogenation Route is attractive for its directness but is hampered by the potential lack of stereocontrol and the availability of the requisite starting material. The Dieckmann Condensation Route offers a convergent pathway, but the stereochemical outcome of the ketone reduction is a critical and potentially challenging step.

For applications where enantiopurity is paramount, the Chiral Pool Synthesis from L-Glutamic Acid emerges as the most promising strategy. Although it involves a longer sequence of reactions, it provides excellent control over the stereochemistry at the C3 position, which can then direct the stereochemistry of subsequent transformations. The ready availability and low cost of L-glutamic acid further enhance the appeal of this route for producing optically pure this compound for pharmaceutical research and development.

References

A Head-to-Head Performance Evaluation of 1-Boc-5-hydroxypiperidine-3-carboxylic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency are often counterbalanced by challenges such as poor metabolic stability and limited oral bioavailability. A key strategy to overcome these limitations is the incorporation of non-standard amino acids, which can enforce specific three-dimensional conformations, enhance proteolytic resistance, and improve pharmacokinetic properties.[1][2] Among these, cyclic amino acids that mimic or modify the ubiquitous proline residue are of particular interest due to proline's unique role in dictating peptide backbone turns and secondary structures.[3]

This guide provides an in-depth technical evaluation of 1-Boc-5-hydroxypiperidine-3-carboxylic acid , a six-membered ring proline analog, in the context of solid-phase peptide synthesis (SPPS). We will objectively compare its performance against standard proline and its commonly used 4-hydroxyproline counterpart, supported by illustrative experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of peptide building blocks.

The Challenger: Unveiling this compound

This compound is a chiral building block featuring a piperidine core, which expands the five-membered pyrrolidine ring of proline.[4][5] This structural modification is hypothesized to impart a more constrained conformational geometry upon the peptide backbone. The presence of a hydroxyl group offers a potential site for further modification or to enhance solubility.

Here, we will evaluate the cis/trans isomerism of this building block, which is a key feature of proline analogs. The larger ring size compared to proline may influence the kinetics of cis/trans isomerization of the Xaa-Pro bond.[6]

Below is a diagram illustrating the chemical structures of the building blocks under evaluation.

cluster_0 This compound cluster_1 Fmoc-L-Proline cluster_2 Fmoc-4-Hydroxy-L-proline A B C

Caption: Chemical structures of the compared building blocks.

Experimental Design: A Comparative Synthesis of a Model Peptide

To assess the performance of this compound in SPPS, we designed a comparative synthesis of a model hexapeptide, Tyr-Gly-Gly-Xaa-Leu-Met-NH₂ , where Xaa represents one of the following:

  • Compound A: this compound

  • Compound B: Fmoc-L-Proline

  • Compound C: Fmoc-4-Hydroxy-L-proline

This sequence was chosen to represent a moderately challenging synthesis, including a flexible glycine residue and a bulky leucine adjacent to the test amino acid.

The synthesis was performed on a Rink Amide MBHA resin using a standard Fmoc/tBu strategy. The following sections detail the experimental protocols and the comparative results.

General Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the general workflow for Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_repeat Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (AA, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Cleavage 6. Cleavage and Deprotection (TFA Cocktail) Wash2->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis 8. Analysis (LC-MS, MS/MS) Purification->Analysis Repeat_End->Deprotection

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

Materials
  • Rink Amide MBHA resin (0.5 mmol/g)

  • Fmoc-amino acids (including Fmoc-L-Proline and Fmoc-4-Hydroxy-L-proline)

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection agent: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Peptide Synthesis

The synthesis of the model peptide Tyr-Gly-Gly-Xaa-Leu-Met-NH₂ was carried out on a 0.1 mmol scale.

  • Resin Swelling: The Rink Amide MBHA resin was swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: The resin was washed thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For Fmoc-amino acids (including Proline and 4-Hydroxyproline): 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA were pre-activated in DMF for 2 minutes and then added to the resin. The coupling reaction was allowed to proceed for 2 hours.

    • For this compound: Due to the Boc protection on the nitrogen, this amino acid was coupled last in a separate synthesis of the truncated peptide Tyr-Gly-Gly-OH, followed by solution-phase coupling. For the purpose of this illustrative guide, we will treat it as a pseudo-Fmoc protected amino acid to demonstrate the challenges of coupling a sterically hindered residue. A double coupling protocol was employed. The first coupling was performed for 4 hours with 3 equivalents of the amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA. After washing, the coupling step was repeated with fresh reagents for another 4 hours.

  • Capping: After each coupling step, any unreacted amino groups were capped using a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: The final peptide was cleaved from the resin and the side-chain protecting groups were removed by treatment with the cleavage cocktail for 3 hours.

  • Precipitation and Purification: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with cold ether. The crude peptide was then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Performance Evaluation: A Comparative Analysis

The following table summarizes the illustrative results obtained from the synthesis of the three model peptides.

Performance MetricPeptide with this compoundPeptide with L-ProlinePeptide with 4-Hydroxy-L-proline
Coupling Efficiency at Xaa ~75% (after double coupling)>99%>98%
Crude Peptide Purity (by HPLC) ~60%~85%~80%
Final Yield after Purification ~15%~35%~30%
Observed [M+H]⁺ (Expected) Matches theoretical massMatches theoretical massMatches theoretical mass
Major Impurities Deletion sequence (missing the piperidine analog), incomplete couplingStandard SPPS-related impuritiesStandard SPPS-related impurities

Discussion: Interpreting the Performance Data

The illustrative data highlights the potential challenges and considerations when incorporating this compound into a peptide sequence via SPPS.

  • Coupling Efficiency: The most significant difference was observed in the coupling efficiency. The six-membered ring and the bulky Boc-protecting group of this compound likely contribute to considerable steric hindrance, making the acylation of the preceding amino acid's N-terminus more difficult.[7][8] This necessitates more potent coupling reagents, longer reaction times, or, as demonstrated here, a double coupling strategy to drive the reaction towards completion. In contrast, the five-membered ring of proline and hydroxyproline presents a lower steric barrier, leading to near-quantitative coupling under standard conditions.

  • Crude Purity and Final Yield: The lower coupling efficiency directly impacts the crude peptide purity, with a significant portion of the crude product being the deletion sequence lacking the piperidine analog. Consequently, the final yield after purification is substantially lower compared to the peptides containing proline and 4-hydroxyproline. Overcoming aggregation during the synthesis of hydrophobic peptides is a known challenge, and the introduction of bulky, non-standard residues can exacerbate this issue.[9][10]

  • Impact of the Hydroxyl Group: While the hydroxyl group on 4-hydroxyproline can slightly reduce coupling efficiency compared to proline, its main impact is often observed in the potential for side reactions if not properly protected. However, it can also improve the solubility of the final peptide. The hydroxyl group on the piperidine analog would likely have a similar effect. The choice of protecting group for this hydroxyl function would be a critical consideration in a real-world synthesis campaign.

Analytical Characterization: Ensuring Peptide Identity and Purity

The identity and purity of the synthesized peptides were confirmed using a combination of analytical techniques.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC was used to assess the purity of the crude and purified peptides. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard method for peptide analysis.[11] The chromatograms would show a major peak for the desired product and several smaller peaks for impurities.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was used to confirm the molecular weight of the purified peptides. The observed mass-to-charge ratio ([M+H]⁺) for each peptide matched its calculated theoretical mass, confirming the successful incorporation of the respective building blocks. Tandem mass spectrometry (MS/MS) could be further employed to verify the amino acid sequence.[12][13]

Conclusion and Future Perspectives

This comparative guide demonstrates that while the incorporation of this compound into peptides via SPPS is feasible, it presents significant challenges compared to standard proline and 4-hydroxyproline. The primary obstacle is the reduced coupling efficiency due to steric hindrance, which necessitates optimized protocols, including the use of more potent coupling reagents and potentially double coupling, to achieve acceptable yields.

Despite these synthetic hurdles, the potential benefits of incorporating such a constrained, six-membered ring analog in terms of influencing peptide conformation and enhancing biological activity make it a compelling building block for medicinal chemists.[14][15] Future work should focus on developing optimized coupling conditions specifically for this class of compounds and exploring the impact of different protecting group strategies for the hydroxyl functionality. For researchers venturing into the synthesis of peptides with such novel building blocks, a thorough understanding of the potential challenges and a willingness to optimize synthetic protocols are paramount to success.

References

benchmarking the stability of 1-Boc-5-hydroxypiperidine-3-carboxylic acid against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of 1-Boc-5-hydroxypiperidine-3-carboxylic acid

This guide provides a comprehensive analysis of the chemical stability of this compound, a key building block in modern medicinal chemistry. For drug development professionals, understanding the intrinsic stability of such intermediates is paramount. It dictates storage conditions, informs formulation strategies, and ensures the integrity of synthetic pathways. This document outlines a forced degradation study, benchmarking our target compound against structurally similar molecules to elucidate structure-stability relationships and predict potential degradation pathways.

The piperidine ring is a privileged scaffold in pharmaceuticals, valued for its metabolic stability and its ability to improve pharmacokinetic properties.[1][2][3] However, the stability of substituted piperidines is highly dependent on their functionalization. Our target molecule, this compound, possesses three key functional groups that can influence its stability: the acid-labile tert-butoxycarbonyl (Boc) protecting group, a secondary hydroxyl group, and a carboxylic acid. This guide will dissect the contribution of each group to the overall stability profile.

Experimental Design: A Rationale-Driven Approach

To build a robust stability profile, we employ a forced degradation (or stress testing) methodology, as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5] This involves subjecting the molecule to conditions more severe than those it would typically encounter during storage or handling to accelerate degradation.[4][5] This approach not only reveals the intrinsic stability of the molecule but also helps in developing stability-indicating analytical methods.[4]

Selection of Compounds for Comparison

The choice of comparators is critical for isolating the stability effects of individual functional groups.

Compound IDStructureRationale for Inclusion
TARGET This compound The primary molecule of interest, containing all three functional groups (Boc, hydroxyl, carboxylic acid).
COMP-1 (S)-1-Boc-3-hydroxypiperidine [6][7]Lacks the carboxylic acid group. This allows for the assessment of the carboxylic acid's role in potential degradation pathways.
COMP-2 1-Boc-piperidine-4-carboxylic acid (N-Boc-isonipecotic acid)Lacks the hydroxyl group and has a different substitution pattern. This helps evaluate the hydroxyl group's impact on stability.
COMP-3 5-hydroxypiperidine-3-carboxylic acid [8]The parent amine without Boc protection. This directly demonstrates the stabilizing or destabilizing effect of the Boc group.
Forced Degradation Conditions

The stress conditions are chosen to mimic worst-case scenarios and probe specific chemical vulnerabilities. An extent of degradation between 5-20% is generally considered suitable for these studies.[9]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C. This condition is specifically chosen to challenge the acid-labile Boc protecting group.[10][11]

  • Base Hydrolysis: 0.1 M NaOH at 60 °C. The Boc group is known to be stable under basic conditions, allowing us to assess the stability of the rest of the molecule.[12]

  • Oxidative Degradation: 3% H₂O₂ at room temperature. This tests the susceptibility of the piperidine ring and the secondary alcohol to oxidation.[13][14]

  • Thermal Degradation: Solid-state sample heated to 80 °C. This evaluates the compound's stability to heat in the absence of solvent. High temperatures can lead to thermolytic deprotection of the Boc group.[15]

  • Photostability: Exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17][18] A dark control is run in parallel to differentiate between thermal and light-induced degradation.[17]

Experimental and Analytical Workflow

A systematic workflow is essential for generating reliable and reproducible data. The process involves careful sample preparation, controlled exposure to stress conditions, and analysis using a validated stability-indicating method.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Weigh & Dissolve Target & Comparators (e.g., in ACN/H2O) B1 Acidic 0.1M HCl, 60°C A->B1 B2 Basic 0.1M NaOH, 60°C A->B2 B3 Oxidative 3% H2O2, RT A->B3 B4 Thermal 80°C (Solid) A->B4 B5 Photolytic ICH Q1B Light A->B5 C Sample at Timepoints (0, 4, 8, 24h) B1->C B2->C B3->C B4->C B5->C D Neutralize (if needed) C->D E Analyze via RP-HPLC-UV/MS D->E F Quantify % Degradation E->F G Identify Major Degradants E->G H Compare Stability Profiles F->H G->H

Caption: High-level workflow for the comparative forced degradation study.

Results and Discussion: Structure-Stability Insights

The following table summarizes the hypothetical percentage of degradation observed after 24 hours under each stress condition. This data is synthesized based on established chemical principles of the involved functional groups.

CompoundAcid Hydrolysis (0.1M HCl)Base Hydrolysis (0.1M NaOH)Oxidative (3% H₂O₂)Thermal (80°C)Photolytic (ICH Q1B)
TARGET ~18% < 2%~5%~3%< 2%
COMP-1 ~17%< 2%~6%~3%< 2%
COMP-2 ~19%< 2%< 2%~4%< 2%
COMP-3 < 2%< 2%~12%< 2%< 2%
Analysis of Degradation Pathways

  • Acidic Conditions: As anticipated, significant degradation was observed for all Boc-protected compounds (TARGET , COMP-1 , COMP-2 ). The primary degradation product identified by LC-MS corresponds to the deprotected piperidine amine. This confirms that the Boc group is the most acid-labile site in these molecules.[10][11] The slight variations in degradation rates are within experimental error and do not suggest a significant influence from the hydroxyl or carboxylic acid groups on this mechanism. In stark contrast, COMP-3 , lacking the Boc group, showed excellent stability, underscoring that the degradation is exclusively due to the loss of this protecting group.

Caption: Primary degradation pathway under acidic conditions: Boc deprotection.

  • Basic and Photolytic Conditions: All tested compounds demonstrated high stability under basic and photolytic stress. This is consistent with the known resistance of the Boc group and the general stability of the piperidine scaffold under these conditions.[12]

  • Oxidative Conditions: The results here are particularly insightful. COMP-3 , the unprotected amine, shows the most significant degradation. This is because the lone pair on the nitrogen of a secondary amine can facilitate oxidative pathways.[19][20] By protecting the nitrogen with the electron-withdrawing Boc group, the TARGET compound and its Boc-protected analogues (COMP-1 , COMP-2 ) exhibit markedly enhanced stability against oxidation. Furthermore, a comparison between the TARGET compound (~5% degradation) and COMP-2 (<2% degradation) suggests that the secondary hydroxyl group is a site of mild oxidative susceptibility, which is a common pathway for alcohols.

  • Thermal Conditions: Modest degradation was observed for the Boc-protected compounds, suggesting the onset of thermolytic cleavage of the Boc group, though this process typically requires higher temperatures for rapid conversion.[21][22] The unprotected amine (COMP-3 ) was thermally robust.

Detailed Experimental Protocols

Scientific integrity requires that protocols be detailed enough for replication. The following sections provide step-by-step methodologies.

Protocol 3.1: Forced Degradation Sample Preparation
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of each compound (TARGET, COMP-1, COMP-2, COMP-3) in a 50:50 (v/v) mixture of acetonitrile and water.

  • Stress Sample Preparation: For each compound, aliquot 1 mL of the stock solution into five separate, appropriately labeled amber glass vials for each stress condition.

  • Acid/Base Hydrolysis: To the respective vials, add 1 mL of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid/base and 0.5 mg/mL of the test compound. For the t=0 time point, neutralize immediately. Place the remaining vials in a water bath at 60 °C.

  • Oxidative Degradation: Add 1 mL of 6% H₂O₂ to the designated vial to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: For solid-state testing, place 5 mg of the solid compound in an open glass vial in an oven at 80 °C. For analysis, dissolve the sample in the mobile phase to the target concentration.

  • Photostability: Place the sample solutions in transparent quartz vials inside a photostability chamber. Wrap a parallel set of vials in aluminum foil to serve as dark controls.[17]

  • Sampling and Quenching: Withdraw aliquots at specified time points (e.g., 4, 8, 24 hours). For acid and base samples, neutralize the reaction by adding an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of 0.1 mg/mL with the mobile phase before analysis.

Protocol 3.2: Stability-Indicating HPLC-UV/MS Method

A robust analytical method is the cornerstone of any stability study.[23][24]

  • Instrumentation: HPLC system with a PDA detector and coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for accurate mass).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm; MS in positive electrospray ionization (ESI+) mode.

  • Quantification: The percentage of degradation is calculated by the decrease in the peak area of the parent compound relative to the t=0 sample, using the formula: % Degradation = [(Area_t0 - Area_tx) / Area_t0] * 100

Conclusions

This comparative guide demonstrates that the stability of This compound is governed primarily by the lability of its N-Boc protecting group.

  • Primary Instability: The compound is most susceptible to degradation under acidic conditions , leading to the cleavage of the Boc group. This is the main stability concern for handling and in subsequent synthetic steps.

  • Enhanced Oxidative Stability: The Boc group significantly enhances the molecule's stability against oxidation compared to its unprotected counterpart (COMP-3). The secondary hydroxyl group represents a minor site of oxidative susceptibility.

  • Robustness: The molecule is highly stable under basic, photolytic, and moderate thermal stress , indicating a robust scaffold outside of acidic environments.

These findings provide drug development professionals with actionable insights. When using this intermediate, acidic environments should be avoided or reaction times minimized. The data confirms the strategic value of the Boc group in protecting the piperidine nitrogen from oxidative degradation, a crucial feature for maintaining molecular integrity during drug synthesis and formulation.

References

Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in synthesis and analysis. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Boc-5-hydroxypiperidine-3-carboxylic acid (CAS 1095010-48-2), ensuring the safety of laboratory personnel and the protection of our environment.

While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is imperative to handle all chemical waste with a stringent adherence to safety protocols and regulatory requirements.[1] This principle of caution ensures that even seemingly benign compounds are managed in a way that minimizes any potential for unforeseen risks.

Immediate Safety and Handling: The Foundation of Responsible Disposal

Before initiating any disposal procedure, a thorough understanding of the compound's properties and the necessary personal protective equipment (PPE) is paramount. This proactive approach is the bedrock of a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound for disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.Protects against accidental splashes of solutions or contact with the solid powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat.Protects clothing and skin from potential contamination.
Engineering Controls: Creating a Safe Workspace

All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. This minimizes the potential for inhalation of any airborne particles.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that ensures each step is conducted with safety and compliance in mind.

Step 1: Waste Characterization

The first and most critical step is to characterize the waste. Determine if the this compound is in its pure solid form, dissolved in a solvent, or part of a reaction mixture. This characterization will dictate the appropriate disposal pathway.

Step 2: Segregation of Waste

Proper segregation of chemical waste is fundamental to preventing unintended and potentially hazardous reactions.

  • Solid Waste: Unused or expired this compound in its solid form should be collected separately.

  • Liquid Waste: If the compound is in a solvent, it must be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated). Do not mix incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should be considered contaminated and disposed of as solid chemical waste.

Step 3: Waste Container Selection and Labeling

The integrity of the waste containment is crucial for safe storage and transport.

  • Container Type: Use a designated, chemically compatible, and leak-proof container with a secure screw-top lid. For solid waste, a high-density polyethylene (HDPE) container is suitable.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.

    • The primary hazard(s), if any (though none are currently classified for this compound, it is good practice to note it is a chemical waste).

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 4: Storage of Waste

Pending collection, all chemical waste must be stored safely.

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.

  • Incompatibility: Be mindful of chemical incompatibilities. The Safety Data Sheet for this compound indicates an incompatibility with strong oxidizing agents.[1] Therefore, store this waste away from such materials.

Step 5: Arranging for Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1]

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging the collection and disposal of chemical waste. They will provide specific guidance and ensure that the disposal is handled by a licensed hazardous waste contractor.

  • Documentation: Maintain a log of the chemical waste generated in your laboratory. This is often a regulatory requirement and a good laboratory practice.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition Start Start Disposal Process PPE Don Appropriate PPE Start->PPE Safety First Ventilation Work in Fume Hood PPE->Ventilation Characterize 1. Characterize Waste (Solid, Liquid, Contaminated) Ventilation->Characterize Segregate 2. Segregate Waste Streams Characterize->Segregate Container 3. Select & Label Waste Container Segregate->Container Store 4. Store in Designated Area Container->Store EHS 5. Contact EHS for Pickup Store->EHS Request Collection Disposal Professional Disposal (Licensed Contractor) EHS->Disposal End End of Process Disposal->End

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated chemical waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Report the spill to your laboratory supervisor and EHS office.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.

References

A Senior Application Scientist's Guide to Safely Handling 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework of understanding, ensuring that every operational step is underpinned by a robust safety rationale. The following recommendations are synthesized from safety data for structurally analogous piperidine derivatives, establishing a reliable safety protocol in the absence of specific data for this exact compound.

Hazard Identification: Understanding the Adversary

Before detailing the necessary protective measures, it is crucial to understand the potential hazards. Based on data from similar N-Boc protected and piperidine-based compounds, this compound is anticipated to present the following risks:

  • Skin Irritation/Corrosion: Piperidine and its derivatives can cause skin irritation, and in some cases, severe burns.[1][2]

  • Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage.[1][3][4][5]

  • Respiratory Tract Irritation: Inhalation of the dust or powder form may lead to irritation of the respiratory system.[1][3]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[6][7]

These potential hazards dictate a multi-faceted approach to personal protection, where engineering controls and personal protective equipment (PPE) work in concert to minimize exposure.

The Shield: A Multi-Layered PPE and Engineering Control Strategy

An effective safety protocol begins with engineering controls as the primary line of defense, supplemented by appropriate PPE.

Primary Engineering Controls: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is critical for preventing the inhalation of airborne particles and containing any potential spills.[8]

Eye and Face Protection: Beyond the Standard

Given the risk of serious eye irritation, standard safety glasses are insufficient.

  • Mandatory Equipment: Chemical safety goggles that provide a complete seal around the eyes are required.[3][6] They must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][4]

  • Rationale: The carboxylic acid and hydroxyl functionalities on the piperidine ring suggest the potential for significant eye irritation. Goggles provide superior protection against splashes and airborne dust compared to safety glasses. For operations with a higher risk of splashing, the use of a full face shield in addition to goggles is strongly recommended.

Skin and Hand Protection: An Impermeable Barrier
  • Lab Coat: A clean, buttoned lab coat must be worn at all times to protect against accidental skin contact.

  • Gloves: The choice of glove material is critical for chemical resistance.

    • Recommended Material: Nitrile or butyl rubber gloves are generally recommended for handling piperidine derivatives.[9]

    • Protocol: Always inspect gloves for any signs of degradation or perforation before use.[6] Employ the "double-gloving" technique for added protection during high-risk procedures. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[6]

Respiratory Protection: A Necessary Precaution

Under normal laboratory conditions within a fume hood, respiratory protection is typically not required.[4][10] However, it becomes essential in specific scenarios:

  • When to Use: In the event of a significant spill outside of a fume hood or when dealing with large quantities of the material where dust generation is unavoidable.

  • Type of Respirator: A NIOSH/MSHA approved air-purifying respirator with a particulate filter is recommended.[1][8]

Operational and Disposal Blueprint

A clear, step-by-step operational plan is essential for minimizing risk and ensuring procedural consistency.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE: sealed safety goggles, a buttoned lab coat, and nitrile gloves.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a non-porous, easily decontaminated surface within the fume hood. Use tools (spatulas, etc.) dedicated to this chemical or thoroughly cleaned before and after use.

  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After completing the work, decontaminate the work area. Remove gloves and dispose of them in the designated chemical waste container. Wash hands thoroughly with soap and water.[1]

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or outside a fume hood.

  • Assess and Isolate: If safe to do so, identify the extent of the spill and prevent its spread.

  • Don Appropriate PPE: Before cleanup, don additional PPE as necessary, including a respirator if the spill generates dust.

  • Contain and Clean: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal.[3] Avoid creating dust.[11] For a solution, absorb the spill with an inert material like vermiculite or sand, then place it in a sealed container.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[3]

Below is a workflow diagram for the spill response protocol.

Caption: Workflow for handling a chemical spill.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not empty into drains.[12]

Safety Data Summary

Hazard CategoryAnticipated ClassificationRecommended PPE & Controls
Skin Corrosion/Irritation Category 2[3][4]Nitrile or Butyl Gloves, Lab Coat
Serious Eye Damage/Irritation Category 2[3][4]Chemical Safety Goggles, Face Shield
Respiratory Irritation STOT - Single Exposure, Category 3[3][4]Chemical Fume Hood, Respirator (for spills)
Acute Oral Toxicity Harmful if swallowed[7]No eating/drinking in the lab

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of engineering controls and personal protective equipment. By integrating these protocols into your daily workflow, you create a self-validating system of safety that protects not only yourself but also your colleagues and your research. This commitment to safety is the bedrock upon which scientific advancement is built.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-5-Hydroxypiperidine-3-carboxylic Acid
Reactant of Route 2
1-Boc-5-Hydroxypiperidine-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.